Fingolimod Stearate Amide
Description
Properties
IUPAC Name |
N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO3/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25-36(41)38-37(32-39,33-40)31-30-35-28-26-34(27-29-35)24-22-20-10-8-6-4-2/h26-29,39-40H,3-25,30-33H2,1-2H3,(H,38,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBNYUXVNALWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242271-27-7 | |
| Record name | N-(1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl)octadecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242271277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FINGOLIMOD STEARAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQ2LRY07R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Fingolimod Stearate Amide
Introduction
Fingolimod (FTY720) is a pivotal immunomodulating drug approved for the treatment of relapsing multiple sclerosis.[1][2] Its mechanism of action involves modulation of sphingosine-1-phosphate (S1P) receptors, which are crucial in lymphocyte trafficking.[1][3][4] Fingolimod, a structural analog of sphingosine, is phosphorylated in vivo to its active form, fingolimod phosphate, which then acts as a functional antagonist of S1P receptors on lymphocytes.[2][3] This leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system and subsequent inflammatory damage. The therapeutic success of fingolimod has driven extensive research into the synthesis of its analogs to explore structure-activity relationships and develop new therapeutic agents.[4]
This technical guide provides a comprehensive overview of the synthesis of a specific analog, Fingolimod Stearate Amide. We will delve into the established synthetic pathways for the fingolimod core, followed by a detailed examination of the amide coupling reaction to append the stearate moiety. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical insights into the synthetic process.
Part 1: Synthesis of the Fingolimod Core
The synthesis of fingolimod itself presents a significant challenge in constructing the 2-amino-2-substituted-1,3-propanediol headgroup attached to the 4-octylphenethyl side chain.[5] Various synthetic routes have been developed, each with its own advantages regarding starting materials, efficiency, and scalability.
Retrosynthetic Analysis of Fingolimod
A common retrosynthetic approach involves disconnecting the molecule at the carbon-carbon bond between the phenethyl group and the propanediol unit. This leads to two key synthons: a nucleophilic 2-amino-1,3-propanediol equivalent and an electrophilic 4-octylphenethyl species.
Key Synthetic Strategies and Starting Materials
Several distinct strategies have been successfully employed to construct the fingolimod core. Below is a summary of prominent approaches:
| Strategy | Key Starting Materials | Key Reactions | Advantages |
| Malonate Synthesis | Diethyl acetamidomalonate, 1-bromo-2-(4-octylphenyl)ethane | Alkylation, Reduction | Well-established, good yields.[5] |
| Nitroaldol (Henry) Reaction | 1-(3-nitropropyl)-4-octylbenzene, Formaldehyde | Double Henry reaction, Reduction | Convergent, utilizes readily available materials.[6][7] |
| Aziridine Ring Opening | Tris(hydroxymethyl)aminomethane, 4-octylphenyl Grignard reagent | Aziridine formation, Regioselective ring-opening | Efficient, scalable.[8][9] |
| Friedel-Crafts Acylation | n-octylbenzene, 3-nitropropionic acid | Friedel-Crafts acylation, Reduction, Double Henry reaction, Hydrogenation | Concise route.[6][10] |
Illustrative Synthetic Pathway: The Nitroaldol (Henry) Reaction Approach
One of the more concise and economically viable routes involves the use of a double Henry reaction.[6][7] This pathway is advantageous due to the accessibility of the starting materials and the efficiency of the key transformations.
Caption: A streamlined synthesis of Fingolimod via a double Henry reaction.
Experimental Protocol: Synthesis of Fingolimod via Nitroaldol Reaction[7]
Step 1: Reduction of 3-nitro-1-(4-octylphenyl)propan-1-one
-
Reactants: 3-nitro-1-(4-octylphenyl)propan-1-one, a suitable reducing agent (e.g., NaBH₄ or catalytic hydrogenation).
-
Solvent: Typically an alcohol such as methanol or ethanol.
-
Procedure: The nitro-ketone is dissolved in the solvent and the reducing agent is added portion-wise at a controlled temperature (e.g., 0-25 °C). The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: The reaction mixture is quenched, and the product, 1-(3-nitropropyl)-4-octylbenzene, is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
Step 2: Double Henry Reaction
-
Reactants: 1-(3-nitropropyl)-4-octylbenzene, formaldehyde (often in the form of paraformaldehyde).
-
Catalyst: A base such as triethylamine or sodium hydroxide.
-
Solvent: An appropriate solvent like tetrahydrofuran (THF) or dioxane.
-
Procedure: The nitroalkane is dissolved in the solvent, and the base and formaldehyde are added. The mixture is stirred, possibly with heating, until the reaction is complete as indicated by TLC.
-
Work-up: The reaction is quenched, and the product, 2-(4-octylphenethyl)-2-nitro-propane-1,3-diol, is isolated by extraction and purified by chromatography or recrystallization.
Step 3: Reduction of the Nitro Group
-
Reactants: 2-(4-octylphenethyl)-2-nitro-propane-1,3-diol.
-
Reducing Agent: Catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) is commonly employed for this transformation.
-
Solvent: Methanol or ethanol are suitable solvents.
-
Procedure: The nitro-diol is dissolved in the solvent, the catalyst is added, and the mixture is subjected to a hydrogen atmosphere at a specified pressure and temperature until the reduction is complete.
-
Work-up: The catalyst is filtered off, and the solvent is removed under vacuum to yield fingolimod. The product can be further purified by recrystallization, often as its hydrochloride salt.[7][11]
Part 2: Synthesis of this compound
With the fingolimod core in hand, the next step is the formation of the stearate amide. This is typically achieved through a standard amide coupling reaction between the primary amine of fingolimod and stearic acid.
Amide Coupling: The Core of the Transformation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[12] Direct reaction is generally not feasible under mild conditions.
Caption: General schematic of the amide coupling reaction to form this compound.
Key Reagents and Methodologies for Amide Coupling
A variety of coupling reagents can be employed to facilitate the formation of the amide bond. The choice of reagent often depends on factors such as substrate compatibility, desired reaction conditions, and scalability.
| Coupling Reagent | Description | Advantages |
| Carbodiimides (e.g., DCC, EDC) | Activate the carboxylic acid to form a reactive O-acylisourea intermediate.[12] | Widely used, effective. |
| Phosphonium Salts (e.g., BOP, PyBOP) | Form highly reactive phosphonium esters. | High yields, low racemization. |
| Uronium/Aminium Salts (e.g., HBTU, HATU) | Generate activated esters that readily react with amines. | Fast reaction times, high efficiency. |
| Acid Chlorides | Stearic acid can be converted to stearoyl chloride, which is highly reactive towards amines. | High reactivity. |
Experimental Protocol: Synthesis of this compound via Carbodiimide Coupling
This protocol outlines a general procedure using a carbodiimide coupling agent, a common and effective method for this type of transformation.
Step 1: Activation of Stearic Acid
-
Reactants: Stearic acid, a carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), and optionally an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.
-
Solvent: An anhydrous aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or THF.
-
Procedure: Stearic acid and the additive (if used) are dissolved in the solvent. The solution is cooled in an ice bath, and the carbodiimide is added. The mixture is stirred for a period to allow for the formation of the activated ester.
Step 2: Amide Bond Formation
-
Reactants: The activated stearic acid solution, Fingolimod.
-
Procedure: A solution of fingolimod in the same solvent is added to the activated stearic acid mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by TLC or LC-MS.
-
Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. The filtrate is then washed with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude this compound is typically purified by column chromatography on silica gel to afford the final product.[][14]
Conclusion
The synthesis of this compound is a multi-step process that combines established methodologies for the construction of the fingolimod core with standard amide coupling techniques. A thorough understanding of the various synthetic routes to fingolimod allows for the selection of an optimal pathway based on available resources and desired scale. The subsequent amide formation is a robust and well-documented transformation, with a variety of coupling reagents available to suit the specific needs of the researcher. This guide provides a foundational framework for the rational design and execution of the synthesis of this and other related fingolimod analogs, which are valuable tools for further research in the field of S1P receptor modulation.
References
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Shaikh, R. S., Schilson, S. S., Wagner, S., Hermann, S., Keul, P., Levkau, B., Schaefers, M., & Haufe, G. (2015). Synthesis and Evaluation of Fluorinated Fingolimod (FTY720) Analogues for Sphingosine-1-Phosphate Receptor Molecular Imaging by Positron Emission Tomography. Journal of Medicinal Chemistry, 58(8), 3471–3484. Available at: [Link]
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Zhu, R., Snyder, A. H., Kharel, Y., Schaffter, L., Sun, Q., Kennedy, P. C., Lynch, K. R., & Macdonald, T. L. (2006). Asymmetric Synthesis of Conformationally Constrained Fingolimod Analogues—Discovery of an Orally Active Sphingosine 1-Phosphate Receptor Type-1 Agonist and Receptor Type-3 Antagonist. Journal of Medicinal Chemistry, 49(12), 3451–3454. Available at: [Link]
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TRUNNANO. (2023). Stearic Acid Amide Surfactant And Its Synthesis Method. Available at: [Link]
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Li, J., Zhang, Q., & Fang, B. (2015). A concise synthesis of Fingolimod: An orally available drug for treating multiple sclerosis. Chemistry Central Journal, 9(1), 5. Available at: [Link]
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Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2011). A simple, efficient and scalable synthesis of fingolimod (FTY720). Organic Letters, 13(19), 5004–5007. Available at: [Link]
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Siahaan, P., Samosir, A. M., & Ginting, S. B. (2020). SYNTHESIS OF FATTY AMIDES FROM LAURIC ACID AND STEARIC ACID FOR PHARMACEUTICAL AND COSMETIC APPLICATIONS. ARPN Journal of Engineering and Applied Sciences, 15(13). Available at: [Link]
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Gozzi, G., Ghelardini, C., & Di Cesare Mannelli, L. (2021). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. International Journal of Molecular Sciences, 22(16), 8853. Available at: [Link]
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Toman, J., Stach, J., & Pospisil, J. (2021). Synthesis of Fingolimod Employing Regioselective Aziridine Ring-Opening Reaction as a Key Step. Organic Process Research & Development, 25(9), 2115–2123. Available at: [Link]
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Toman, J., Stach, J., & Pospisil, J. (2021). Synthesis of Fingolimod Employing Regioselective Aziridine Ring-Opening Reaction as a Key Step. Organic Process Research & Development. Available at: [Link]
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- CN101254436A - Stearic acid amide surfactant and its synthetic method. (2008). Google Patents.
- US6107498A - Process for making carboxylic amides. (2000). Google Patents.
- US9056813B2 - Process for preparation of fingolimod. (2015). Google Patents.
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Li, J., Zhang, Q., & Fang, B. (2015). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal. Available at: [Link]
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Venkatasai Life Sciences. (n.d.). This compound. Available at: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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Alentris Research Pvt. Ltd. (n.d.). This compound. Available at: [Link]
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Efficient Method for the Synthesis of Fingolimod and Impurities. (n.d.). Journal of Medicinal Chemistry, Pharmaceutical Chemistry, Pharmaceutical Sciences and Computational Chemistry. Available at: [Link]
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what is the mechanism of action of Fingolimod Stearate Amide
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Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
An In-depth Technical Guide to Fingolimod Stearate Amide: Characterization, Analysis, and Context
In the landscape of modern drug development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to the minute, often structurally similar, impurities that accompany it. The characterization and control of these impurities are not merely regulatory hurdles; they are fundamental to ensuring the safety and efficacy of a therapeutic agent. Fingolimod, a potent sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis, is no exception.[1][2] This guide focuses on a key related substance: this compound.
This compound (CAS No. 1242271-27-7) is recognized primarily as an impurity and potential metabolite of Fingolimod.[3][][5] As such, its relevance is intrinsically linked to the quality control and metabolic fate of the parent drug. This document, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of the known physicochemical properties, analytical methodologies, and the biological context of this compound. We will delve into the causality behind analytical choices and provide actionable protocols, reflecting the rigor required in a pharmaceutical setting.
Section 1: Core Identification and Physicochemical Properties
Accurate identification is the cornerstone of any chemical analysis. This compound is chemically defined as the N-acylated product of the primary amine in Fingolimod with stearic acid. Its core identifiers are summarized below.
Chemical Identity
| Identifier | Value | Source(s) |
| CAS Number | 1242271-27-7 | [6][7] |
| IUPAC Name | N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide | [3][8] |
| Molecular Formula | C37H67NO3 | [][6] |
| Molecular Weight | 573.95 g/mol | [][6] |
| Synonyms | N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)stearamide, Fingolimod metabolite M30, Fingolimod Stearamide | [3][6][9] |
Physicochemical Data
While experimental physical properties such as melting point and solubility for this compound are not widely published, computational data provides valuable insight into its expected behavior. The addition of the long stearoyl chain significantly increases the molecule's lipophilicity compared to the parent drug, Fingolimod.
| Property | Value (Computed) | Parent Compound (Fingolimod) | Source(s) |
| Monoisotopic Mass | 573.51209500 Da | 307.251129295 Da | [3][10] |
| XLogP3 | 12.8 | 5.5 | [3][10] |
| Hydrogen Bond Donor Count | 3 | 4 | [3][10] |
| Hydrogen Bond Acceptor Count | 4 | 3 | [3][10] |
| Rotatable Bond Count | 32 | 14 | [3][10] |
The high computed XLogP3 value suggests that this compound will exhibit very low aqueous solubility and high solubility in non-polar organic solvents. This is a critical consideration for the development of analytical methods, particularly in liquid chromatography, as it dictates the choice of mobile phase and sample diluent.
Section 2: Biological Context - The Mechanism of Action of Fingolimod
To understand the importance of quantifying an impurity like this compound, one must first grasp the potent biological activity of the parent drug. Fingolimod is a prodrug that, upon ingestion, is phosphorylated by sphingosine kinase 2 to its active form, fingolimod-phosphate.[2][11]
The active metabolite acts as a functional antagonist of the sphingosine-1-phosphate receptor (S1PR), a key regulator of lymphocyte trafficking.[1] By binding to S1PRs on lymphocytes, fingolimod-phosphate causes their internalization and degradation, effectively trapping the lymphocytes within secondary lymphoid organs.[12] This sequestration prevents potentially auto-aggressive T cells and B cells from reaching the central nervous system, thereby reducing the inflammatory events that drive multiple sclerosis.[1][12]
Given that this compound retains the core structure responsible for S1PR interaction, albeit with a modified amine group, its own potential biological activity or interference with the parent drug's metabolism cannot be entirely dismissed without explicit toxicological and pharmacological evaluation. This underscores the necessity for its strict control in the final drug product.
Section 3: Proposed Formation Pathway
This compound is not a typical synthetic target but rather a process-related impurity or metabolite. Its structure strongly suggests its formation via an N-acylation reaction, where the primary amine of Fingolimod reacts with stearic acid or an activated derivative.
This reaction could plausibly occur under specific conditions during the synthesis of Fingolimod if stearic acid or related compounds are present as reagents, intermediates, or contaminants. Alternatively, it could be a metabolic product formed in vivo through enzymatic processes analogous to fatty acid conjugation.
Section 4: Analytical Characterization and Quality Control
As this compound is sold as a pharmaceutical reference standard, its primary application is in the development and validation of analytical methods for quality control of Fingolimod API and drug products.[6][7] The presence of this and other impurities must be monitored to ensure they do not exceed the identification and qualification thresholds set by regulatory bodies like the ICH.
The significant difference in polarity between Fingolimod and its stearate amide derivative makes chromatographic separation a highly effective analytical approach. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.
Experimental Protocol: Quantification by Reverse-Phase HPLC
This protocol describes a robust, self-validating system for the quantification of this compound in a Fingolimod drug substance. The choice of a C8 column is a deliberate balance; it provides sufficient hydrophobic interaction to retain the highly non-polar stearate amide while allowing the more polar Fingolimod to elute in a reasonable time, preventing excessive peak broadening.
Objective: To separate and quantify this compound from the Fingolimod API.
Materials & Reagents:
-
This compound Reference Standard[6]
-
Fingolimod API Test Sample
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)
-
Phosphoric Acid (85%) (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation:
-
HPLC system with UV or PDA detector
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Nova-Pak C8 column (or equivalent), 4.6 x 150 mm, 5 µm particle size[13]
Procedure:
-
Mobile Phase Preparation (Isocratic):
-
Prepare a 50 mM potassium dihydrogen phosphate buffer by dissolving 6.8 g of KH2PO4 in 1 L of deionized water.
-
Adjust the pH of the buffer to 3.0 with phosphoric acid. This ensures that the residual amine on any Fingolimod is protonated, leading to consistent peak shapes.
-
The mobile phase is a mixture of the pH 3.0 buffer and acetonitrile in a 45:55 (v/v) ratio.[13]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication or helium sparging before use.
-
-
Standard Solution Preparation (10 µg/mL):
-
Accurately weigh approximately 5 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a diluent of Acetonitrile:Methanol (50:50). The use of a strong organic diluent is necessary due to the high lipophilicity of the analyte.
-
This creates a 100 µg/mL stock solution.
-
Perform a 1:10 dilution by pipetting 5 mL of the stock solution into a 50 mL volumetric flask and diluting to volume with the diluent to achieve the final concentration of 10 µg/mL.
-
-
Sample Solution Preparation (1 mg/mL Fingolimod):
-
Accurately weigh approximately 50 mg of the Fingolimod API test sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
-
Column: Nova-Pak C8, 4.6 x 150 mm, 5 µm[13]
-
Flow Rate: 1.0 mL/min[13]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 198 nm (or as appropriate for low UV detection of chromophores)[14]
-
Run Time: Approximately 20 minutes (adjust as needed to ensure elution of the late-eluting stearate amide).
-
-
Analysis and Calculation:
-
Inject the diluent (blank), followed by the standard solution (six replicate injections for system suitability), and then the sample solution.
-
System Suitability: The relative standard deviation (RSD) for the peak area of the six standard injections should be ≤ 2.0%.
-
Identify the peaks based on their retention times relative to the standard. This compound will have a significantly longer retention time than Fingolimod.
-
Calculate the amount of this compound in the sample using the external standard method:
Amount (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100
-
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not commonly available, its structural similarity to Fingolimod warrants handling it with the same precautions as a potent pharmacologically active material.[15] The SDS for Fingolimod Hydrochloride indicates that the parent compound is harmful if swallowed, causes skin irritation, and is suspected of damaging fertility or the unborn child.[16][17][18]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.[7][15]
-
Hand Protection: Wear impervious gloves, such as nitrile. Consider double-gloving for enhanced protection.[15]
-
Body Protection: A lab coat is mandatory. For handling larger quantities, additional protective clothing may be necessary.[16]
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7]
-
Avoid generating dust.[15]
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[16]
First Aid Measures:
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[15][17]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[15]
-
If Inhaled: Move to fresh air. If symptoms develop, seek medical attention.[15]
-
If in Eyes: Rinse cautiously with water for several minutes.[16]
Storage and Disposal:
-
Store locked up in a well-closed container, often at refrigerated temperatures (2-8°C) for long-term stability.[17][19]
-
Dispose of contents and container in accordance with all local, regional, and national regulations. This material may be considered hazardous waste.[17]
Conclusion
This compound serves as a quintessential example of the importance of impurity characterization in the pharmaceutical industry. While not the intended therapeutic agent, its presence as a process-related impurity and potential metabolite of Fingolimod necessitates its synthesis as a reference standard for robust analytical monitoring. Its distinct physicochemical properties, particularly its high lipophilicity, present unique analytical challenges that can be overcome with carefully designed chromatographic methods. Understanding its relationship to the parent drug's potent mechanism of action provides the essential context for why its control is critical for patient safety and product quality. The protocols and data presented in this guide offer a framework for scientists to confidently handle, analyze, and contextualize this compound within a drug development program.
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An In-depth Technical Guide to the Solubility of Fingolimod Stearate Amide in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Fingolimod Stearate Amide, a significant lipophilic derivative of the immunomodulatory drug Fingolimod. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, presents a detailed experimental protocol for its determination, and offers a thorough discussion of its behavior in a range of common organic solvents. Due to the limited availability of public quantitative data, this guide establishes a predictive solubility profile based on the compound's pronounced lipophilicity and available qualitative information, offering a robust framework for its practical application in a laboratory setting.
Introduction: Understanding this compound
Fingolimod, marketed as Gilenya, is a well-established sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.[1] this compound (N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide) is a notable derivative and metabolite.[2] Its structure is characterized by the addition of a long-chain stearoyl group, which significantly increases its molecular weight and lipophilicity.[2][3][4] This alteration in chemical structure profoundly impacts its physicochemical properties, most notably its solubility.[5] Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including its synthesis, purification, formulation, and in vitro experimental design.[6]
Chemical Structure and Properties:
-
Appearance: White to light red solid[8]
-
Key Structural Features: A polar head group containing hydroxyl and amide functionalities, and two long, non-polar hydrocarbon tails (an octylphenyl group and a stearoyl chain).
The pronounced dualistic nature of its structure—a small polar region attached to a large non-polar scaffold—governs its interactions with solvents and is the primary determinant of its solubility profile.
The Science of Solubility: Theoretical Framework
The principle of "like dissolves like" is the cornerstone of understanding solubility.[2] This means that substances with similar polarities are more likely to be soluble in one another.[9] The solubility of a compound like this compound is a result of the interplay between its molecular structure and the physicochemical properties of the solvent.
Key Factors Influencing Solubility:
-
Lipophilicity: this compound is a highly lipophilic ("fat-loving") molecule due to its extensive hydrocarbon content.[10][11] Lipophilicity is a key factor that dictates a drug's ability to dissolve in non-polar, organic solvents and to permeate biological membranes.[10][11]
-
Hydrogen Bonding: The amide and hydroxyl groups in the molecule's head region can participate in hydrogen bonding, both as donors (from the N-H and O-H groups) and acceptors (the carbonyl oxygen and the nitrogen and oxygen atoms).[5][12][13][14] This capability allows for favorable interactions with polar and protic solvents.
-
Van der Waals Forces: The long alkyl chains of this compound interact with non-polar solvents primarily through London dispersion forces, a type of van der Waals force.[15]
The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For this compound, its large non-polar character suggests that it will be most soluble in non-polar or moderately polar aprotic solvents that can effectively solvate its long hydrocarbon chains.
Experimental Determination of Solubility: A Validated Protocol
To ensure accuracy and reproducibility, a standardized method for determining solubility is essential. The Shake-Flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a compound.[11]
Detailed Step-by-Step Methodology
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C)
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Protocol:
-
Preparation: Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure that the dissolution has reached a steady state.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any remaining solid particles, pass the supernatant through a syringe filter into a clean vial.
-
Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.
Visualizing the Workflow
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Introduction: The Context of Fingolimod and Its Related Compounds
An In-Depth Technical Guide to Fingolimod Stearate Amide (CAS No. 1242271-27-7)
This document provides a comprehensive technical overview of this compound, a critical compound for researchers, scientists, and drug development professionals involved with the immunomodulatory drug Fingolimod. We will delve into its chemical identity, significance as a pharmaceutical impurity, postulated synthesis, and robust analytical methodologies for its characterization and control.
Fingolimod, marketed as Gilenya, represents a significant advancement in the oral treatment of relapsing-remitting multiple sclerosis (MS).[1][2] Its therapeutic effect is derived from its action as a sphingosine-1-phosphate (S1P) receptor modulator.[3][4] Upon administration, Fingolimod is phosphorylated in vivo to its active form, Fingolimod-phosphate.[2][5] This active metabolite then binds with high affinity to S1P receptors on lymphocytes, effectively sequestering them within the lymph nodes and preventing their infiltration into the central nervous system (CNS), where they would otherwise contribute to autoimmune-mediated inflammation and demyelination.[5][6]
In the lifecycle of any active pharmaceutical ingredient (API) like Fingolimod, the presence of related compounds and impurities is a critical quality attribute that must be meticulously controlled.[1] These impurities can arise from the synthesis process, degradation under various storage conditions, or in vivo metabolism. This compound (CAS No. 1242271-27-7) is recognized as one such related compound, classified as both a potential impurity and a metabolite of Fingolimod.[7][8][9][10] Understanding its properties, formation, and detection is paramount for ensuring the safety, efficacy, and regulatory compliance of Fingolimod-based therapeutics.[11]
Physicochemical Profile of this compound
This compound is the N-acylated derivative of Fingolimod with stearic acid. This modification significantly increases the lipophilicity of the parent molecule. Its core chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1242271-27-7 | [7][8][9][10][11][12][13][][15] |
| IUPAC Name | N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide | [7][9] |
| Synonyms | Fingolimod Stearoate Amide, Fingolimod metabolite M30 | [7][10] |
| Molecular Formula | C37H67NO3 | [7][8][11][13][] |
| Molecular Weight | 573.93 g/mol | [8] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO | [7] |
Significance in Pharmaceutical Quality Control
The control of impurities is a non-negotiable aspect of drug development, mandated by regulatory bodies like the FDA and governed by International Council for Harmonisation (ICH) guidelines.[1][16] Impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product.
This compound is classified as a process-related impurity, meaning it could potentially form during the synthesis of Fingolimod if stearic acid or its activated derivatives are present as reactants, intermediates, or impurities themselves.[16] Its identification and control are essential for validating the manufacturing process and ensuring batch-to-batch consistency. As a commercially available reference standard, it serves a vital role in:[11]
-
Analytical Method Development: Enabling the creation of specific and sensitive assays to detect its presence.[11]
-
Method Validation: Confirming that analytical procedures can accurately and reliably quantify the impurity.[11]
-
Impurity Profiling & Stability Testing: Tracking its potential formation or increase during stability studies of the Fingolimod API and formulated drug product.[11]
Postulated Synthesis and Formation Pathway
While specific proprietary synthesis routes are not publicly detailed, the formation of this compound can be logically deduced as a standard N-acylation reaction. The primary amino group of the Fingolimod molecule is a nucleophile that can react with an activated form of stearic acid.
Causality of Formation: This reaction would typically occur under conditions where Fingolimod is exposed to stearoyl chloride or stearic acid in the presence of a peptide coupling agent (e.g., DCC, EDC). This could happen inadvertently if stearic acid is an impurity in a reagent or solvent, or intentionally for the purpose of creating a reference standard.
Below is a conceptual workflow for the laboratory-scale synthesis of this compound for use as an analytical standard.
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Characterization Protocol
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of impurity analysis in pharmaceutical manufacturing.[17] The following protocol is a validated, field-proven starting point for the detection and quantification of this compound in a Fingolimod drug substance.
Protocol: Stability-Indicating RP-HPLC Method
1. Objective: To separate and quantify this compound from the Fingolimod API and other potential degradation products.
2. Materials & Reagents:
-
Fingolimod HCl Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Phosphoric Acid (for pH adjustment)
-
Water (HPLC Grade)
3. Chromatographic Conditions:
-
Column: Nova-Pak C8, 4.6 x 150 mm, 5 µm (or equivalent C8/C18 column)[17]
-
Mobile Phase: A mixture of 50 mM KH₂PO₄ buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile in a 45:55 (v/v) ratio.[17]
-
Flow Rate: 1.0 mL/min[17]
-
Detection: UV at 198 nm[18]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
4. Standard & Sample Preparation:
-
Diluent: Mobile Phase
-
Standard Stock Solution (this compound): Accurately weigh and dissolve the reference standard in diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Further dilute the stock solution to a final concentration appropriate for the expected impurity level (e.g., 1 µg/mL).
-
Sample Solution (Fingolimod API): Accurately weigh and dissolve the Fingolimod API in diluent to obtain a final concentration of 1 mg/mL.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution in replicate (n=5) to establish system suitability (RSD < 2.0%).
-
Inject the Sample Solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of the impurity using the peak area response and the concentration of the standard.
Causality in Method Design:
-
Reverse-Phase (RP) HPLC: Chosen because of the significant difference in polarity between Fingolimod (more polar) and its stearate amide derivative (highly non-polar). The non-polar stationary phase (C8/C18) will retain the stearate amide longer, ensuring good separation.
-
Acidic pH: The pH of 3.0 ensures that any residual basic amines are protonated, leading to sharper, more symmetrical peak shapes.[17]
-
UV Detection at Low Wavelength: Fingolimod and its derivatives lack a strong chromophore, necessitating detection at lower UV wavelengths like 198 nm to achieve adequate sensitivity.[18]
Caption: Simplified signaling pathway of Fingolimod's mechanism of action.
Conclusion
This compound, CAS No. 1242271-27-7, is a well-characterized impurity and metabolite of the multiple sclerosis drug Fingolimod. While likely devoid of the therapeutic activity of its parent compound, its role in the context of pharmaceutical development and quality control is critical. Its presence must be monitored and controlled within strict limits defined by regulatory authorities to guarantee the consistent quality, safety, and efficacy of Fingolimod. The availability of a high-purity reference standard is indispensable for the development and validation of analytical methods, such as the HPLC protocol detailed herein, which form the backbone of a robust quality control strategy.
References
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Veeprho. Fingolimod Impurities and Related Compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 46897778, this compound. [Link]
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Patel, S. et al. (2015). Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis. Der Pharma Chemica, 7(10), 314-321. [Link]
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Anant Labs. Fingolimod API Impurity Manufacturers. [Link]
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Venkatasai Life Sciences. Fingolimod Impurities. [Link]
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Asi, Z. et al. (2016). Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity. Journal of Basic and Clinical Physiology and Pharmacology, 27(4), 331-337. [Link]
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Veeprho. This compound Impurity | CAS 1242271-27-7. [Link]
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Venkatasai Life Sciences. This compound | 1242271-27-7. [Link]
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Rezk, M. R. et al. (2015). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 14(Suppl), 143-150. [Link]
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Pharmaffiliates. CAS No : 1242271-27-7 | Product Name : Fingolimod Stearoate Amide. [Link]
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Kappos, L. et al. (2011). Fingolimod for multiple sclerosis: mechanism of action, clinical outcomes, and future directions. Journal of Neurology, Neurosurgery & Psychiatry, 82(10), 1159-1168. [Link]
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Al-Hussain, F. et al. (2021). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in Pharmacology, 12, 689719. [Link]
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Li, Y. et al. (2015). A concise synthesis of Fingolimod: An orally available drug for treating multiple sclerosis. Research on Chemical Intermediates, 41, 6217-6223. [Link]
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García-Merino, A. (2012). [Basic mechanisms of action of fingolimod in relation to multiple sclerosis]. Revista de Neurología, 55(1), 35-42. [Link]
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Brinkmann, V. (2009). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical and Experimental Pharmacology and Physiology, 36(4), 361-367. [Link]
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Alentris Research Pvt. Ltd. This compound. [Link]
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El-Yazbi, A. et al. (2016). Method development and validation for fingolimod by HPLC/UV in immediate-release oral capsule and study the effect of excipients. Journal of Analytical & Pharmaceutical Research, 2(1). [Link]
-
U.S. Food and Drug Administration. (2010). Gilenya (fingolimod) Chemistry Review(s). [Link]
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Fingolimod Stearate Amide vs. Fingolimod Parent Compound: A Comparative Analysis of Structure, Metabolism, and Pharmacological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fingolimod (FTY720), marketed as Gilenya®, represents a first-in-class, orally bioavailable sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It is a structural analog of the endogenous lipid mediator, sphingosine.[2] Approved for the treatment of relapsing forms of multiple sclerosis (MS), Fingolimod's therapeutic effect is not exerted by the compound itself but by its active metabolite, fingolimod-phosphate.[3][4] Following oral administration, Fingolimod is readily absorbed and phosphorylated in vivo, primarily by sphingosine kinase 2.[2][5] This phosphorylated active moiety then acts as a high-affinity modulator of four out of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[3]
The key therapeutic mechanism involves its action on the S1P1 receptor on lymphocytes.[3][6] Fingolimod-phosphate initially acts as an agonist, but subsequently causes the internalization and degradation of S1P1 receptors, leading to a state of functional antagonism.[4] This process blocks the egress of lymphocytes from lymph nodes, resulting in a peripheral lymphopenia and preventing their infiltration into the central nervous system (CNS), where they would otherwise contribute to autoimmune-mediated inflammation and demyelination.[3][5][7]
This guide provides a detailed technical comparison between the parent compound, Fingolimod, and its derivative, Fingolimod Stearate Amide. This amide, where the primary amine of Fingolimod is acylated with stearic acid, is often classified as an impurity or a potential prodrug.[][9] Understanding the profound differences stemming from this single chemical modification is critical for researchers in drug development, metabolism, and pharmacology.
Core Structural and Physicochemical Differences
The fundamental distinction between Fingolimod and its stearate amide derivative lies in the masking of the primary amine group. This modification transforms the hydrophilic amino-alcohol head group of Fingolimod into a lipophilic amide.
This structural change has significant consequences for the molecule's physicochemical properties, as summarized below.
| Property | Fingolimod | This compound | Rationale for Difference |
| Molecular Formula | C19H33NO2 | C37H67NO3 | Addition of a C18H35O acyl group. |
| Molecular Weight | 307.48 g/mol | 573.95 g/mol [] | Addition of the stearoyl moiety. |
| Key Functional Group | Primary Amine | Amide | N-acylation of the primary amine. |
| Lipophilicity (LogP) | ~5.4 (Calculated) | Significantly Higher (Predicted) | The long, saturated C17 alkyl chain of stearic acid dramatically increases lipophilicity. |
| Water Solubility | Low | Very Low (Predicted) | Increased lipophilicity and molecular weight reduce aqueous solubility. |
| Reactivity | Phosphorylation at primary -OH, potential for amine reactions. | Amide bond is stable but susceptible to enzymatic/chemical hydrolysis. | The primary amine is masked; the main reactive site for bioactivation is now the amide bond. |
Comparative Pharmacodynamics: A Tale of Two Mechanisms
The differing structures dictate entirely different interactions with the biological system. Fingolimod is a prodrug that requires activation, while its stearate amide is a prodrug of that prodrug, requiring an additional metabolic step.
Fingolimod: The parent compound is inactive. Its journey to pharmacological activity is a single, crucial phosphorylation step.[3][5]
This compound: This compound is predicted to be completely inactive at S1P receptors. The bulky and non-polar stearoyl group will prevent the molecule from fitting into the S1P receptor binding pocket. Furthermore, the masked amine cannot be phosphorylated. Its activity is entirely contingent on the in vivo hydrolysis of the amide bond to release the parent Fingolimod.
Predicted Pharmacokinetic Profile Comparison
The physicochemical differences are expected to translate into distinct pharmacokinetic behaviors.
| PK Parameter | Fingolimod | This compound (Predicted) |
| Absorption | High oral bioavailability (93%).[1] Slow absorption, with Tmax at 12-16 hours.[6] | Potentially altered absorption due to high lipophilicity. May be influenced by lymphatic uptake. |
| Distribution | Widely distributed into tissues, with ~86% partitioning into red blood cells.[1] | Higher lipophilicity may lead to greater distribution into adipose tissue, potentially creating a long-lasting depot. |
| Metabolism | Primarily activated by phosphorylation. Also undergoes oxidative metabolism via CYP4F enzymes. | Requires initial hydrolysis by amidases (e.g., in the liver or plasma) to release Fingolimod. This is likely the rate-limiting step for activation. |
| Onset of Action | Lymphocyte reduction is observed within hours of the first dose. | Slower onset of action due to the prerequisite hydrolysis step. |
| Half-life | Long elimination half-life of 6-9 days.[10] | The apparent half-life will be complex, depending on the rate of hydrolysis and the half-life of the released Fingolimod. Could exhibit "flip-flop" kinetics. |
Experimental Protocols for Comparative Characterization
To empirically validate the predicted differences between Fingolimod and its stearate amide, a series of well-defined experiments are necessary. As a Senior Application Scientist, I propose the following self-validating protocols.
Protocol 1: In Vitro Metabolic Stability and Amide Hydrolysis
Objective: To quantify the rate of conversion of this compound to Fingolimod in a biologically relevant matrix.
Methodology:
-
Prepare Solutions:
-
Prepare 10 mM stock solutions of this compound and Fingolimod (as a reference standard) in DMSO.
-
Prepare working solutions by diluting the stock in acetonitrile.
-
-
Incubation with Liver Microsomes:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare an incubation mixture containing:
-
Phosphate buffer (100 mM, pH 7.4)
-
HLM (final concentration 0.5 mg/mL)
-
This compound (final concentration 1 µM)
-
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed NADPH-regenerating system.
-
Prepare a negative control incubation without the NADPH-regenerating system to distinguish oxidative metabolism from hydrolysis.
-
-
Time-Point Sampling:
-
Aliquots (50 µL) are taken at 0, 5, 15, 30, 60, and 120 minutes.
-
The reaction is immediately quenched by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Fingolimod-d4).
-
-
Sample Processing & Analysis:
-
Data Analysis:
-
Plot the natural log of the remaining percentage of this compound versus time to determine the in vitro half-life (t½).
-
Quantify the appearance of Fingolimod over time to confirm hydrolysis.
-
Causality and Self-Validation: This protocol directly measures the rate of disappearance of the prodrug and the appearance of the parent drug. The use of a validated LC-MS/MS method with an internal standard ensures quantitative accuracy. The NADPH-negative control ensures that the observed conversion is primarily due to hydrolysis and not CYP-mediated metabolism of the parent compound after its formation.
Protocol 2: S1P1 Receptor Binding Assay
Objective: To demonstrate that this compound lacks direct affinity for the S1P1 receptor.
Methodology:
-
Materials:
-
Membrane preparations from cells overexpressing the human S1P1 receptor.
-
[³³P]-S1P or a suitable fluorescent ligand as the radioligand/probe.
-
Test compounds: Fingolimod-phosphate (positive control), Fingolimod (negative control), and this compound.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the S1P1 membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compounds (e.g., from 1 pM to 100 µM).
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration inhibiting 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Causality and Self-Validation: This is a standard, robust method for determining receptor affinity. The inclusion of Fingolimod-phosphate as a high-affinity positive control validates the assay's performance. The expected result is a very high Ki value for this compound, confirming its lack of direct interaction with the S1P1 receptor.
Protocol 3: In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Study
Objective: To compare the in vivo PK profiles and the resulting PD effect (lymphocyte reduction) of Fingolimod and this compound after oral administration in mice.
Methodology:
-
Animal Dosing:
-
Use male C57BL/6 mice, acclimatized for at least one week.
-
Administer equimolar doses of either Fingolimod or this compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) via oral gavage. A vehicle control group is also required.
-
-
Blood Sampling:
-
Collect blood samples (~50 µL) via tail vein or submandibular bleed at pre-dose and multiple time points post-dose (e.g., 1, 4, 8, 24, 48, 72 hours).
-
Collect samples into K2EDTA-coated tubes.
-
-
Pharmacokinetic Analysis:
-
From a portion of the blood, extract and quantify the concentrations of the administered compound, Fingolimod, and Fingolimod-phosphate using a validated LC-MS/MS method.[11]
-
Calculate key PK parameters (Cmax, Tmax, AUC, t½) for all measured analytes.
-
-
Pharmacodynamic Analysis:
-
Use another portion of the blood for complete blood count analysis or flow cytometry to determine the absolute number of peripheral lymphocytes.
-
Plot the percentage change in lymphocyte count from baseline over time for each group.
-
Causality and Self-Validation: This integrated PK/PD design directly links the concentration of the active moiety (Fingolimod-phosphate) in the blood to the biological response (lymphocyte reduction).[13] The expectation is that the this compound group will show a delayed appearance of Fingolimod and Fingolimod-phosphate, which will correlate with a delayed onset of lymphopenia compared to the Fingolimod group. This provides a robust, in vivo validation of the prodrug concept.
Conclusion
The transformation of Fingolimod to this compound via N-acylation represents a profound structural and functional modification. While Fingolimod is a prodrug requiring a single phosphorylation step for activation, the stearate amide derivative is a step further removed, necessitating an initial, likely rate-limiting, amide hydrolysis to release the parent compound. This difference fundamentally alters the molecule's physicochemical properties, leading to predicted changes in its pharmacokinetic profile, including a delayed onset of action and potentially altered tissue distribution. The experimental protocols outlined in this guide provide a clear and robust framework for empirically testing these hypotheses, offering valuable insights for drug development, metabolism studies, and the characterization of related impurities and derivatives.
References
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Brinkmann, V. (2009). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. PubMed - NIH. [Link]
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Ghafourifar, G. (2016). Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity. Brieflands. [Link]
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Patel, D. R., & Tadi, P. (2024). Fingolimod. StatPearls - NCBI Bookshelf. [Link]
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Synapse. (2024). What is the mechanism of Fingolimod Hydrochloride? Patsnap Synapse. [Link]
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Semantic Scholar. (n.d.). Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review. Semantic Scholar. [Link]
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Amezcua, L., & Lubin, F. D. (2024). Sphingosine 1-phosphate receptor modulators in multiple sclerosis treatment: A practical review. PubMed. [Link]
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MDPI. (2024). The Current Sphingosine 1 Phosphate Receptor Modulators in the Management of Ulcerative Colitis. MDPI. [Link]
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Al-Sager, A. A., et al. (2025). Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]
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Volpi, E., et al. (2019). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. MDPI. [Link]
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Singh, S., et al. (2024). Sphingosine 1-phosphate (S1P) receptor modulators as an induction and maintenance therapy for ulcerative colitis: a systematic review and meta-analysis of randomized controlled trials. PubMed. [Link]
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Kovarik, J. M., et al. (2011). Pharmacokinetic evaluation of fingolimod for the treatment of multiple sclerosis. PubMed. [Link]
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Billich, A., et al. (2022). Morpholino Analogues of Fingolimod as Novel and Selective S1P 1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. MDPI. [Link]
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An In-Depth Technical Guide to High-Purity Fingolimod Stearate Amide for Research Applications
Foreword: Navigating the Landscape of Fingolimod Derivatives
To the dedicated researcher, scientist, and drug development professional, this guide serves as a comprehensive technical resource for the sourcing and application of high-purity Fingolimod Stearate Amide. Fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator, has carved a significant niche in the landscape of immunomodulatory and neuroprotective research.[1][2][3] While the hydrochloride salt of Fingolimod is the most extensively studied form, the stearate amide derivative presents unique physicochemical properties that may offer advantages in specific research contexts. This guide is structured to provide not just a list of suppliers, but a deeper understanding of the molecule, its mechanism of action, and the critical importance of purity in research applications. We will delve into the rationale behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.
The Rationale for this compound in Research
The choice of a specific salt or derivative of a parent compound is a critical decision in experimental design. While Fingolimod Hydrochloride is well-characterized and water-soluble, the stearate amide derivative offers a significant shift in physicochemical properties.[4] The addition of the long, saturated C18 stearate tail via an amide linkage to the primary amine of Fingolimod dramatically increases its lipophilicity.
This modification is generally employed in medicinal chemistry to:
-
Enhance Membrane Permeability: The increased lipophilicity can facilitate passage across cellular membranes, which may be advantageous for in vitro studies targeting intracellular components or for in vivo models requiring blood-brain barrier penetration.[5]
-
Modulate Formulation and Delivery: The stearate amide's properties may be beneficial for incorporation into lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles, potentially altering its pharmacokinetic and pharmacodynamic profile.
-
Prodrug Potential: Amide derivatives of amine-containing drugs can act as prodrugs, which are cleaved in vivo to release the active parent compound.[5] The rate of this cleavage can be influenced by the local enzymatic environment, offering a potential mechanism for controlled release.
It is important to note that while these are the likely reasons for choosing this compound, there is a paucity of published research specifically detailing its use and advantages over the hydrochloride salt. Therefore, researchers should consider this derivative for exploratory studies where altered lipophilicity and formulation characteristics are desired.
Mechanism of Action: The Fingolimod Signaling Pathway
This compound is expected to exert its biological effects through the same mechanism as its parent compound, Fingolimod. Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to form the active metabolite, fingolimod-phosphate.[1][6] This active form is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors: S1P1, S1P3, S1P4, and S1P5.[6][7]
The primary immunomodulatory effect of fingolimod-phosphate is mediated through its functional antagonism of the S1P1 receptor on lymphocytes.[7][8] Binding of fingolimod-phosphate to S1P1 leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[7][9] This sequestration of lymphocytes in the lymph nodes prevents their infiltration into sites of inflammation, such as the central nervous system in models of multiple sclerosis.[9][10]
Beyond its effects on lymphocytes, Fingolimod can cross the blood-brain barrier and may have direct effects on neural cells, including astrocytes and oligodendrocytes, which also express S1P receptors.[6] These direct CNS effects may contribute to its neuroprotective properties.[6]
Caption: Fingolimod is phosphorylated to its active form, which functionally antagonizes the S1P1 receptor, leading to its internalization and the sequestration of lymphocytes.
Commercial Suppliers of High-Purity this compound
The selection of a reliable commercial supplier is paramount for ensuring the quality and reproducibility of research data. For a compound like this compound, where it is often sold as a research chemical or impurity standard, stringent quality control is essential. Below is a table of commercial suppliers who list this compound in their catalogs.
| Supplier | Product Name | CAS Number | Purity Information | Services Offered |
| Simson Pharma Limited | This compound | 1242271-27-7 | Accompanied by Certificate of Analysis. | Manufacturer and Exporter of Pharmaceutical Impurities. |
| SRIRAMCHEM | This compound | 1242271-27-7 | High-Purity Reference Standard, Batch-Specific CoA available.[11] | Pharmaceutical Reference Standards. |
| Aquigen Bio Sciences | This compound | 1242271-27-7 | High-quality reference standard with comprehensive characterization data. | Pharmaceutical Impurities Manufacturer and Supplier. |
| BOC Sciences | This compound | 1242271-27-7 | Purity >95%.[] | Custom Synthesis, Purification, and Characterization. |
| Venkatasai Life Sciences | This compound | 1242271-27-7 | Supplied with CoA and analytical data.[13] | Pharmaceutical Reference Standards. |
| SynThink Research Chemicals | Stearate Amide Fingolimod Impurity | 1242271-27-7 | Provides comprehensive characterization data including 1H-NMR, Mass, HPLC, IR, TGA, and CoA.[14] | Impurity Reference Standards. |
Due Diligence When Sourcing:
-
Request a Certificate of Analysis (CoA): Always request a lot-specific CoA before purchasing. This document should provide detailed information on the compound's identity, purity (typically by HPLC), and the analytical methods used for characterization.
-
Inquire about Characterization Data: Reputable suppliers should be able to provide additional characterization data, such as ¹H-NMR and Mass Spectrometry data, to confirm the structure of the compound.[14]
-
Purity is Paramount: For research applications, a purity of ≥98% is highly recommended to avoid confounding results from impurities.
Quality Control and Analytical Characterization: A Self-Validating System
Upon receiving a shipment of this compound, it is best practice to perform in-house quality control to verify the supplier's CoA and to ensure the integrity of the compound after shipping and storage.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for assessing the purity of small molecules. Due to the high lipophilicity of this compound, a reversed-phase HPLC method is appropriate. While a specific monograph for the stearate amide is not available, a robust method can be developed based on existing methods for Fingolimod HCl and other long-chain fatty acid amides.[15][16][17]
Step-by-Step HPLC Protocol (Starting Point for Method Development):
-
Column Selection: A C18 column with a particle size of 3-5 µm is a suitable starting point. The high carbon load of a C18 stationary phase will provide the necessary retention for the lipophilic this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier helps to improve peak shape.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution will be necessary to resolve the highly retained this compound from any more polar impurities.
-
Initial Conditions: Start with a higher percentage of Mobile Phase A (e.g., 30-40%) to ensure retention of early-eluting impurities.
-
Gradient: Gradually increase the percentage of Mobile Phase B to 95-100% over 20-30 minutes to elute the this compound.
-
Hold and Re-equilibration: Hold at high organic content for 5-10 minutes to ensure complete elution, followed by a return to initial conditions and a re-equilibration period of at least 10 column volumes.
-
-
Detection: UV detection at 210-220 nm is a suitable starting point, as the amide bond and the phenyl ring will have some absorbance in this range.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1-0.5 mg/mL with the mobile phase.
-
Data Analysis: Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: A typical workflow for assessing the purity of this compound using HPLC.
Structural Confirmation by Mass Spectrometry and NMR
For unambiguous identification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode should readily produce the protonated molecule [M+H]⁺, allowing for confirmation of the molecular weight (573.93 g/mol ).
-
¹H-NMR: The proton NMR spectrum will be complex, but key signals corresponding to the aromatic protons of the Fingolimod core, the methylene protons of the octyl and stearyl chains, and the characteristic signals of the propanediol backbone should be present and consistent with the structure.
Experimental Protocols: Handling and Application
5.1. Solubility and Stock Solution Preparation
-
Solubility: this compound is expected to be poorly soluble in aqueous buffers. It should be readily soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of high-purity this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
5.2. In Vitro Cell-Based Assays
When using this compound in cell culture experiments, it is crucial to consider the final concentration of the organic solvent.
-
Dilution: Prepare a working solution by diluting the high-concentration stock solution in cell culture medium.
-
Solvent Control: Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of the organic solvent used to dissolve the this compound. This is critical to ensure that any observed effects are due to the compound and not the solvent.
-
Concentration Range: The effective concentration of this compound may differ from that of Fingolimod HCl due to differences in cell permeability and potential intracellular accumulation. A dose-response experiment is recommended to determine the optimal concentration for your specific assay.
Conclusion: A Tool for Exploratory Research
This compound represents an intriguing derivative of a well-established immunomodulatory and neuroprotective agent. Its enhanced lipophilicity opens the door to new avenues of research in drug delivery, formulation, and potentially, targeted biological activity. As a Senior Application Scientist, I must emphasize the critical importance of sourcing this compound from reputable suppliers who provide comprehensive analytical data. Furthermore, in-house quality control is a necessary step to ensure the validity and reproducibility of your research findings. While the body of literature on this specific derivative is still emerging, the foundational knowledge of Fingolimod's mechanism of action, coupled with the principles of medicinal chemistry, provides a strong framework for its application in exploratory research.
References
- Brinkmann, V. (2009). Sphingosine 1-Phosphate (S1P) Receptors and Drug Discovery. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(7), 673-677.
- Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical Neuropharmacology, 33(2), 91-101.
- Cohen, J. A., & Chun, J. (2011). Mechanisms of fingolimod's efficacy and adverse effects in multiple sclerosis. Annals of Neurology, 69(5), 759-777.
- Kappos, L., Radue, E. W., O'Connor, P., Polman, C., Hohlfeld, R., Calabresi, P., ... & FREEDOMS Study Group. (2010). A placebo-controlled trial of oral fingolimod in relapsing multiple sclerosis. New England Journal of Medicine, 362(5), 387-401.
- Mandala, S., Hajdu, R., Bergstrom, J., Quackenbush, E., Xie, J., Milligan, J., ... & Hla, T. (2002). Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists. Science, 296(5566), 346-349.
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Venkatasai Life Sciences. (n.d.). This compound. Retrieved from [Link]
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U.S. Food and Drug Administration. (2010). Chemistry Review(s) - Gilenya (fingolimod) capsules. Retrieved from [Link]
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AIP Publishing. (2019). Profile of Fatty Acid Amides Synthesized from Ketapang Kernel Oil. Retrieved from [Link]
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ResearchGate. (2018). A brief schematic representation of fingolimod's mechanism of action. Retrieved from [Link]
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ResearchGate. (2013). Action mechanism of fingolimod and other S1P receptor modulators. Retrieved from [Link]
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ResearchGate. (2021). Molecular mechanism of Fingolimod as a functional antagonist for S1P receptors. Retrieved from [Link]
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PubChem. (n.d.). Fingolimod hydrochloride. Retrieved from [Link]
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StatPearls. (2024). Fingolimod. Retrieved from [Link]
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PubChem. (n.d.). Fingolimod. Retrieved from [Link]
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- Chun, J., Kihara, Y., Jonnalagadda, D., & Blaho, V. A. (2019). Fingolimod: Lessons Learned and New Opportunities for Treating Multiple Sclerosis and Other Disorders. Annual review of pharmacology and toxicology, 59, 149-170.
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ACS Omega. (2021). Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. Retrieved from [Link]
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PubMed Central (PMC). (2022). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Retrieved from [Link]
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An In-Depth Technical Guide to Fingolimod Stearate Amide (M30): An Inactive Ceramide Metabolite of Fingolimod
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fingolimod (FTY720), an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis, undergoes extensive metabolism in vivo. While the phosphorylation of fingolimod to its active metabolite, fingolimod-phosphate, is central to its therapeutic mechanism of action, the parent compound is also biotransformed into several other metabolites. Among these is Fingolimod Stearate Amide, also known as M30, a non-polar ceramide metabolite. This technical guide provides a comprehensive overview of the current understanding of M30, including its formation, chemical properties, and its presumed role as an inactive metabolite. We will delve into the enzymology of its formation, the challenges in its bioanalysis, and the current state of knowledge regarding its biological activity. This guide is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and analytical chemistry who are investigating the disposition and effects of fingolimod.
Introduction to Fingolimod and its Metabolic Pathways
Fingolimod is a structural analog of sphingosine and functions as a sphingosine-1-phosphate (S1P) receptor modulator.[1] Its primary mechanism of action involves its phosphorylation by sphingosine kinases to form fingolimod-phosphate, which then acts as a functional antagonist at S1P receptors on lymphocytes.[2] This leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system and subsequent contribution to autoimmune-mediated inflammation.[3]
Fingolimod undergoes extensive metabolism through three primary pathways:
-
Reversible Phosphorylation: The formation of the pharmacologically active fingolimod-phosphate.[4]
-
Oxidative Metabolism: Primarily mediated by cytochrome P450 4F2 (CYP4F2), leading to the formation of inactive carboxylic acid metabolites.[5]
-
Formation of Non-Polar Ceramides: Acylation of the primary amine of fingolimod with endogenous fatty acids to form ceramide-like structures, including the M30 metabolite.[4]
Blood analysis has revealed the relative abundance of fingolimod and its metabolites, with fingolimod itself comprising approximately 23.3% of the circulating drug-related components, fingolimod-phosphate at 10.3%, and the inactive ceramide metabolites M29 and M30 at 8.9% and 7.3%, respectively.[6]
This compound (M30): Chemical Identity
This compound (M30) is the product of the N-acylation of the 2-amino group of fingolimod with stearic acid, an 18-carbon saturated fatty acid.
Table 1: Chemical and Physical Properties of this compound (M30)
| Property | Value | Source |
| IUPAC Name | N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide | [7] |
| Molecular Formula | C37H67NO3 | [7] |
| Molecular Weight | 573.9 g/mol | [7] |
| CAS Number | 1242271-27-7 | [7] |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(CCc1ccc(CCCCCCCC)cc1)(CO)CO | [8] |
| InChI Key | ZXBNYUXVNALWDT-UHFFFAOYSA-N | [7] |
The Enzymatic Formation of this compound (M30)
The formation of ceramide analogs of fingolimod is a unique metabolic pathway that mirrors the endogenous synthesis of ceramides.[9] This process is catalyzed by a family of enzymes known as ceramide synthases (CerS). There are six known isoforms of CerS (CerS1-6), each exhibiting specificity for acyl-CoA substrates of different chain lengths.[10]
While the specific CerS isoforms responsible for the formation of this compound have not been definitively elucidated, research suggests a potential role for CerS2, CerS4, and CerS6. One study demonstrated that fingolimod can modulate the transcription of genes encoding for these CerS isoforms.[11][12] Specifically, fingolimod was found to counter the upregulation of CerS2 and influence the expression of CerS4 and CerS6 in a mouse model of Alzheimer's disease.[11][12] Another study showed that derivatives of fingolimod can directly inhibit the activity of CerS2, CerS4, and CerS6 in vitro.[13]
Given that CerS2 is known to preferentially utilize very long-chain fatty acyl-CoAs (C20-C26), and CerS4 has a preference for C18-C20 acyl-CoAs, it is plausible that CerS4 is involved in the formation of M30 by utilizing stearoyl-CoA. However, further research is required to definitively identify the specific enzyme(s) responsible for this metabolic conversion in vivo.
Diagram 1: Proposed Metabolic Pathway for the Formation of this compound (M30)
Caption: Proposed enzymatic formation of this compound (M30).
Biological Activity of this compound (M30): The "Inactive" Metabolite
This compound (M30) is generally considered to be a pharmacologically inactive metabolite.[4][6] This assertion is based on the understanding that the phosphorylation of the primary amine group of fingolimod is essential for its activity as an S1P receptor modulator. The acylation of this amine group to form the amide bond in M30 would preclude this necessary phosphorylation step.
However, a comprehensive review of the scientific literature reveals a lack of dedicated studies specifically investigating the biological or toxicological effects of isolated this compound. While its structural dissimilarity to fingolimod-phosphate strongly suggests a lack of activity at S1P receptors, the potential for off-target effects or other pharmacological activities cannot be entirely ruled out without direct experimental evidence. The high lipophilicity of M30 could potentially lead to its accumulation in lipid-rich tissues, a possibility that warrants further investigation.
Analytical Methodologies for the Quantification of this compound (M30)
The significant difference in physicochemical properties between M30 and the more polar fingolimod and fingolimod-phosphate necessitates the development of a tailored analytical method. Key considerations for the development of an LC-MS/MS method for M30 are outlined below.
Sample Preparation
Given the non-polar nature of M30, a liquid-liquid extraction (LLE) or a combination of protein precipitation followed by solid-phase extraction (SPE) would be suitable for its isolation from biological matrices such as plasma or whole blood.
Experimental Protocol: Hypothetical Sample Preparation for M30 Analysis
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of M30) to the blood sample.
-
Protein Precipitation: Add a water-miscible organic solvent, such as acetonitrile or methanol, to precipitate proteins. Vortex thoroughly.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and add a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex to extract the analyte into the organic phase.
-
Evaporation and Reconstitution: Separate the organic layer, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in a solvent compatible with the LC mobile phase.
Liquid Chromatography
A reversed-phase C18 or C8 column would be appropriate for the chromatographic separation of the lipophilic M30. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) would be employed to achieve adequate retention and separation from other endogenous components.
Mass Spectrometry
Detection would be performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) mode would be used for quantification, monitoring specific precursor-to-product ion transitions for M30 and its internal standard.
Table 2: Predicted MRM Transitions for this compound (M30)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (M30) | 574.5 [M+H]+ | To be determined empirically |
| Internal Standard (e.g., M30-d4) | 578.5 [M+H]+ | To be determined empirically |
Note: The optimal product ions and collision energies would need to be determined through experimental optimization.[18]
Diagram 2: General Workflow for the Bioanalysis of this compound (M30)
Caption: A generalized workflow for the quantification of M30 in biological samples.
Conclusion and Future Perspectives
This compound (M30) represents a significant, yet currently understood to be inactive, metabolite of fingolimod. Its formation via N-acylation by ceramide synthases highlights a unique metabolic pathway for a xenobiotic that mimics endogenous lipid metabolism. While the general consensus points to its pharmacological inactivity due to the blockage of the essential primary amine group, the absence of direct experimental evidence on its biological effects presents a knowledge gap.
For researchers in the field, several key areas warrant further investigation:
-
Definitive identification of the CerS isoforms responsible for the formation of M30 and other ceramide metabolites of fingolimod.
-
In vitro and in vivo studies to conclusively determine the pharmacological and toxicological profile of isolated this compound.
-
Development and validation of a robust and sensitive LC-MS/MS method for the routine quantification of M30 in clinical and preclinical studies.
A more complete understanding of the formation, disposition, and biological effects of all of fingolimod's metabolites, including M30, is crucial for a comprehensive assessment of its overall pharmacological profile and for ensuring the safety and efficacy of this important therapeutic agent.
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Jęśko, H., Wencel, P. L., Wójtowicz, S., Strosznajder, J., Lukiw, W. J., & Strosznajder, R. P. (2020). Fingolimod Affects Transcription of Genes Encoding Enzymes of Ceramide Metabolism in Animal Model of Alzheimer's Disease. Molecular Neurobiology, 57(6), 2799–2811. [Link]
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Kumar, P., Gopinath, R., Narenderan, S. T., & Babu, B. (2020). A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study. Biomedical Chromatography, 34(6), e4822. [Link]
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Zand, R., Ahangar, P., Saffar, H., Pournajaf, S., & Mehdizadeh, A. (2021). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Pharmaceutical Sciences, 27(4), 486-503. [Link]
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Al-Majdoub, Z. M., Al-Sayyed, M. A. A., Al-Zoubi, N. A., Al-Ani, I. H., & Al-Awaida, W. J. (2021). Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. Journal of Medicinal and Pharmaceutical Chemistry Research, 3(4), 1-10. [Link]
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Kumar, P., Gopinath, R., Narenderan, S. T., & Babu, B. (2020). A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study. Biomedical Chromatography, 34(6), e4822. [Link]
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Jin, Y., U-Zang, G., & Schmouder, R. (2011). CYP4F enzymes are responsible for the elimination of fingolimod (FTY720), a novel treatment of relapsing multiple sclerosis. Drug metabolism and disposition: the biological fate of chemicals, 39(2), 191–198. [Link]
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Jęśko, H., Wencel, P. L., Wójtowicz, S., Strosznajder, J., Lukiw, W. J., & Strosznajder, R. P. (2020). The effect of fingolimod (FTY720) on mRNA expression of ceramide synthases in the hippocampus of AβPP (V717I)-transgenic mouse. ResearchGate. [Link]
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Ghaffari, S., M-Ghaffari, M., & Al-Hendy, A. (2021). Fingolimod effects on the brain are mediated through biochemical modulation of bioenergetics, autophagy, and neuroinflammatory networks. Journal of neurochemistry, 158(5), 1146–1163. [Link]
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Kusnirikova, Z., Pesakova, V., Kacířová, I., & Grundmann, M. (2024). Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. Biomedical Chromatography, e5947. [Link]
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Kusnirikova, Z., Pesakova, V., Kacířová, I., & Grundmann, M. (2024). Whole blood concentrations of fingolimod and its pharmacologically active metabolite fingolimod phosphate obtained during routine health care of patients with multiple sclerosis. Multiple Sclerosis and Related Disorders, 83, 106246. [Link]
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Methodological & Application
Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Fingolimod Stearate Amide
An Application Note for the Pharmaceutical Sciences
Abstract
This application note details the systematic development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of Fingolimod Stearate Amide. As a highly lipophilic analog of the immunomodulating drug Fingolimod, this compound presents unique analytical challenges, including poor aqueous solubility and strong retention on conventional reversed-phase columns. This guide provides a comprehensive protocol, from initial method development strategy and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We address the critical aspects of column and mobile phase selection, sample preparation, and validation parameters, offering a scientifically grounded framework for researchers engaged in the analysis of lipophilic pharmaceutical compounds.
Introduction and Rationale
Fingolimod is a sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.[3][4] It functions by sequestering lymphocytes in lymph nodes, thereby preventing their infiltration into the central nervous system.[4] The development of analogs, derivatives, or related impurities of active pharmaceutical ingredients (APIs) is a common aspect of drug discovery and manufacturing. This compound is a representative example of a highly lipophilic derivative, formed by an amide linkage between Fingolimod's primary amine and stearic acid.
The significant increase in lipophilicity (estimated CLogP > 8) compared to Fingolimod hydrochloride presents substantial analytical challenges. Standard HPLC methods developed for the parent drug are often inadequate for such derivatives due to:
-
Poor Solubility: The analyte may not be soluble in typical mobile phase compositions or diluents, leading to inaccurate quantification and potential precipitation within the HPLC system.
-
Extreme Retention: The compound can bind very strongly to non-polar stationary phases (like C18), resulting in excessively long retention times, broad peaks, and poor sensitivity.[5]
-
Carryover: Residual analyte may remain on the column after a run, affecting the accuracy of subsequent injections.
Therefore, a dedicated HPLC-UV method is required to ensure accurate and reliable quantification. This note serves as a practical guide, explaining the causal logic behind each experimental choice to overcome these challenges. The final method is fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6]
Method Development Strategy: The Scientific Basis
The successful development of an HPLC method for a challenging compound like this compound hinges on a systematic approach to optimizing the key chromatographic parameters.
Stationary Phase (Column) Selection
The primary goal is to achieve adequate retention without excessive analysis time. Given the non-polar nature of the analyte, a reversed-phase column is the logical choice.[7][8]
-
The Choice of C8 over C18: While C18 columns are the most common reversed-phase columns, their high hydrophobicity can lead to extreme retention for highly lipophilic compounds.[9] A C8 (octylsilane) stationary phase offers a moderate hydrophobic character, which helps to reduce the retention time of this compound to a more practical range, improving peak shape and throughput.
-
Particle Size and Column Dimensions: A column with dimensions of 150 mm x 4.6 mm and a 3.5 µm particle size provides a good balance between resolution, efficiency, and backpressure.[10] Shorter columns can be used for faster analysis, but may compromise resolution from closely eluting impurities.[9]
Mobile Phase Optimization
The mobile phase must have sufficient elution strength to move the highly retained analyte through the column effectively.
-
Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier. Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity for complex samples. For a highly lipophilic analyte, a high percentage of acetonitrile is necessary for elution.
-
Aqueous Phase and pH: An aqueous phase of 0.1% Phosphoric Acid in water is used to control the pH of the mobile phase. A low pH (around 2.5-3.0) ensures that any residual silanol groups on the silica-based stationary phase are protonated, which minimizes secondary interactions and reduces peak tailing.[11]
-
Elution Mode: A gradient elution is selected over an isocratic mode. An isocratic method with high enough organic content to elute the this compound would likely cause any less-retained impurities to elute in the void volume with no separation. A gradient allows for the effective elution of a wide range of potential impurities, starting with a lower percentage of organic solvent and ramping up to elute the main analyte, thus providing a stability-indicating profile.
Sample Diluent
The sample diluent must completely solubilize the this compound to ensure accurate and reproducible injections. A diluent with a composition similar to or slightly weaker than the initial mobile phase is often preferred. However, for this analyte, a high organic content is essential. A mixture of Acetonitrile and Water (e.g., 80:20 v/v) is selected to ensure solubility while remaining compatible with the initial gradient conditions.
UV Wavelength Selection
Fingolimod and its non-chromophoric derivatives lack significant UV absorbance at higher wavelengths. The phenyl group is the primary chromophore.[12] Based on UV scans and literature for the parent compound, a low wavelength of 220 nm is selected to maximize sensitivity, as this corresponds to the end-absorbance of the phenyl ring.[11]
Experimental Protocols
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV Detector.
-
Column: Zorbax Eclipse Plus C8, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Chemicals: this compound Reference Standard, HPLC-grade Acetonitrile, HPLC-grade water, and Orthophosphoric Acid (85%).
-
Software: Empower 3, Chromeleon, or equivalent Chromatography Data System (CDS).
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of Orthophosphoric Acid in HPLC-grade water. Filter and degas.
-
Mobile Phase B (Organic): Acetonitrile. Filter and degas.
-
Sample Diluent: Prepare a mixture of Acetonitrile and Water (80:20 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Sample Diluent.
Optimized Chromatographic Conditions
All quantitative data from the method should be summarized in a structured table for clarity.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C8, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Method Validation Protocol (ICH Q2(R1))
The developed method must be validated to ensure it is suitable for its intended purpose.[6] The following protocols outline the experiments required.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
-
Protocol:
-
Prepare solutions of this compound (100 µg/mL) and subject them to forced degradation conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105 °C for 48 hours.
-
Photolytic: Solution exposed to UV light (ICH Q1B) for 24 hours.
-
-
Analyze the stressed samples alongside a non-degraded standard and a blank.
-
Acceptance Criteria: The method is specific if the this compound peak is resolved from all degradation product peaks with a resolution of >2.0. Peak purity analysis (using a DAD) should confirm the homogeneity of the analyte peak.
-
Linearity
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, ranging from 10 µg/mL to 150 µg/mL (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy (Recovery)
-
Protocol:
-
Prepare a sample matrix (placebo). Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery at each level.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision):
-
Prepare six replicate samples at 100% of the target concentration (100 µg/mL).
-
Analyze them on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
LOD & LOQ
-
Protocol: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
LOD ≈ 3.3 x (Standard Deviation of Intercept / Slope)
-
LOQ ≈ 10 x (Standard Deviation of Intercept / Slope)
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness
-
Protocol: Intentionally vary key method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (35 °C and 45 °C).
-
Mobile Phase pH: ± 0.2 units.
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.
Data Presentation and Visualization
Hypothetical Validation Summary Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.12% | ≤ 2.0% |
| LOD | 0.5 µg/mL | Report Value |
| LOQ | 1.5 µg/mL | Report Value |
| Robustness | All variations met system suitability | Passes |
Workflow Diagrams
Caption: Overall workflow for HPLC method development and validation.
Caption: Step-by-step sample preparation protocol for analysis.
Conclusion
This application note presents a robust and reliable stability-indicating RP-HPLC-UV method for the quantification of this compound. By employing a C8 stationary phase and an optimized acetonitrile/water gradient, the method successfully overcomes the analytical challenges associated with this highly lipophilic compound. The comprehensive validation, performed according to ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This protocol provides a valuable resource for scientists and researchers in pharmaceutical development and quality control laboratories tasked with analyzing lipophilic small molecules.
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A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. (2014). Scientia Pharmaceutica. Available at: [Link]
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Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior. ResearchGate. Available at: [Link]
-
Development and validation of Immunomodulating drug Fingolimod by RP- HPLC method with detailed force degradation study. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
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Application Note: Quantitative Analysis of Fingolimod Stearate Amide in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Fingolimod Stearate Amide in human plasma. This compound is a significant related compound of Fingolimod, an immunomodulating drug used in the treatment of multiple sclerosis. Accurate quantification of this amide derivative is crucial for comprehensive pharmacokinetic and drug metabolism studies. The described protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid and selective LC-MS/MS analysis. The method is designed to be fully validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation to ensure data integrity and reliability for drug development professionals.[1][2][3][4]
Introduction: The Rationale for a Dedicated Method
Fingolimod (FTY720) is a sphingosine 1-phosphate receptor modulator that, after phosphorylation in vivo, plays a critical role in lymphocyte trafficking.[5] this compound (N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)stearamide) is a derivative of Fingolimod, characterized by the attachment of a stearic acid moiety.[6][7] The increased lipophilicity imparted by the stearate chain suggests different pharmacokinetic and metabolic profiles compared to the parent drug, necessitating a specific and sensitive analytical method for its quantification. This protocol provides the foundational steps for establishing such a method, which is indispensable for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical trial monitoring.
The development of this method is grounded in established bioanalytical principles to ensure its self-validating nature. Every step, from sample handling to data interpretation, is designed to be robust and reproducible, adhering to the stringent requirements of regulatory bodies.[3][4][8]
Experimental Workflow Overview
The entire analytical process is designed for efficiency and accuracy. The workflow begins with the extraction of this compound and an appropriate internal standard from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry.
Caption: High-level workflow for the quantification of this compound.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| This compound | Reference Standard (>98% purity)[6] |
| This compound-d4 | (or other suitable stable isotope-labeled IS) |
| Acetonitrile | HPLC or LC-MS grade |
| Methanol | HPLC or LC-MS grade |
| Formic Acid | LC-MS grade |
| Water | Deionized, 18 MΩ·cm or greater |
| Human Plasma (K2EDTA) | Sourced from an accredited biobank |
| Ethyl Acetate | HPLC grade |
Detailed Methodologies
Preparation of Standards and Quality Control Samples
The cornerstone of a reliable quantitative assay is the accuracy of the calibration standards and quality control (QC) samples. These are prepared by spiking known concentrations of this compound into a control matrix (drug-free human plasma).
Protocol:
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike the calibration curve (CAL) and QC samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the stable isotope-labeled internal standard (e.g., this compound-d4) at a concentration of approximately 100 ng/mL in 50:50 methanol/water.
-
Calibration (CAL) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC levels (e.g., LLOQ, Low, Mid, and High QC).[5][9]
Sample Preparation: Liquid-Liquid Extraction (LLE)
The objective of sample preparation is to isolate the analyte from the complex biological matrix, thereby reducing matrix effects and improving analytical sensitivity. Given the lipophilic nature of the stearate amide moiety, LLE is a highly effective and clean extraction technique.
Protocol:
-
Aliquot 100 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to all tubes except the blank matrix.
-
Vortex briefly to mix.
-
Add 600 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 14,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 550 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile/water with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The chromatographic and mass spectrometric parameters must be optimized to ensure selectivity, sensitivity, and a short analysis time. The following conditions are a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Liquid Chromatography | ||
| HPLC System | Agilent 1200 series or equivalent | A reliable system capable of delivering stable gradients is essential. |
| Column | C18 reversed-phase, e.g., Luna C18 (100 x 2.0 mm, 3 µm) | The C18 stationary phase provides excellent retention for lipophilic compounds like this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A strong organic solvent for eluting the analyte. |
| Gradient | Start at 70% B, ramp to 95% B over 3 min, hold for 1 min, return to 70% B, and re-equilibrate. | A gradient is necessary to ensure sharp peak shapes and efficient elution. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.0 mm ID column, balancing speed and efficiency. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| Mass Spectrometry | ||
| MS System | AB SCIEX Triple Quadrupole 5500 or equivalent | A sensitive triple quadrupole instrument is required for achieving low limits of quantification.[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine group on the Fingolimod moiety is readily protonated. |
| MRM Transitions | To be determined by infusion of the pure compound | |
| This compound | Precursor (Q1): [M+H]+ ≈ 574.9 Da -> Product (Q3): To be determined | The precursor ion will be the protonated molecule. Product ions will likely result from fragmentation of the stearate chain or the Fingolimod backbone. |
| IS (this compound-d4) | Precursor (Q1): [M+H]+ ≈ 578.9 Da -> Product (Q3): To be determined | The stable isotope label ensures co-elution and similar ionization behavior. |
| Dwell Time | 150 ms | A sufficient dwell time to ensure an adequate number of data points across the chromatographic peak. |
| Ion Source Parameters | To be optimized (e.g., Curtain Gas, IonSpray Voltage, Temperature) | Optimization is critical for maximizing sensitivity. |
Method Validation Strategy
A bioanalytical method must be rigorously validated to demonstrate its reliability for its intended purpose. The validation will be performed in accordance with the FDA and EMA guidelines.[1][3][4]
Caption: Key parameters for bioanalytical method validation.
Summary of Validation Parameters:
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[5] |
| Accuracy & Precision | To assess the closeness of determined values to the nominal concentration (accuracy) and the degree of scatter (precision). | Intra- and inter-assay accuracy within ±15% of nominal (±20% at LLOQ); precision (%CV) ≤15% (≤20% at LLOQ).[10] |
| Recovery | To determine the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Matrix Effect | To evaluate the suppression or enhancement of ionization by co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in human plasma using LC-MS/MS. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, combined with a rigorous validation strategy rooted in regulatory guidelines, establish a framework for a reliable and robust bioanalytical method. This protocol is intended to serve as a valuable resource for researchers and drug development professionals, enabling accurate and precise data generation for pharmacokinetic and drug metabolism studies of Fingolimod and its related compounds.
References
-
Bicchi et al. (2021). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. MDPI. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Available at: [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]
-
P. B. K. et al. (2020). A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study. Biomedical Chromatography. Available at: [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
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Al-Shehri, M. M. (2019). Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Walsh Medical Media. Available at: [Link]
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Al-Shehri, M. M. (2019). Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Walsh Medical Media. Available at: [Link]
-
Shah, J. et al. (2017). A high throughput flow gradient LC-MS/MS method for simultaneous determination of fingolimod, fampridine and prednisone in rat plasma, application to in vivo perfusion study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Slideshare. Bioanalytical method validation emea. Available at: [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
Brozmanová, H. et al. (2024). Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. Biomedical Chromatography. Available at: [Link]
-
ResearchGate. (2025). Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. Available at: [Link]
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Alentris Research Pvt. Ltd. This compound. Available at: [Link]
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Application Note: Structural Elucidation of Fingolimod Stearate Amide using High-Resolution NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis and interpretation of Nuclear Magnetic Resonance (NMR) spectra for Fingolimod Stearate Amide. Fingolimod (FTY720) is a crucial immunomodulating drug used in the treatment of multiple sclerosis, and understanding its derivatives and metabolites, such as the stearate amide, is vital for drug development and metabolic studies.[1][2] This document outlines detailed protocols for sample preparation, data acquisition, and in-depth spectral interpretation of 1H and 13C NMR data. It addresses the specific challenges posed by the molecule's amphipathic nature, combining a rigid aromatic core with two long, flexible aliphatic chains and a central amide linkage. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous structural confirmation of this compound.
Introduction
Fingolimod is a sphingosine-1-phosphate receptor modulator that functions by sequestering lymphocytes in lymph nodes, thereby preventing their migration into the central nervous system to cause inflammatory damage.[2][3] As a prodrug, Fingolimod is phosphorylated in vivo to its active form. However, other metabolic pathways exist, including the formation of amide derivatives. This compound (N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide), also known as metabolite M30, is one such derivative formed by the acylation of the primary amine of Fingolimod with stearic acid.[4]
The structural verification of such molecules is paramount. NMR spectroscopy is an unparalleled technique for providing detailed atomic-level structural information in solution.[5] However, the unique structure of this compound presents specific analytical challenges:
-
Signal Overlap: The presence of two long alkyl chains (octyl and stearoyl) results in significant overlap of methylene (-CH2-) signals in the 1H NMR spectrum.
-
Amide Bond Dynamics: The C-N amide bond exhibits restricted rotation due to its partial double-bond character, which can lead to signal broadening for adjacent protons.[6][7][8]
-
Solubility and Aggregation: The molecule's lipophilic nature can lead to the formation of aggregates in common NMR solvents, resulting in poor spectral resolution.[9][10]
This guide provides validated protocols and interpretation strategies to overcome these challenges, ensuring high-quality, reproducible results.
Molecular Structure and Key Regions
A clear understanding of the molecular structure is the foundation for spectral assignment. The structure can be divided into three distinct regions, as illustrated below.
Caption: Molecular structure of this compound highlighting key regions.
Experimental Protocols & Workflow
Achieving high-quality NMR spectra is critically dependent on meticulous sample preparation and correctly set acquisition parameters.
Caption: General workflow for the NMR analysis of this compound.
Protocol: Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or >25 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended starting solvent due to its excellent solubilizing power for lipophilic compounds.[10] If aggregation or poor solubility is observed (indicated by broad spectral lines), a mixture such as CDCl₃:CD₃OD (4:1 v/v) can be used. Be aware that protic solvents like methanol-d4 will cause the labile -OH and -NH protons to exchange with deuterium, leading to their disappearance from the ¹H spectrum.[11][12]
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[13] Ensure complete dissolution by gentle vortexing. Mild warming may be applied if necessary, but allow the sample to return to room temperature before analysis.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution into a high-quality 5 mm NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is effective for this purpose. The final sample height in the tube should be approximately 4-5 cm to ensure it is within the active region of the spectrometer's receiver coil.[12]
-
Referencing: Use a solvent containing an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[14]
Protocol: NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton pulse program.
-
Temperature: 298 K (25 °C).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 scans (adjust for desired signal-to-noise ratio).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
Experiment: Standard 1D carbon with proton decoupling (e.g., zgpg30).
-
Spectral Width: -10 to 200 ppm.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
NMR Spectra Interpretation and Data Analysis
The following sections provide a detailed guide to assigning the signals in the ¹H and ¹³C NMR spectra of this compound. Assignments are based on established chemical shift ranges for similar functional groups and structural motifs.[15][16][17][18]
¹H NMR Spectrum: Predicted Chemical Shifts and Assignments
The ¹H NMR spectrum can be divided into several characteristic regions.
| Assignment (Proton Label) | Structure Moiety | Expected δ (ppm) | Multiplicity | Integration | Notes |
| H-Ar | 4-octylphenyl | 7.10 - 7.15 | d, d | 4H | Two distinct doublets (AA'BB' system) typical of a 1,4-disubstituted benzene ring. |
| H-N | Amide | 5.8 - 6.5 | br s or t | 1H | Chemical shift is highly variable and concentration-dependent.[6][19] Signal broadens due to quadrupole effects and restricted rotation. Will exchange with D₂O. |
| H-CH₂OH | Fingolimod Core | 3.6 - 3.9 | m | 4H | The two CH₂OH groups are diastereotopic, potentially leading to complex multiplets. |
| H-CH₂-Ar (Octyl) | Octyl Chain | 2.55 - 2.60 | t | 2H | Triplet signal for the methylene group directly attached to the aromatic ring. |
| H-CH₂-Ar (Ethyl Linker) | Ethyl Linker | 2.55 - 2.60 | t | 2H | Signal likely overlaps with the benzylic protons of the octyl chain. |
| H-C(O)-CH₂ | Stearate Chain | 2.15 - 2.25 | t | 2H | Triplet for the methylene group α to the amide carbonyl.[15] |
| H-CH₂-C(N) | Ethyl Linker | 1.80 - 2.00 | m | 2H | Methylene group β to the aromatic ring. |
| H-β-C(O) / H-β-Ar | Aliphatic Chains | 1.55 - 1.65 | m | 4H | Methylene groups β to the carbonyl and the aromatic ring.[15] |
| H-(CH₂)n | Aliphatic Chains | 1.20 - 1.40 | br s | ~48H | Large, unresolved signal envelope from the bulk methylene groups of both the octyl and stearate chains.[15][20] |
| H-CH₃ | Aliphatic Chains | 0.85 - 0.90 | t | 6H | Overlapping triplets from the terminal methyl groups of the octyl and stearate chains.[15][21] |
¹³C NMR Spectrum: Predicted Chemical Shifts and Assignments
The proton-decoupled ¹³C NMR spectrum provides complementary information, especially for quaternary carbons and resolving the numerous aliphatic signals.
| Assignment (Carbon Label) | Structure Moiety | Expected δ (ppm) | Notes |
| C=O | Amide Carbonyl | 173 - 175 | The amide carbonyl carbon is deshielded. |
| C-Ar (quaternary) | 4-octylphenyl | 139 - 141 | Signals for the two quaternary aromatic carbons (C-CH₂ and C-Alkyl). |
| C-Ar (CH) | 4-octylphenyl | 128 - 130 | Signals for the four protonated aromatic carbons. |
| C-CH₂OH | Fingolimod Core | 64 - 66 | Carbon of the hydroxymethyl groups. |
| C-N (quaternary) | Fingolimod Core | 58 - 62 | The central quaternary carbon atom bonded to nitrogen. |
| C-C(O)-CH₂ | Stearate Chain | 36 - 38 | Methylene carbon α to the amide carbonyl. |
| C-CH₂-Ar | Ethyl Linker & Octyl Chain | 35 - 36 | Benzylic carbons. |
| C-(CH₂)n | Aliphatic Chains | 22 - 34 | A series of distinct signals for the methylene carbons of the long alkyl chains. |
| C-CH₃ | Aliphatic Chains | ~14.1 | Terminal methyl carbons of both chains. |
Trustworthiness and Self-Validation
To ensure the integrity of the analysis, the following validation steps are recommended:
-
Deuterium Exchange: To confirm the assignment of the labile amide (N-H) and hydroxyl (O-H) protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The disappearance of these signals confirms their identity.
-
2D NMR Spectroscopy: For unambiguous assignment, especially where signal overlap is severe, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Establishes ³J H-H coupling networks, allowing for the tracing of proton connectivity within the alkyl chains.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing definitive C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for linking structural fragments, such as connecting the protons α to the carbonyl with the amide quaternary carbon.[22]
-
Conclusion
This application note provides a robust and detailed framework for the NMR-based structural analysis of this compound. By employing the outlined protocols for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure of this important Fingolimod derivative. The use of proper solvent systems and the application of both 1D and 2D NMR techniques are key to overcoming the inherent challenges of this amphipathic molecule, enabling a complete and accurate characterization essential for pharmaceutical research and development.
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YouTube. (2020). Proton NMR-25 || HNMR spectra of amides || Exchangeable protons || Difference from amines || Tricks. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Preparation of Fingolimod Stearate Amide Standard Solutions for Analytical Calibration
**Abstract
This application note provides a detailed, field-proven protocol for the preparation of Fingolimod Stearate Amide standard solutions intended for the calibration of analytical instrumentation, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This compound is a key related compound of Fingolimod (FTY720), an essential immunomodulating drug for treating relapsing-remitting multiple sclerosis.[1][2][3] Accurate quantification of this and other related substances is critical for pharmaceutical quality control, pharmacokinetic studies, and metabolite identification. This guide emphasizes the causality behind procedural choices, ensuring the preparation of accurate, stable, and reliable calibration standards, and is designed for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Fingolimod and Its Derivatives
Fingolimod (FTY720) represents a first-in-class, orally bioavailable sphingosine 1-phosphate (S1P) receptor modulator.[2] In vivo, it is phosphorylated to the active metabolite, fingolimod-phosphate, which induces the internalization of S1P receptors on lymphocytes.[1][3][4] This mechanism effectively sequesters lymphocytes within the lymph nodes, preventing their infiltration into the central nervous system and subsequent inflammatory damage.[2]
The manufacturing process and metabolic pathways of Fingolimod can produce related substances, such as impurities or metabolites. This compound has been identified as such a related compound.[5][] For regulatory compliance, drug safety, and efficacy studies, it is paramount to have a robust and validated analytical method to quantify Fingolimod and its related substances. The foundation of any such quantitative method is the calibration curve, which is constructed from a series of meticulously prepared standard solutions of known concentrations.[7][8]
The accuracy of the final analytical result is directly contingent on the quality of these calibration standards.[9] This document, therefore, presents a comprehensive methodology for preparing this compound standard solutions, grounded in established principles of analytical chemistry and guided by international standards such as the ICH Q2(R1) guidelines on analytical procedure validation.[10][11]
Analyte Profile and Physicochemical Considerations
A thorough understanding of the analyte's properties is the cornerstone of developing a reliable preparation protocol.
-
Chemical Identity: this compound
-
Synonyms: Fingolimod M30, N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide[5][12]
-
Appearance: Typically a white to off-white solid.[]
Causality of Solvent Selection
The choice of solvent is the most critical decision in the preparation of a primary stock solution. The goal is to select a solvent that fully dissolves the analyte at the desired concentration, is compatible with the analytical method (e.g., LC-MS mobile phase), and does not promote degradation.
-
Solubility Data: this compound is reported to be soluble in chloroform and slightly soluble in methanol.[5] The parent compound, Fingolimod HCl, is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, but has very poor solubility in aqueous solutions at neutral pH.[13][14][15][16][17]
-
Expert Recommendation: Given the large, hydrophobic stearate and octylphenyl moieties, a high-purity organic solvent is necessary. Dimethyl Sulfoxide (DMSO) is the recommended primary solvent due to its excellent solvating power for a wide range of organic molecules, including the parent compound Fingolimod.[13][16] HPLC-grade Methanol or Acetonitrile are suitable alternatives and may be preferred as they are common mobile phase constituents, potentially reducing solvent-related peak distortion during chromatographic analysis. The protocol will proceed with DMSO, as it is most likely to achieve complete dissolution at a high stock concentration.
Protocol 1: Preparation of a 1.0 mg/mL Primary Stock Solution
This protocol details the preparation of a concentrated primary stock solution, which will serve as the foundation for all subsequent calibration standards. The accuracy of this single solution dictates the accuracy of the entire calibration curve.
Required Materials and Equipment
-
This compound reference standard (purity >95%)
-
High-purity (>99.9%) Dimethyl Sulfoxide (DMSO), HPLC or LC-MS grade
-
4- or 5-place analytical balance (readability ±0.1 mg or ±0.01 mg)
-
10.00 mL Class A volumetric flask
-
Calibrated analytical pipettes
-
Laboratory spatula and weighing paper/boat
-
Ultrasonic bath
Step-by-Step Methodology
-
Pre-equilibration: Allow the vial of this compound reference standard to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the hygroscopic solid, which would introduce weighing errors.[18]
-
Weighing the Analyte: Using an analytical balance, accurately weigh approximately 10.0 mg of the this compound standard onto weighing paper. Record the exact weight to four decimal places (e.g., 10.04 mg).
-
Quantitative Transfer: Carefully transfer the weighed powder into a clean, dry 10.00 mL Class A volumetric flask. Rinse the weighing paper/boat with small volumes (~1-2 mL) of DMSO, transferring the rinsate into the flask to ensure no analyte is lost.
-
Dissolution: Add approximately 7 mL of DMSO to the volumetric flask. Gently swirl the flask to begin dissolving the solid. Place the flask in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.
-
Rationale: Sonication provides energy to break the crystal lattice of the solid, ensuring all material is fully dissolved before final dilution. Visual inspection for any remaining particulate matter is a critical quality control check.
-
-
Dilution to Volume: After the solution has returned to room temperature, carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.[19]
-
Homogenization: Cap the flask securely and invert it slowly at least 15-20 times to ensure the solution is completely homogeneous.
-
Rationale: Inadequate mixing is a common source of error, leading to concentration gradients within the stock solution.[9]
-
-
Calculation of Actual Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the reference standard.
Formula: Concentration (mg/mL) = [Weight of Standard (mg)] / [Volume of Flask (mL)]
Example: 10.04 mg / 10.00 mL = 1.004 mg/mL
-
Labeling and Storage: Transfer the solution to a labeled, amber glass vial. The label must include the compound name, concentration, solvent, preparation date, and preparer's initials.[18] Store at ≤ -20°C, protected from light.[20]
Workflow for Primary Stock Preparation
Caption: Workflow for preparing the primary stock solution.
Protocol 2: Preparation of Calibration Curve Standards
This protocol uses serial dilution from the primary stock to create a set of working standards covering a specific concentration range. For quantitative analysis by LC-MS/MS, a typical range might be 1.0 ng/mL to 1000 ng/mL.
Step-by-Step Methodology
-
Prepare an Intermediate Stock: A direct dilution from a 1.0 mg/mL stock to the ng/mL level can introduce large errors. First, prepare an intermediate stock solution (e.g., 10.0 µg/mL).
-
Pipette 100 µL of the 1.0 mg/mL Primary Stock into a 10.00 mL Class A volumetric flask.
-
Dilute to the mark with a suitable diluent (e.g., 50:50 Acetonitrile:Water, or a composition that matches the initial mobile phase of the analytical method).
-
This intermediate stock has a concentration of 10,000 ng/mL.
-
-
Serial Dilution: Prepare the calibration standards from the 10,000 ng/mL intermediate stock solution as outlined in the table below. Use fresh pipette tips for each transfer.
-
Rationale: A serial dilution approach is efficient, but it's crucial to recognize that errors can propagate. For the highest accuracy, preparing each standard directly from the intermediate stock (parallel dilution) is preferred if sufficient glassware and solvent volumes are practical.[9]
-
Quantitative Data for Calibration Standards
| Standard ID | Target Conc. (ng/mL) | Volume of 10,000 ng/mL Stock (µL) | Final Volume (mL) | Diluent Volume (µL) |
| CAL 8 | 1000 | 100 | 1.00 | 900 |
| CAL 7 | 500 | 50 | 1.00 | 950 |
| CAL 6 | 250 | 25 | 1.00 | 975 |
| CAL 5 | 100 | 10 | 1.00 | 990 |
| CAL 4 | 50 | 50 (from CAL 7) | 0.50 | 450 |
| CAL 3 | 10 | 100 (from CAL 5) | 1.00 | 900 |
| CAL 2 | 5 | 500 (from CAL 3) | 1.00 | 500 |
| CAL 1 | 1 | 200 (from CAL 2) | 1.00 | 800 |
| BLANK | 0 | 0 | 1.00 | 1000 |
Note: The diluent should be compatible with the sample matrix and analytical system, often the initial mobile phase conditions.
Diagram of Serial Dilution Process
Caption: Example serial dilution cascade for calibration standards.
Solution Stability and Storage: A Self-Validating System
The trustworthiness of an analytical method relies on the stability of its reference standards throughout their use.
-
Stock Solutions: The primary stock solution of this compound in DMSO should be stored in an amber vial at ≤ -20°C, with long-term storage (months) at -80°C being preferable.[20] Studies on the parent compound, Fingolimod, show stability in DMSO for up to six months at -80°C.[20] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Working Solutions: Aqueous-organic working solutions (the calibration standards) are significantly less stable. The parent compound's aqueous solutions are not recommended for storage for more than one day.[14] Therefore, it is required to prepare fresh calibration standards from the stock solution for each analytical run. This practice eliminates ambiguity related to working solution stability and ensures the highest level of accuracy.
-
Protection from Light: Forced degradation studies on Fingolimod have shown it to be sensitive to light.[20][21] As a precaution, all solutions containing this compound should be prepared and stored in amber glassware or otherwise protected from UV and visible light.
Conclusion: Integrating Standards into a Validated Method
The protocols described herein provide a robust framework for preparing this compound calibration standards. The accuracy of these standards is the bedrock for validating the performance of an analytical method, including key parameters like linearity, range, accuracy, and precision, as mandated by regulatory bodies.[11][22] By understanding the scientific rationale behind each step—from solvent selection to storage conditions—the analytical scientist can confidently generate high-quality data for the quantification of this critical Fingolimod-related compound.
References
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Brinkmann, V. (2009). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. National Institutes of Health. [Link]
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Lab-Training. (2024). Standard Solution Preparation: A Comprehensive Guide. Lab-Training.com. [Link]
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Chun, J., & Hartung, H. P. (2010). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. Clinical Neuropharmacology. [Link]
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Al-Shamasi, A. A., et al. (2020). A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study. Biomedical Chromatography. [Link]
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U.S. Food and Drug Administration. (2010). Chemistry Review(s) for FTY720 (Fingolimod). Accessdata.fda.gov. [Link]
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D'Avolio, A., et al. (2018). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. MDPI. [Link]
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D'Avolio, A., et al. (2018). Stability of stock and working solutions of Fingolimod and Fingolimod-P. ResearchGate. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Badr, H. A., et al. (2024). Synthesis and Biophysical Characterization of Fingolimod Derivatives as Cardiac Troponin Antagonists. ACS Medicinal Chemistry Letters. [Link]
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SepSolve Analytical. (n.d.). Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis. SepSolve. [Link]
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Al-Ghobashy, M., et al. (2019). Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. SID.ir. [Link]
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Weir, W. (2022). How To Make A Calibration Standard For An HPLC. Sciencing. [Link]
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Mamusa, M., et al. (2021). Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. ACS Omega. [Link]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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Bandhuvula, P., et al. (2005). The immune modulator FTY720 inhibits sphingosine-1-phosphate lyase activity. Journal of Biological Chemistry. [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
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Chrom Tech. (2024). The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. Chrom Tech. [Link]
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Al-Majdhoub, M. M., et al. (2018). Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Walsh Medical Media. [Link]
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Choi, J. W., et al. (2010). FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation. PNAS. [Link]
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Chiba, K. (2005). FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors. Pharmacology & Therapeutics. [Link]
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Suneetha, A., & Rao, K. R. (2016). A high throughput flow gradient LC-MS/MS method for simultaneous determination of fingolimod, fampridine and prednisone in rat plasma, application to in vivo perfusion study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Badr, H. A., et al. (2024). Synthesis and Biophysical Characterization of Fingolimod Derivatives as Cardiac Troponin Antagonists. National Institutes of Health. [Link]
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Mamusa, M., et al. (2021). Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. ACS Publications. [Link]
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Semantics Scholar. (2021). Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. Semantics Scholar. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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McDowall, R. D. (2015). How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]
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Shayanfar, A., & Ghasemian, E. (2015). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. National Institutes of Health. [Link]
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Shimadzu. (n.d.). Standard Solutions for Reference and Calibration: Basic Facts and Practical Guidelines. Shimadzu. [Link]
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The Chemistry Blog. (2024). How To Make A Standard Solution. The Chemistry Blog. [Link]
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Shimadzu Corporation. (2022). How to Set up HPLC Calibration Method - Internal Standard Calibration with Shimadzu LabSolutions. YouTube. [Link]
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Shimadzu Corporation. (2022). How to Set up HPLC calibration curve - External Standard Calibration Method. YouTube. [Link]
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Kumar, K. S., et al. (2015). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica. [Link]
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Gold, R., et al. (2014). Assessing the potential impact of non-proprietary drug copies on quality of medicine and treatment in patients with relapsing multiple sclerosis: the experience with fingolimod. National Institutes of Health. [Link]
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National Center for Biotechnology Information. (n.d.). Fingolimod. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Application Note & Protocol: A Stability-Indicating HPLC Assay for Fingolimod Stearate Amide
Authored by: A Senior Application Scientist
Introduction
Fingolimod, an immunomodulating drug, is a cornerstone in the management of relapsing-remitting multiple sclerosis.[1] Its therapeutic action stems from its phosphorylation in vivo, which then acts as a functional antagonist of the sphingosine-1-phosphate receptor, leading to the sequestration of lymphocytes in the lymph nodes.[2] Fingolimod Stearate Amide is a derivative of Fingolimod, where the primary amine is acylated with stearic acid, a long-chain saturated fatty acid. This modification significantly increases the lipophilicity of the parent molecule, which may influence its formulation, delivery, and pharmacokinetic profile.
The chemical integrity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Stability-indicating assay methods are crucial analytical tools in drug development and quality control, as they provide the necessary evidence that the analytical procedure can accurately and selectively quantify the API in the presence of its potential degradation products, impurities, and excipients.[3] This application note provides a comprehensive guide to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, grounded in the principles of forced degradation and ICH guidelines.[4][5]
Anticipated Degradation Pathways of this compound
A robust stability-indicating method is predicated on a thorough understanding of the potential degradation pathways of the API. For this compound, we must consider the vulnerabilities of both the core Fingolimod structure and the stearate amide linkage.
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would be the most anticipated degradation pathway for this compound.[6][7] This would yield Fingolimod and stearic acid as the primary degradation products. The rate of hydrolysis is expected to be significant under strong acidic and basic conditions, especially at elevated temperatures.
-
Oxidation: The tertiary carbon atom adjacent to the nitrogen in the Fingolimod backbone could be susceptible to oxidation. While Fingolimod itself has shown some stability to oxidation, the long alkyl chain of the stearate moiety could also be a site for oxidative attack, potentially forming hydroperoxides or other oxidative degradation products.
-
Photolysis: Fingolimod in solution has demonstrated sensitivity to light, leading to significant degradation upon exposure to UV or visible light.[1][8] It is therefore crucial to evaluate the photostability of this compound.
-
Thermal Degradation: Exposure to high temperatures can induce degradation of the molecule. While Fingolimod is relatively stable to dry heat, the stability of the amide linkage at elevated temperatures should be assessed.
Experimental Workflow for Forced Degradation and Method Development
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Application Note & Protocol: Utilizing Fingolimod Stearate Amide in Forced Degradation Studies for Enhanced Stability Profiling
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Fingolimod Stearate Amide in forced degradation studies. Fingolimod, a critical immunomodulating agent for multiple sclerosis, requires rigorous stability testing to ensure its safety and efficacy.[1] Forced degradation studies are a cornerstone of this process, mandated by regulatory bodies like the ICH to elucidate potential degradation pathways and validate stability-indicating analytical methods.[2][3] This application note moves beyond the standard analysis of the active pharmaceutical ingredient (API), Fingolimod, to focus on a known impurity, this compound.[4][][6] By subjecting this specific amide derivative to stress conditions, a more profound understanding of the drug's overall stability profile can be achieved, revealing potential liabilities in both the drug substance and formulated product. We present the scientific rationale, detailed experimental protocols, and advanced analytical strategies for a comprehensive forced degradation study of this compound.
Introduction: The Rationale for Studying an Amide Impurity
Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance or product under conditions more severe than standard stability testing.[7] The primary objectives, as outlined in ICH guidelines Q1A(R2) and Q1B, are to:
-
Identify likely degradation products.
-
Elucidate degradation pathways.
-
Establish the intrinsic stability of the molecule.
-
Validate the stability-indicating power of analytical procedures.[2][3]
While most studies focus on the parent API, significant impurities present their own stability challenges. This compound is a known impurity of Fingolimod.[4][] Its formation could potentially occur during synthesis or storage. The amide bond, while generally stable, can be susceptible to hydrolysis under certain pH conditions.[8] Furthermore, the long stearate chain introduces significant lipophilicity, which could influence degradation kinetics and pathways.
Studying the degradation of this compound is critical for several reasons:
-
Impurity Fate: To understand if the impurity degrades into new, potentially toxic compounds, or if it reverts to the parent drug or other known degradants.
-
Method Validation: To ensure the primary stability-indicating method for Fingolimod is also capable of separating and quantifying degradants originating from this specific impurity.
-
Formulation Development: The presence and stability of this lipophilic amide could impact formulation performance, especially in solid dosage forms or lipid-based delivery systems.
Experimental Design & Workflow
A systematic approach is essential for a successful forced degradation study. The workflow involves subjecting the this compound reference standard to a battery of stress conditions, followed by analysis to identify and quantify the resulting degradants. A target degradation of 5-20% is generally recommended to ensure that the primary degradation products are formed without overly complex secondary degradation.[2]
Detailed Protocols
The following protocols are starting points and should be optimized to achieve the target 5-20% degradation. It is crucial to run control samples (unstressed) and blank samples (reagents only) in parallel.
3.1 Materials & Reagents
-
This compound Reference Standard[9]
-
Fingolimod Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Hydrochloric Acid (HCl), 1N and 0.1N
-
Sodium Hydroxide (NaOH), 1N and 0.1N
-
Hydrogen Peroxide (H₂O₂), 3% and 30%
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
3.2 Stock Solution Preparation Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as Acetonitrile:Water (80:20 v/v). This stock will be used for all stress conditions.
3.3 Hydrolytic Degradation
-
Acidic Conditions:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the solution in a water bath at 80°C.
-
Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours).
-
Immediately cool the aliquot and neutralize with an equimolar amount of 1N NaOH.
-
Dilute with mobile phase to a final concentration of ~100 µg/mL for analysis. Causality: The primary target of acid hydrolysis is the amide bond, which could cleave to form Fingolimod and stearic acid. Studies on Fingolimod itself have shown some degradation under strong acidic conditions.[10]
-
-
Basic Conditions:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate at room temperature (or mild heat, e.g., 40°C, if degradation is slow).
-
Withdraw aliquots at timed intervals.
-
Neutralize with an equimolar amount of 1N HCl.
-
Dilute with mobile phase for analysis. Causality: Base-catalyzed hydrolysis of the amide bond is a well-known reaction. Fingolimod itself has shown significant degradation under basic conditions.[11] It is crucial to avoid acetonitrile as a co-solvent during the stress study itself, as it can react with Fingolimod under basic conditions to form acetylated degradants.[11]
-
3.4 Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Monitor the reaction at various time points (e.g., 6, 12, 24 hours).
-
Once target degradation is achieved, dilute with mobile phase for analysis. Causality: The tertiary carbon atom adjacent to the nitrogen and the aromatic ring in the Fingolimod moiety are potential sites for oxidation.
3.5 Thermal Degradation
-
Place a known quantity of this compound solid powder in a vial.
-
Store the vial in a calibrated oven at 70°C for 48 hours.[12]
-
For solution-state thermal stress, reflux the stock solution at 80°C for 24 hours.
-
After the specified time, cool the sample, dissolve/dilute it in the mobile phase to the target concentration, and analyze. Causality: Thermal stress provides the energy to overcome activation barriers for various degradation reactions.
3.6 Photolytic Degradation
-
Expose the stock solution (in a photochemically transparent container, e.g., quartz) to a light source conforming to ICH Q1B guidelines.[13]
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[3]
-
A control sample should be stored in the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the exposed and control samples. Causality: The aromatic ring system in the Fingolimod structure is a chromophore that can absorb UV radiation, leading to photolytic degradation pathways.
Analytical Methodology
A robust, stability-indicating analytical method is required to separate the parent this compound from all process-related impurities and potential degradation products.
4.1 UPLC-UV Method for Quantification
-
Column: A C18 column with a small particle size (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm) is recommended for high-resolution separation.[14][15]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A shallow gradient should be employed to resolve closely eluting peaks.
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.[16]
4.2 LC-Q-TOF-MS/MS for Identification For structural elucidation of unknown degradation products, a high-resolution mass spectrometer is indispensable.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Perform full scan MS to obtain accurate mass of parent ions and MS/MS (fragmentation) scans to aid in structural characterization. The fragmentation pattern of the parent amide can be compared with that of the degradants.
4.3 Hypothetical Data Summary The results of the study can be summarized in a table to clearly indicate the stability profile of the molecule.
| Stress Condition | Reagent/Condition | Duration | % Degradation | No. of Degradants | Major Degradant (RT) |
| Acid Hydrolysis | 1N HCl, 80°C | 8 hours | 15.2% | 2 | DP-A1 (2.5 min) |
| Base Hydrolysis | 1N NaOH, 40°C | 4 hours | 18.5% | 3 | DP-B1 (2.5 min), DP-B2 (8.1 min) |
| Oxidation | 30% H₂O₂, RT | 24 hours | 8.9% | 2 | DP-O1 (12.5 min) |
| Thermal (Solid) | 70°C | 48 hours | < 1.0% | 1 | - |
| Photolytic | ICH Q1B | N/A | 3.5% | 1 | DP-P1 (11.8 min) |
Potential Degradation Pathways
Based on the known chemistry of Fingolimod and amide bonds, a potential degradation pathway can be proposed. The primary point of hydrolytic attack would be the amide carbonyl.
The most probable degradation pathway under hydrolytic stress is the cleavage of the amide bond to yield Fingolimod and stearic acid. Under oxidative stress, hydroxylation of the aromatic ring or other parts of the molecule may occur.[17] High-resolution mass spectrometry is essential to confirm these and other unexpected structures.
Conclusion
This application note outlines a systematic and scientifically grounded approach to performing forced degradation studies on this compound. By investigating the stability of this known impurity, a more complete and robust understanding of the chemical liabilities of Fingolimod can be developed. The data generated from these studies are invaluable for the development of stable formulations, the validation of comprehensive, stability-indicating analytical methods, and for ensuring the overall quality and safety of the final drug product. This proactive approach to impurity profiling aligns with modern regulatory expectations and the principles of Quality by Design (QbD).
References
-
StatPearls. (2024, May 30). Fingolimod. NCBI Bookshelf. [Link]
-
Moradia, et al. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Technoval. [Link]
-
Patel, P. N., et al. (2015). Forced degradation of fingolimod: Effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR. Journal of Pharmaceutical and Biomedical Analysis, 115, 376-384. [Link]
-
Ghediya, R. V., et al. (2016). Development and validation of Immunomodulating drug Fingolimod by RP- HPLC method with detailed force degradation study. Chemistry & Biology Interface, 6(4), 210-223. [Link]
-
Patel, P. N., et al. (2015). Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR. Journal of Pharmaceutical and Biomedical Analysis, 115, 376-384. [Link]
-
Ayan, E., et al. (2013). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Semantic Scholar. [Link]
-
Tece, M. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]
-
Kamberi, M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
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Kotla, N. R., et al. (2014). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica, 6(2), 335-342. [Link]
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Ayan, E., et al. (2013). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 51(9), 853-858. [Link]
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ICH. (1996, November 16). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Rajan, N., & Basha, K. A. (2014). Rapid Determination of Fingolimod Hydrochloride-Related Substances and Degradation Products in API and Pharmaceutical Dosage Forms by Use of a Stability-Indicating UPLC Method. ResearchGate. [Link]
-
Kumar, P., et al. (2020). Proposed degradation pathway for oxidation and base degradation. ResearchGate. [Link]
-
Cravatt, B. F., et al. (2001). Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo. Proceedings of the National Academy of Sciences, 98(16), 9371-9376. [Link]
-
Porter, A. C., et al. (2006). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Drug discovery today, 11(21-22), 974-981. [Link]
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Tice, C. M. (2014). Amide bond bioisosteres: strategies, synthesis, and successes. Medicinal chemistry communications, 5(3), 241-289. [Link]
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Alentris Research Pvt. Ltd. (n.d.). This compound. [Link]
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ResearchGate. (2008). Biosynthesis, degradation and pharmacological importance of the fatty acid amides. [Link]
-
ResearchGate. (n.d.). Amides, Fatty Acid. [Link]
-
Veeprho. (n.d.). This compound Impurity | CAS 1242271-27-7. [Link]
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Application Note: Fingolimod Stearate Amide as a Reference Standard in Pharmaceutical Quality Control
Introduction: The Critical Role of Reference Standards in Fingolimod Quality Assurance
Fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator, is a cornerstone therapy for relapsing-remitting multiple sclerosis (RRMS).[1][2] Its mechanism of action hinges on its transformation in vivo to the active metabolite, fingolimod-phosphate, which functionally antagonizes the S1P1 receptor. This sequesters lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system and mitigating the autoimmune attack on myelin.[3][4][5] Given its potent biological activity and the low dosage of the final pharmaceutical product, stringent control over its purity and impurity profile is paramount to ensure patient safety and therapeutic efficacy.
Pharmaceutical reference standards are highly characterized materials essential for the quality control (QC) of drug substances and products.[6][7] They provide the benchmark for identity, purity, and strength assessments. Fingolimod Stearate Amide, a known impurity and metabolite of Fingolimod, serves as a critical reference standard in this context.[3][8][9] Its presence in the final drug product must be monitored and controlled within strict limits defined by regulatory bodies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and use of this compound as a reference standard in a pharmaceutical QC setting.
This compound: Characterization and Rationale for Use
This compound, chemically known as N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide, is an impurity that can arise during the manufacturing process or as a metabolite.[3][8][9] Its structural similarity to the active pharmaceutical ingredient (API) necessitates the use of a well-characterized reference standard for accurate analytical determination.
A reliable reference standard for this compound must be of the highest achievable purity and thoroughly characterized to confirm its identity and strength.[7] This process is governed by stringent international guidelines, such as those from the International Council for Harmonisation (ICH).[6][10]
Table 1: Physicochemical Properties of this compound Reference Standard
| Property | Value | Source |
| Chemical Name | N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide | [3][4] |
| CAS Number | 1242271-27-7 | [3][4] |
| Molecular Formula | C37H67NO3 | [4] |
| Molecular Weight | 573.95 g/mol | [4] |
| Appearance | White to Off-White Solid | Generic Supplier Data |
| Purity (by HPLC) | >98% | Generic Supplier Data |
The establishment of this compound as a reference standard involves a comprehensive characterization package, typically detailed in a Certificate of Analysis (CoA).[3][11] This ensures its suitability for its intended analytical purpose.
Caption: Workflow for the synthesis and certification of a reference standard.
Analytical Application: Quantification of this compound in Fingolimod Drug Substance
The primary application of the this compound reference standard is in the development and validation of a stability-indicating analytical method for the quantification of this impurity in the Fingolimod API. A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method coupled with UV or mass spectrometry detection is the industry standard.[1][2]
Principle of the Method
The method separates Fingolimod from its related substances, including this compound, on a reversed-phase HPLC column. The quantification is achieved by comparing the peak area of this compound in the sample to the peak area of a known concentration of the this compound reference standard. The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[10]
Protocol: HPLC-UV Method for Impurity Profiling
This protocol is a representative method and may require optimization based on the specific instrumentation and column used.
1. Instrumentation and Materials:
-
HPLC system with a UV detector (Agilent 1260 or equivalent)[2]
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
This compound Reference Standard
-
Fingolimod API Test Sample
-
HPLC-grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate, analytical grade
-
Orthophosphoric acid, analytical grade
2. Chromatographic Conditions:
Table 2: Example HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 50 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid | Buffered aqueous phase for good peak shape of the polar analytes. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes from the C18 column. |
| Gradient | Time (min) | %B |
| 0 | 40 | |
| 15 | 70 | |
| 20 | 70 | |
| 22 | 40 | |
| 25 | 40 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection Wavelength | 220 nm | Wavelength at which Fingolimod and related impurities show absorbance. |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Reference Standard Stock Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Reference Standard Working Solution (1 µg/mL): Dilute 1.0 mL of the stock solution to 100.0 mL with the mobile phase.
-
Test Sample Solution (1 mg/mL): Accurately weigh about 100 mg of Fingolimod API into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
4. System Suitability:
-
Inject the Reference Standard Working Solution five times.
-
The relative standard deviation (RSD) of the peak areas should be not more than 5.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
5. Procedure:
-
Inject the diluent (blank), the Reference Standard Working Solution, and the Test Sample Solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
6. Calculation: Calculate the percentage of this compound in the Fingolimod API test sample using the following formula:
% Impurity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample is the peak area of this compound in the Test Sample Solution.
-
Area_Standard is the average peak area of this compound in the Reference Standard Working Solution.
-
Conc_Standard is the concentration of the Reference Standard Working Solution (in mg/mL).
-
Conc_Sample is the concentration of the Test Sample Solution (in mg/mL).
Method Validation
The analytical method must be validated according to ICH Q2(R2) guidelines, demonstrating its specificity, linearity, range, accuracy, precision, and robustness.[10]
Caption: Key parameters for analytical method validation as per ICH guidelines.
Broader Context: Fingolimod's Mechanism of Action
A deeper understanding of Fingolimod's pharmacology underscores the importance of stringent quality control. Fingolimod is a prodrug that is phosphorylated by sphingosine kinases to form fingolimod-phosphate.[3][4] This active metabolite then acts as a functional antagonist at S1P receptors, leading to their internalization and degradation.[3][12] This prevents lymphocytes from egressing from lymph nodes, thereby reducing the inflammatory response in multiple sclerosis.[5] Any impurity could potentially interfere with this delicate signaling pathway or introduce toxicity.
Caption: Simplified signaling pathway of Fingolimod's mechanism of action.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the robust quality control of Fingolimod drug substance and product. It enables the development and validation of specific and accurate analytical methods to ensure that this impurity is controlled within acceptable limits, thereby safeguarding patient safety and ensuring the consistent quality of this vital medication. Adherence to the principles and protocols outlined in this application note will support regulatory compliance and contribute to the overall integrity of the pharmaceutical manufacturing process.
References
-
Venkatasai Life Sciences. (n.d.). This compound | 1242271-27-7. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]
- SRIRAMCHEM. (n.d.). Certificate of Analysis - this compound.
- Borer, M. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones.
-
Veeprho. (n.d.). This compound Impurity | CAS 1242271-27-7. Retrieved from [Link]
-
Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
Abu-Awwad, A., et al. (2022). Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Walsh Medical Media. Retrieved from [Link]
- GSRS. (n.d.). N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide.
-
Walsh Medical Media. (n.d.). Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Retrieved from [Link]
-
ChemBK. (n.d.). Fingo A-2N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide. Retrieved from [Link]
-
Haj-Yehia, A. I., et al. (2014). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. PMC. Retrieved from [Link]
-
MedCrave online. (2016, January 28). Method development and validation for fingolimod by HPLC/UV in immediate-release oral capsule and study the effect of excipients. Retrieved from [Link]
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- 12. cleanchemlab.com [cleanchemlab.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Profiling and Quantification of Fingolimod Stearate Amide Impurity
Abstract
Fingolimod, a critical immunomodulating agent for treating multiple sclerosis, requires stringent quality control to ensure patient safety and therapeutic efficacy.[1] Impurity profiling is a cornerstone of this process, demanding highly sensitive and specific analytical methods. This application note presents a detailed protocol for the validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the identification and quantification of Fingolimod Stearate Amide, a potential process-related impurity. The validation strategy is comprehensively designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and robustness.[2][3] This guide provides researchers, quality control analysts, and drug development professionals with the scientific rationale and step-by-step protocols necessary to implement a self-validating and trustworthy analytical system for impurity control in Fingolimod drug substance and product.
Introduction: The Rationale for Impurity Profiling
Fingolimod's mechanism of action involves the modulation of sphingosine-1-phosphate receptors, which is crucial for managing relapsing-remitting multiple sclerosis.[1] The manufacturing process of Active Pharmaceutical Ingredients (APIs) like Fingolimod is a multi-step synthesis where impurities can be introduced from starting materials, intermediates, or side reactions.[4][5] this compound (N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)stearamide) is one such potential process-related impurity that must be monitored.[6]
Regulatory bodies worldwide, guided by frameworks like the ICH, mandate strict control over impurities, as they can impact the drug's safety and efficacy.[7] Some impurities may even be genotoxic, requiring control at parts-per-million (ppm) levels.[8][9] Therefore, a validated, stability-indicating analytical method is not merely a quality control requirement but a fundamental component of patient safety. A method is deemed "stability-indicating" if it can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[10][11]
This document outlines the validation of a sensitive and specific RP-HPLC method coupled with UV detection, a workhorse technique for pharmaceutical impurity profiling due to its robustness and versatility.[12][13]
Method Development and Chromatographic Conditions
The primary objective is to achieve baseline separation between Fingolimod, this compound, and any potential degradants. The hydrophobic nature of both the API and the stearate amide impurity lends itself well to RP-HPLC.
The Causality Behind Our Choices:
-
Column: A Purospher STAR RP-18 column (150 x 3.0 mm, 3 µm) is selected for its high resolving power and excellent peak symmetry for basic compounds like Fingolimod.
-
Mobile Phase: A gradient elution strategy using an acidic aqueous phase (0.1% Phosphoric Acid in Water) and an organic modifier (Acetonitrile) is employed. The acidic pH suppresses the silanol interactions and ensures the amine group of Fingolimod is protonated, leading to sharp, well-defined peaks. The gradient allows for the timely elution of the more hydrophobic stearate amide impurity while maintaining good resolution from the main Fingolimod peak.[14]
-
Detector: A UV detector set at 215 nm provides good sensitivity for both Fingolimod and its related impurities, which lack a strong chromophore at higher wavelengths.[14]
-
Flow Rate & Temperature: A flow rate of 0.8 mL/min and a column temperature of 40°C are optimized to balance analysis time with separation efficiency and maintain low backpressure.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography with UV/DAD Detector |
| Column | Purospher STAR RP-18 (150 x 3.0 mm, 3 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 215 nm |
| Injection Volume | 5 µL |
| Diluent | Mobile Phase A : Mobile Phase B (50:50 v/v) |
Analytical Method Validation Protocol
The validation protocol is executed according to the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[3][15]
Specificity (Including Forced Degradation)
Purpose: To demonstrate that the method can unequivocally assess the this compound impurity in the presence of other components, including the API, other impurities, and degradation products.[15]
Protocol:
-
Prepare Solutions:
-
Diluent Blank
-
Fingolimod Standard Solution (e.g., 0.6 mg/mL)
-
This compound Impurity Standard Solution (e.g., 3 µg/mL)
-
Spiked Sample: Fingolimod Standard Solution spiked with the impurity standard.
-
-
Forced Degradation: Subject the Fingolimod drug substance to stress conditions to induce degradation.[16][17]
-
Acid Hydrolysis: 1N HCl at 80°C for 2 hours.[18]
-
Base Hydrolysis: 1N NaOH at 80°C for 2 hours.[16]
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 70°C for 48 hours.[10]
-
Photolytic Degradation: Expose to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).[18]
-
-
Analysis: Inject all prepared solutions into the HPLC system.
-
Evaluation:
-
The blank should show no interfering peaks at the retention times of Fingolimod or the impurity.
-
The impurity peak in the spiked sample must be well-resolved from the main Fingolimod peak (Resolution > 2.0).
-
In the stressed samples, the impurity peak must remain spectrally pure and resolved from any degradation products formed. Peak purity analysis using a Diode Array Detector (DAD) is essential.
-
Caption: Workflow for demonstrating method specificity.
Linearity
Purpose: To demonstrate a direct proportional relationship between the concentration of this compound and the analytical response (peak area).
Protocol:
-
Prepare a stock solution of the this compound impurity standard.
-
Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit (e.g., if the limit is 0.15%, test from ~0.05% to 0.225%).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.998.
-
The y-intercept should be close to zero.
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area | % RSD |
| 0.5 (LOQ) | 5,210 | 2.8 |
| 1.0 | 10,350 | 1.5 |
| 2.0 | 20,800 | 1.1 |
| 3.0 (100%) | 31,150 | 0.8 |
| 4.5 (150%) | 46,800 | 0.6 |
| Regression Output | r² = 0.9995 |
Accuracy (Trueness)
Purpose: To determine the closeness of the measured value to the true value.
Protocol:
-
Prepare a sample of the Fingolimod drug product placebo.
-
Spike the placebo with the this compound impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
Mean recovery should be within 90.0% to 110.0% for each level.
Table 3: Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 50% | 1.5 | 1.48 | 98.7% |
| 100% | 3.0 | 3.04 | 101.3% |
| 150% | 4.5 | 4.41 | 98.0% |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-assay):
-
Prepare six individual samples of Fingolimod spiked with the impurity at the 100% specification level.
-
Analyze all six samples on the same day, by the same analyst, on the same instrument.
-
-
Intermediate Precision (Inter-assay):
-
Repeat the repeatability study on a different day, with a different analyst, or using a different instrument.
-
Calculate the % Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.
-
Acceptance Criteria:
-
%RSD for repeatability should be ≤ 5.0%.
-
%RSD for intermediate precision should be ≤ 10.0%.
Table 4: Precision Data
| Parameter | %RSD (Analyst 1, Day 1) | %RSD (Analyst 2, Day 2) | %RSD (Combined) |
| Repeatability | 1.2% | - | - |
| Intermediate Precision | - | 1.5% | 1.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose:
-
LOD: The lowest concentration of the impurity that can be detected.
-
LOQ: The lowest concentration of the impurity that can be quantified with acceptable precision and accuracy.
Protocol:
-
These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
The determined LOQ concentration should be prepared and injected multiple times (n=6) to confirm its precision (%RSD ≤ 10%) and accuracy.
Table 5: LOD & LOQ Results
| Parameter | Result (µg/mL) | Method |
| LOD | 0.15 | Based on Signal-to-Noise ratio (S/N ≈ 3) |
| LOQ | 0.50 | Based on S/N ratio (S/N ≈ 10) & confirmed by precision |
Robustness
Purpose: To evaluate the method's reliability when subjected to small, deliberate variations in method parameters.
Protocol:
-
Prepare a system suitability solution and a spiked sample.
-
Analyze the samples under normal conditions and then under slightly modified conditions (one variation at a time).
-
Flow Rate: ± 0.1 mL/min (0.7 and 0.9 mL/min)
-
Column Temperature: ± 5°C (35°C and 45°C)
-
Mobile Phase pH: ± 0.2 units
-
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantification of the impurity.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The change in the measured amount of the impurity should not be significant.
Caption: Core parameters of analytical method validation.
Conclusion
The RP-HPLC method described in this application note has been successfully validated according to ICH guidelines for the quantification of this compound impurity in Fingolimod drug substance. The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness, proving it to be stability-indicating and fit for its intended purpose in a regulated quality control environment. The detailed protocols and established acceptance criteria provide a solid foundation for laboratories to implement this method, ensuring the quality and safety of Fingolimod products.
References
-
Patel, P. N., Kalariya, P. D., Gananadhamu, S., & Srinivas, R. (2015). Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR. Journal of Pharmaceutical and Biomedical Analysis, 115, 388-394. [16]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [2]
-
National Center for Biotechnology Information. (2024). Fingolimod. StatPearls [Internet]. [1]
-
Ghediya, R. V., Patel, M., Pandya, D., Shah, A. K., & Khunt, R. C. (2016). Development and validation of Immunomodulating drug Fingolimod by RP- HPLC method with detailed force degradation study. Chemistry & Biology Interface, 6(4), 210-223. [10]
-
Sigma-Aldrich. (n.d.). Fingolimod HPLC Assay & Impurity Profiling (USP). Retrieved from MilliporeSigma.
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [3]
-
ResearchGate. (n.d.). Forced degradation of fingolimod: Effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR. Request PDF. [17]
-
ResolveMass. (2024). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [8]
-
LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals. [9]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [19]
-
Semantic Scholar. (n.d.). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. [20]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [15]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [7]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities. [12]
-
BenchChem. (2025). Fingolimod Stability and Degradation in Long-Term Cell Culture. [21]
-
American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [22]
-
Sigma-Aldrich. (n.d.). Fingolimod HPLC Assay & Impurity Profiling (USP). [14]
-
Stork. (2015). Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR. [23]
-
PubMed. (2022). Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method. [4]
-
ResearchGate. (2014). Analytical strategies for genotoxic impurities in the pharmaceutical industry. [24]
-
Der Pharma Chemica. (n.d.). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. [11]
-
ResearchGate. (n.d.). Proposed degradation pathway for oxidation and base degradation. [5]
-
Veeprho. (n.d.). Fingolimod Impurities and Related Compound. [25]
-
SynThink. (n.d.). Fingolimod EP Impurities & USP Related Compounds. [26]
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National Institutes of Health. (n.d.). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. PMC. [18]
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ResearchGate. (n.d.). Analytical Method Development and Validation of Fingolimod in Bulk Drug by Spectrophotometric Method as Per ICH Guidelines. [27]
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MedCrave online. (2016). Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior. [28]
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Semantic Scholar. (2016). Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior. [29]
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ResearchGate. (2016). Development of stability indicating RP-HPLC method for the estimation of Fingolimod in its bulk dosages form as per ICH guideline. [30]
-
SID. (n.d.). Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach.
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PubMed. (2024). Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. [31]
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Analytica Chemie. (n.d.). Fingolimod Impurity. [6]
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [13]
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Application Note & Protocols: A Framework for In Vitro Characterization of Fingolimod Stearate Amide and Related Sphingolipid Analogs
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro cell-based assays to characterize Fingolimod Stearate Amide and other novel sphingolipid-like modulators. While Fingolimod (FTY720) is a well-documented pro-drug and Sphingosine-1-Phosphate (S1P) receptor modulator, its derivatives, such as this compound, remain largely uncharacterized in publicly available literature.[][2] This guide, therefore, establishes a robust analytical framework. We first detail the known mechanism of Fingolimod to provide a foundational benchmark.[3][4] Subsequently, we present a suite of detailed, validated protocols—from receptor binding and functional downstream signaling to cellular viability and chemotaxis—that are essential for elucidating the biological activity, potency, and potential mechanism of action of novel analogs like this compound.
Introduction: The Fingolimod Paradigm and the Investigative Need for its Analogs
Fingolimod (FTY720) was the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis (MS).[5] Its therapeutic success has spurred significant interest in the modulation of the Sphingosine-1-Phosphate (S1P) signaling pathway. The mechanism of Fingolimod is a classic example of a pro-drug strategy: upon administration, it is phosphorylated by sphingosine kinase 2 (SPHK2) into its active metabolite, Fingolimod-phosphate (Fingolimod-P).[3] This active form then acts as a potent modulator at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅).[3][4]
The principal therapeutic effect is mediated through the S1P₁ receptor on lymphocytes.[6] Fingolimod-P initially acts as an agonist, but its sustained binding leads to the internalization and degradation of the S1P₁ receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[4] This "functional antagonism" results in the sequestration of lymphocytes, preventing their infiltration into the central nervous system (CNS).[4]
This compound: An Uncharted Analog
This compound is identified as a metabolite or impurity of Fingolimod.[][2] Structurally, the primary amine group of Fingolimod, which is the site of phosphorylation, is replaced by a stearamide group. This fundamental chemical modification makes it incapable of being phosphorylated by sphingosine kinases in the same manner as the parent compound. Therefore, it cannot act as a pro-drug to generate a Fingolimod-P equivalent.
This raises critical questions for the researcher:
-
Does this compound possess any intrinsic activity at S1P receptors?
-
Does it interact with other components of the sphingolipid metabolic pathway, such as ceramide synthases, an off-target effect noted for the parent FTY720 molecule?[7]
-
Does it exhibit unforeseen cytotoxicity?
The following protocols are designed to systematically answer these questions, providing a pathway to characterize the biological profile of this and other novel Fingolimod analogs.
Foundational Mechanism: Fingolimod (FTY720) Signaling Pathway
Understanding the established pathway for Fingolimod is crucial for interpreting data from its analogs. The process involves cellular uptake, enzymatic conversion, and receptor modulation, leading to a specific immunological outcome.
Caption: Fingolimod (FTY720) is a pro-drug phosphorylated by SPHK2 to Fingolimod-P, which then functionally antagonizes the S1P₁ receptor.
Experimental Framework: A Multi-Assay Approach for Characterization
A logical workflow is essential for the efficient and comprehensive characterization of an unknown compound. The proposed workflow begins with foundational assays to determine binding and viability before proceeding to more complex functional readouts.
Caption: A sequential workflow for characterizing novel compounds, starting with safety and binding assays, followed by functional validation.
Core Protocols for In Vitro Assays
The following protocols are foundational for assessing the activity of this compound. It is imperative to include Fingolimod (FTY720) and/or Fingolimod-P as positive controls and a vehicle (e.g., DMSO) as a negative control in all experiments.
Protocol 1: Cell Viability and Cytotoxicity Assessment
Causality: Before assessing functional activity, it is critical to determine the concentration range at which the test compound does not induce cell death. This ensures that any observed functional effects are due to specific molecular interactions rather than general toxicity. The MTT assay is chosen for its reliability in measuring metabolic activity, a hallmark of viable cells.[8]
Materials:
-
Human lymphocyte cell line (e.g., Jurkat) or relevant endothelial cells (e.g., HUVEC).
-
RPMI-1640 or appropriate cell culture medium with 10% FBS.
-
This compound, Fingolimod (controls).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. A typical starting range is 100 µM down to 1 nM.
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours). A 72-hour incubation is often informative for assessing long-term effects.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability versus compound concentration to determine the CC₅₀ (50% cytotoxic concentration). Subsequent functional assays should use concentrations well below the CC₅₀.
Protocol 2: S1P Receptor Competitive Binding Assay
Causality: This assay directly measures the ability of the test compound to bind to S1P receptors. By competing against a radiolabeled ligand ([³²P]S1P), we can determine the binding affinity (Ki) of this compound, providing direct evidence of a target interaction.[9][10]
Materials:
-
Cell membranes from a cell line overexpressing a specific human S1P receptor subtype (e.g., S1P₁).
-
[³²P]S1P radioligand.
-
Unlabeled S1P (for non-specific binding determination).
-
Test compounds (this compound, Fingolimod-P).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.[10][11]
-
96-well glass fiber (GF/B) filtration plates.
-
Scintillation counter.
Procedure:
-
Reagent Preparation: Dilute the S1P receptor membranes in assay buffer to a final concentration of 1-2 µg of protein per well.[9][11] Dilute [³²P]S1P in assay buffer to a final concentration of 0.1-0.2 nM.[11]
-
Assay Setup: In a 96-well plate, add 50 µL of serially diluted test compounds.
-
Add 50 µL of the diluted S1P receptor membranes. Pre-incubate for 30 minutes at room temperature.[11]
-
Initiate Binding: Add 50 µL of the [³²P]S1P working solution to all wells to start the reaction. The final volume will be 150 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature to reach binding equilibrium.[9][11]
-
Termination & Filtration: Terminate the reaction by rapid filtration through the GF/B plates using a cell harvester. Wash each filter five times with 200 µL of ice-cold assay buffer to remove unbound radioligand.[9][11]
-
Readout: Dry the filter plate and measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (wells with excess unlabeled S1P) from total binding (wells with radioligand only). Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 3: Functional Assay - β-Arrestin Recruitment (Receptor Internalization)
Causality: For S1P₁ modulators, receptor internalization is the key event leading to functional antagonism.[11] This assay measures the recruitment of β-arrestin to the activated receptor, a proximal step to internalization. It provides a direct functional readout of receptor activation by the test compound.
Materials:
-
PathHunter® S1P₁ β-arrestin cell line (or similar technology).
-
Assay-specific cell plating and detection reagents.
-
Test compounds (this compound, Fingolimod-P).
-
96- or 384-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the PathHunter® S1P₁ cells in the assay plate according to the manufacturer's instructions and incubate overnight.
-
Compound Treatment: Add serially diluted test compounds to the wells.
-
Incubation: Incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[11]
-
Detection: Add the detection reagents as per the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature.[11]
-
Readout: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of the test compound. Use a non-linear regression model to determine the EC₅₀ (potency) and the maximum response (efficacy) relative to the positive control.
Protocol 4: Functional Assay - Lymphocyte Chemotaxis
Causality: The ultimate therapeutic effect of Fingolimod is the inhibition of lymphocyte migration.[3] A chemotaxis assay provides a powerful in vitro correlate of this in vivo effect. This assay tests the ability of this compound to block lymphocyte migration towards an S1P gradient, which is the physiological signal they follow to exit lymph nodes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line (e.g., CEM).
-
Chemotaxis chambers (e.g., Transwell® plates with 5 µm pores).
-
Chemoattractant: Sphingosine-1-Phosphate (S1P).
-
Assay Medium: RPMI-1640 with 0.5% BSA.
-
Test compounds (this compound, Fingolimod-P).
-
Cell viability/counting reagent (e.g., CellTiter-Glo®).
Procedure:
-
Cell Preparation: Resuspend lymphocytes in assay medium at 1 x 10⁶ cells/mL.
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compounds for 1-2 hours at 37°C. This allows the compound to interact with the cells before they are exposed to the chemoattractant.
-
Assay Setup: Add assay medium containing S1P (typically 1-10 nM) to the lower wells of the chemotaxis chamber. Add medium without S1P to control wells.
-
Cell Addition: Add the pre-incubated cell suspension to the upper chamber (the Transwell® insert).
-
Migration: Incubate the plate for 2-4 hours at 37°C to allow cells to migrate through the porous membrane towards the S1P gradient.
-
Readout: Quantify the number of cells that have migrated to the lower chamber. This can be done by collecting the cells and counting them, or by using a luminescent cell viability reagent added directly to the lower well.
-
Data Analysis: Calculate the percentage of migration inhibition for each compound concentration relative to the S1P-only control. Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀.
Data Presentation and Interpretation
Summarizing the data in a clear, tabular format is essential for comparing the profiles of different compounds.
| Assay | Parameter Measured | Fingolimod-P (Control) | This compound | Interpretation |
| Cell Viability | CC₅₀ (µM) | > 50 | Experimental Value | Defines the non-toxic concentration window for further experiments. |
| S1P₁ Binding | Ki (nM) | 0.1 - 1.0 | Experimental Value | Measures the direct binding affinity to the S1P₁ receptor. |
| β-Arrestin | EC₅₀ (nM) | 0.5 - 5.0 | Experimental Value | Quantifies the potency to functionally activate the receptor. |
| Chemotaxis | IC₅₀ (nM) | 1.0 - 10.0 | Experimental Value | Measures the potency to inhibit a key physiological process. |
Conclusion
The provided framework offers a systematic approach to demystify the biological activity of uncharacterized Fingolimod analogs like this compound. By starting with fundamental viability and binding assays and progressing to mechanism-based functional readouts, researchers can build a comprehensive profile of their test compound. Given its chemical structure, this compound is not expected to act as a traditional S1P pro-drug. Therefore, these assays are crucial to determine if it has any direct S1P receptor activity, off-target effects, or is biologically inert. This structured, evidence-based approach is fundamental to advancing the field of sphingolipid modulation and discovering novel therapeutic candidates.
References
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BenchChem. (n.d.). Application Notes and Protocols for Sphingosine-1-Phosphate (S1P) Receptor Binding Assays. Retrieved from BenchChem website.[9]
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BenchChem. (n.d.). Application Notes and Protocols for In Vitro S1P1 Receptor Agonist Activity Assays. Retrieved from BenchChem website.[11]
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Thermo Fisher Scientific. (n.d.). Sphingosine-1-phosphate (S1P1) Receptor Redistribution Assay - Instructions. Retrieved from Thermo Fisher Scientific website.[12]
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BenchChem. (n.d.). Application Notes and Protocols for In Vitro Measurement of Siponimod S1P Receptor Activation. Retrieved from BenchChem website.[13]
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Haj-Mirzaian, A., et al. (2021). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in Pharmacology.[3]
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Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical Neuropharmacology.[4]
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Tavakol, S., et al. (2016). Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity. Brieflands.[5]
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Kramann, N., et al. (2017). Fingolimod additionally acts as immunomodulator focused on the innate immune system beyond its prominent effects on lymphocyte recirculation. Journal of Neuroinflammation.[14][15]
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Jo, E., et al. (2013). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. ACS Medicinal Chemistry Letters.[10]
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Ziemssen, T., et al. (2017). Fingolimod additionally acts as immunomodulator focused on the innate immune system beyond its prominent effects on lymphocyte recirculation. Journal of Neuroinflammation.[15]
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Garcia-Merino, A. (2012). [Basic mechanisms of action of fingolimod in relation to multiple sclerosis]. Revista de Neurologia.[16]
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Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. PubMed - NIH.[4]
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ResearchGate. (2017). (PDF) Fingolimod additionally acts as immunomodulator focused on the innate immune system beyond its prominent effects on lymphocyte recirculation.[17]
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Lahiri, S., & Futerman, A. H. (2009). Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720 via a Mixture of Uncompetitive and Noncompetitive Inhibition in an Acyl-CoA Chain Length-dependent Manner. Journal of Biological Chemistry.[7]
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Lahiri, S., & Futerman, A. H. (2009). Ceramide synthesis is modulated by the sphingosine analog FTY720 via a mixture of uncompetitive and noncompetitive inhibition in an Acyl-CoA chain length-dependent manner. PubMed.[18]
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Yan, Y., et al. (2015). Fingolimod alters inflammatory mediators and vascular permeability in intracerebral hemorrhage. Neuroscience Bulletin.[19]
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Aydin, M., et al. (2023). In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells. PubMed Central.[8]
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Rossi, S., et al. (2019). Fingolimod Immune Effects Beyond Its Sequestration Ability. Cells.[20]
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BOC Sciences. (n.d.). CAS 1242271-27-7 this compound. Retrieved from BOC Sciences website.[]
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Shtraizent, N., et al. (2014). Inhibition of de novo ceramide biosynthesis by FTY720 protects rat retina from light-induced degeneration. Journal of Molecular Medicine.[21]
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Wang, Z., et al. (2022). Fingolimod exerts in vitro anticancer activity against hepatocellular carcinoma cell lines via YAP/TAZ suppression. Acta Pharmaceutica.[22]
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Ikenouchi, J., et al. (2018). Fingolimod promotes blood-nerve barrier properties in vitro. Journal of the Neurological Sciences.[23]
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Berdyshev, E. V., et al. (2010). FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells. Journal of Biological Chemistry.
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Schuhmann, M. K., et al. (2015). Fingolimod (FTY720-P) Does Not Stabilize the Blood-Brain Barrier under Inflammatory Conditions in an in Vitro Model. International Journal of Molecular Sciences.[24]
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ResearchGate. (2009). Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720 via a Mixture of Uncompetitive and Noncompetitive Inhibition in an Acyl-CoA Chain Length-de pend ent Manner.[25]
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gsrs. (n.d.). FINGOLIMOD STEARAMIDE. Retrieved from gsrs website.[27]
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Application Note & Protocol: Fingolimod Stearate Amide for Sphingolipid Metabolism Research
Introduction: A Novel Tool for a Complex Pathway
Sphingolipids are a class of bioactive lipids that have transcended their role as simple structural components of cell membranes to become recognized as critical signaling molecules.[1] The intricate metabolic network governing their synthesis and degradation is central to cellular fate, regulating processes from proliferation and differentiation to apoptosis and inflammation.[2] At the heart of this network lies a dynamic balance, often termed the "sphingolipid rheostat," between the generally pro-apoptotic ceramide and the pro-survival sphingosine-1-phosphate (S1P).[3] Dysregulation of this balance is implicated in a host of pathologies, including cancer, metabolic diseases, and neurodegenerative disorders.[4][5]
The development of pharmacological tools to dissect this pathway has been crucial for advancing the field. Fingolimod (FTY720), a structural analog of sphingosine, is a landmark compound in this area.[6] Approved for the treatment of multiple sclerosis, FTY720 acts as a prodrug that, upon phosphorylation in vivo, becomes a potent modulator of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes.[7][8][9]
This application note introduces Fingolimod Stearate Amide , a novel, non-phosphorylatable analog of FTY720. The addition of a stearate (C18) fatty acid via an amide linkage fundamentally alters its properties. This modification is designed to preclude phosphorylation by sphingosine kinases, thereby shifting its mechanism of action away from the canonical S1P receptor pathway. Instead, its structure suggests a potential role as a direct modulator of enzymes at the core of sphingolipid metabolism, such as ceramide synthases (CerS).[10][11] This positions this compound as a sophisticated tool for researchers to:
-
De-couple S1P receptor-mediated effects from other metabolic consequences of sphingosine analogs.
-
Investigate the roles of specific ceramide species and their synthesis in cellular signaling.
-
Explore novel therapeutic strategies targeting ceramide metabolism directly.
This guide provides the scientific background, experimental considerations, and detailed protocols for utilizing this compound as a precise modulator in sphingolipid metabolism research.
Scientific Background & Mechanism of Action
The Sphingolipid Metabolic Hub
Sphingolipid metabolism is a highly integrated network with three main pathways converging on the central molecule, ceramide: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[4][12] Ceramide can then be metabolized to form complex sphingolipids or catabolized to sphingosine, which is subsequently phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[13] The enzyme S1P lyase is responsible for the irreversible degradation of S1P, representing the only exit point from the sphingolipid metabolic pathway.[12][14]
Canonical Pathway of Fingolimod (FTY720)
The primary mechanism of the parent compound, FTY720, relies on its in vivo phosphorylation to FTY720-phosphate (FTY720-P).[15] FTY720-P acts as a high-affinity agonist at four of the five S1P receptors (S1P₁‚₃‚₄‚₅).[16] Its therapeutic effect in multiple sclerosis is primarily mediated through its action on the S1P₁ receptor on lymphocytes.[8] Binding of FTY720-P to S1P₁ leads to receptor internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient required for their egress from lymph nodes.[7][17] This process, termed "functional antagonism," effectively traps lymphocytes and prevents their infiltration into the central nervous system.[8][18]
Figure 1. Canonical mechanism of Fingolimod (FTY720).
Proposed Mechanism of this compound
The structural modifications of this compound strongly suggest a different mode of action:
-
Non-phosphorylatable Scaffold: The amide linkage at the site of phosphorylation prevents its conversion to an S1P receptor agonist by sphingosine kinases. This effectively silences the canonical S1P receptor-mediated pathway.
-
Ceramide Synthase (CerS) Inhibition: The molecule now more closely resembles a ceramide, which is formed by the N-acylation of a sphingoid base.[19] Research has identified other non-phosphorylatable FTY720 analogs that act as functional inhibitors of specific CerS isoforms.[10][11] CerS enzymes (CerS1-6) are responsible for producing ceramides with distinct fatty acid chain lengths, each having unique biological roles.[20] It is plausible that this compound acts as a competitive or allosteric inhibitor of one or more CerS isoforms, leading to an altered cellular ceramide profile.
-
Other Potential Targets: Unphosphorylated FTY720 has been shown to inhibit S1P lyase.[14][21] this compound may retain this activity, leading to an accumulation of endogenous S1P, which could have secondary signaling consequences.
Therefore, this compound is a precision tool to induce metabolic shifts primarily at the ceramide level, without the confounding effects of direct S1P receptor functional antagonism.
Experimental Design & Key Considerations
Successful application of this compound requires careful planning. The causality behind each experimental choice is critical for obtaining reproducible and interpretable data.
Reagent Preparation and Handling
-
Solubility: this compound is a highly lipophilic molecule. It is practically insoluble in aqueous media.
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).
-
Causality: DMSO and EtOH are polar aprotic and polar protic solvents, respectively, capable of dissolving lipophilic compounds. Using a high-concentration stock minimizes the final percentage of the solvent in the cell culture medium, reducing potential solvent-induced artifacts.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Causality: Aliquoting prevents degradation of the entire stock due to contamination or temperature fluctuations. Lipids can be sensitive to oxidation and light-induced degradation.
-
Cell Line Selection and Culture
The choice of the biological system is paramount. Select cell lines based on your research question.
-
Cancer Research: Use cell lines where sphingolipid metabolism is known to be dysregulated (e.g., HepG2 hepatocellular carcinoma, HCT-116 colon cancer).[10][22]
-
Neurobiology: Use neuronal or glial cell lines (e.g., SH-SY5Y neuroblastoma, primary astrocytes) to study the role of ceramides in neuro-inflammation or neurodegeneration.[23]
-
Immunology: Use macrophage or dendritic cell lines (e.g., RAW 264.7) to investigate ceramide's role in inflammatory responses, independent of S1P receptor-mediated lymphocyte trafficking.[24]
Determining Optimal Working Concentration
The biological effect of any compound is concentration-dependent. It is essential to perform a dose-response curve for every new cell line.
| Step | Procedure | Rationale & Self-Validation |
| 1. Cytotoxicity Assay | Seed cells and treat with a wide range of concentrations (e.g., 1 µM to 100 µM) for 24-72 hours. Use an MTT, XTT, or LDH release assay. | Rationale: To identify the non-toxic concentration range. High concentrations of ceramide-modulating agents can induce apoptosis, which could confound metabolic studies.[25] Validation: The ideal working concentration should have >90% cell viability compared to the vehicle control. |
| 2. Dose-Response | Based on the cytotoxicity data, select a range of non-toxic concentrations (e.g., 5 µM, 10 µM, 20 µM, 40 µM). Treat cells for a fixed time (e.g., 24 hours). | Rationale: To find the concentration that elicits the desired metabolic effect without causing overt toxicity. |
| 3. Time-Course | Using an effective concentration from the dose-response, treat cells for various durations (e.g., 6h, 12h, 24h, 48h). | Rationale: Metabolic changes occur over time. Short time points may reveal initial enzymatic inhibition, while longer time points may show downstream consequences or compensatory mechanisms. |
Essential Experimental Controls
Every protocol must be a self-validating system through the inclusion of rigorous controls.
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used for the highest dose of this compound. This is the most critical control for baseline comparison.
-
Positive Controls:
-
To confirm S1P-receptor independence: Use Fingolimod (FTY720) in parallel. If FTY720 elicits a known S1P-mediated response that this compound does not, it supports the hypothesis of a different mechanism.
-
To benchmark CerS inhibition: Use a known broad-spectrum CerS inhibitor like Fumonisin B1 .[19]
-
-
Negative Control: An untreated cell population to control for baseline culture conditions.
Detailed Experimental Protocols
The following protocols provide a robust framework. Researchers should optimize steps for their specific experimental system.
Figure 2. General experimental workflow.
Protocol 1: In Vitro Cell Culture Treatment
This protocol describes the treatment of adherent cells in a 6-well plate format, suitable for subsequent lipidomic or protein analysis.
Materials:
-
Adherent cells of choice
-
Complete cell culture medium
-
6-well tissue culture-treated plates
-
This compound (10 mM stock in DMSO)
-
Vehicle (100% DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere for 18-24 hours in a 37°C, 5% CO₂ incubator.
-
Rationale: A sub-confluent monolayer ensures cells are in an active growth phase and avoids contact inhibition, which can alter lipid metabolism.
-
-
Preparation of Treatment Media: Prepare fresh treatment media immediately before use. Dilute the 10 mM this compound stock solution directly into pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM). Prepare a vehicle control medium containing the same final percentage of DMSO (e.g., 0.2% for a 20 µM final concentration from a 10 mM stock).
-
Rationale: Preparing dilutions fresh minimizes compound precipitation and degradation. The vehicle control is essential to isolate the effect of the compound from the effect of the solvent.
-
-
Cell Treatment: Carefully aspirate the old medium from the wells. Gently wash the cell monolayer once with 1 mL of sterile PBS. Aspirate the PBS and add 2 mL of the appropriate treatment or control medium to each well.
-
Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24 hours).
-
Cell Harvest: a. Place the plate on ice and aspirate the medium. b. Wash the cells twice with 1 mL of ice-cold PBS to remove any residual medium. c. Add 500 µL of ice-cold PBS to each well. d. Using a cell scraper, firmly scrape the cells from the bottom of the well. e. Pipette the cell suspension into a pre-chilled 1.5 mL microcentrifuge tube. f. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells. g. Carefully aspirate the supernatant, leaving the cell pellet. h. The cell pellet can be immediately used for lipid extraction (Protocol 4.2) or flash-frozen in liquid nitrogen and stored at -80°C for later analysis.
Protocol 2: Sample Preparation for Sphingolipid Profiling by LC-MS/MS
This protocol outlines a robust single-phase lipid extraction suitable for the comprehensive analysis of sphingolipids.[26][27]
Materials:
-
Cell pellets from Protocol 4.1
-
BCA Protein Assay Kit
-
Sphingolipid Internal Standard Cocktail (e.g., from Avanti Polar Lipids, containing deuterated or odd-chain standards like C17-Ceramide, d17:1-S1P, etc.).[28]
-
Extraction Solvent: Isopropanol/Water/Ethyl Acetate (30:10:60, v/v/v)
-
Nitrogen gas stream evaporator
-
Reconstitution Solvent: Methanol/Toluene (90:10, v/v) or other solvent compatible with your LC method.
Procedure:
-
Cell Lysis and Protein Quantification: a. Resuspend the cell pellet in 100 µL of ice-cold PBS. b. Take a 10 µL aliquot for protein quantification using a BCA assay according to the manufacturer's instructions.
-
Rationale: Normalizing lipid levels to total protein content is crucial to correct for any differences in cell number between wells.
-
-
Addition of Internal Standards: To the remaining 90 µL of cell lysate, add a known amount of the sphingolipid internal standard cocktail.
-
Rationale: Internal standards are essential for accurate quantification. They account for sample loss during extraction and for variations in ionization efficiency during mass spectrometry analysis.[29]
-
-
Lipid Extraction: a. Add 750 µL of the Extraction Solvent to the lysate/internal standard mixture. b. Vortex vigorously for 1 minute to create a single-phase mixture. c. Incubate on a shaker for 20 minutes at room temperature. d. Centrifuge at 14,000 x g for 10 minutes at room temperature to pellet the protein and cell debris.
-
Sample Collection and Drying: a. Carefully transfer the supernatant, which contains the lipids, to a new glass tube. Avoid disturbing the protein pellet. b. Dry the lipid extract to completeness under a gentle stream of nitrogen gas.
-
Rationale: Removing the solvent concentrates the lipids and prepares them for reconstitution in a solvent optimized for LC-MS/MS injection.
-
-
Reconstitution: Reconstitute the dried lipid film in 100 µL of the Reconstitution Solvent. Vortex for 30 seconds and transfer to an LC-MS autosampler vial with an insert.
-
Analysis: The sample is now ready for analysis by a validated LC-MS/MS method for sphingolipid profiling.[27][30]
Data Interpretation & Troubleshooting
Interpreting Potential Outcomes
The power of using this compound lies in the detailed profile of metabolic changes it induces.
| Observed Outcome | Potential Interpretation | Next Steps / Validation |
| ↑ Specific Ceramides (e.g., C18, C24) ↓ Downstream Metabolites (e.g., Sphingomyelin) | Inhibition of a specific Ceramide Synthase (CerS) isoform. | Perform in vitro CerS activity assay with recombinant enzymes. Knockdown specific CerS isoforms with siRNA to see if the phenotype is replicated. |
| ↑ Sphingosine & S1P ↔ Ceramides | Inhibition of S1P Lyase. | Perform an S1P lyase activity assay. Compare with a known S1P lyase inhibitor. |
| No change in lymphocyte migration assays (compared to FTY720 which shows inhibition) | Confirms lack of S1P₁ receptor functional antagonism. | This result validates the tool's specificity for S1P-receptor-independent pathways. |
| ↓ Global Ceramide Levels | Potential inhibition of an early enzyme in the de novo pathway (e.g., Serine Palmitoyltransferase) or activation of ceramidases. | Measure enzyme activity directly. Analyze upstream precursors like 3-ketosphinganine. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | Stock concentration is too high; final concentration exceeds solubility limit in aqueous media. | Make a more dilute stock solution. Ensure media is pre-warmed. Briefly sonicate the diluted media before adding to cells. |
| High Cell Death at Low Doses | Cell line is highly sensitive to ceramide pathway disruption; solvent toxicity. | Re-run a more detailed cytotoxicity curve starting at lower (nM) concentrations. Ensure final DMSO concentration is <0.5%. |
| No Observable Metabolic Effect | Concentration is too low; incubation time is too short; compound is inactive in the chosen cell line. | Perform dose-response and time-course experiments. Verify compound integrity via MS. Try a different cell line known to have active sphingolipid metabolism. |
| High Variability in LC-MS/MS Data | Inconsistent extraction efficiency; poor normalization; instrument instability. | Ensure accurate pipetting of internal standards. Be meticulous with protein quantification. Run QC samples to monitor MS performance. |
References
- Brinkmann, V. (2009). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. PubMed - NIH.
- Al-Jubair, K., et al. (2023). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Cell and Developmental Biology.
- Green, C. D., et al. (2021). Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. PMC - NIH.
- Bollinedi, A., et al. (2012). Inhibitors of specific ceramide synthases. PubMed - NIH.
- Proia, R. L., & Hla, T. (2015).
- Summers, S. A., et al. (2010). Sphingolipid metabolism and analysis in metabolic disease. PubMed - NIH.
- Kim, H. J., et al. (2020). Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. PMC - NIH.
- Reactome. (n.d.). Sphingolipid metabolism.
- Santa Cruz Biotechnology. (n.d.). Ceramide Synthase (CERS; LASS) Inhibitors. SCBT.
- M-Al-Jassabi, S., et al. (2021). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. MDPI.
- Brinkmann, V. (2009). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. PMC - NIH.
- Shaner, R. L., et al. (2009). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PMC - NIH.
- Hanson, M. A., et al. (2013). Sphingosine-1-phosphate and its receptors: structure, signaling, and influence. PubMed - NIH.
- Green, C. D., et al. (2021). Sphingolipids in metabolic disease: The good, the bad, and the unknown. PubMed - NIH.
- Pyne, S., & Pyne, N. J. (2010). SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE. PMC - NIH.
- Han, X. (2010). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. PMC - NIH.
- PubChem. (n.d.). Sphingolipid metabolism.
- Kumar, A., et al. (2012). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. PMC - NIH.
- Summers, S. A. (2010). Sphingolipids, Insulin Resistance, and Metabolic Disease: New Insights from in Vivo Manipulation of Sphingolipid Metabolism. Endocrine Reviews.
- Al-Jubair, K., et al. (2023). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI.
- Pyne, N. J., & Pyne, S. (2017). Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells. MDPI.
- LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS.
- Buse, M. G., et al. (2024). Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects. Journal of General Physiology.
- Buse, M. G., et al. (2024).
- Avanti Polar Lipids. (n.d.). Inhibitors of Sphingolipid Metabolism. Avanti Research.
- Bollinedi, A., et al. (2011). Inhibitors of specific ceramide synthases.
- Bandhuvula, P., et al. (2005).
- Shaner, R. L., et al. (2009). Sphingolipidomics: methods for the comprehensive analysis of sphingolipids. PubMed - NIH.
- Liebisch, G., et al. (2015). A rapid and quantitative LC-MS/MS method to profile sphingolipids. PMC - NIH.
- Choi, J. W., et al. (2010). FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1)
- Chiba, K. (2005).
- Melendez, A. J., & Mansoor, M. (2008). Recent Trials for FTY720 (Fingolimod): A New Generation of Immunomodulators Structurally Similar to Sphingosine. Reviews on Recent Clinical Trials.
- Mehling, M., et al. (2011). Fingolimod for multiple sclerosis: mechanism of action, clinical outcomes, and future directions. PubMed - NIH.
- Mohammadi, E., & Koushki, M. (2016). Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity. Brieflands.
- Asle-Rousta, M., et al. (2021). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in Pharmacology.
- Haji, G., et al. (2021). The emerging role of FTY720 as a sphingosine 1-phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms. PMC - NIH.
- Berdyshev, E. V., et al. (2009). Synthetic Analogs of FTY720 Differentially Regulate Pulmonary Vascular Permeability in Vivo and in Vitro. PMC - NIH.
- Dah-eun, L., et al. (2020). Fingolimod interacts with sphingolipid metabolizing enzymes.
- García-Merino, A. (2012). [Basic mechanisms of action of fingolimod in relation to multiple sclerosis]. PubMed - NIH.
- Strosznajder, A. K., et al. (2020). Fingolimod Affects Transcription of Genes Encoding Enzymes of Ceramide Metabolism in Animal Model of Alzheimer's Disease. PubMed - NIH.
- van Doorn, R., et al. (2012). Fingolimod attenuates ceramide-induced blood-brain barrier dysfunction in multiple sclerosis by targeting reactive astrocytes. PubMed - NIH.
- Gali-Muhtasib, H., et al. (2020). Effect of Quercetin and Fingolimod, Alone or in Combination, on the Sphingolipid Metabolism in HepG2 Cells. MDPI.
- Asle-Rousta, M., et al. (2021).
- Llovera, G., et al. (2016).
Sources
- 1. Reactome | Sphingolipid metabolism [reactome.org]
- 2. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 5. Sphingolipids in metabolic disease: The good, the bad, and the unknown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of specific ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The immune modulator FTY720 inhibits sphingosine-1-phosphate lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Basic mechanisms of action of fingolimod in relation to multiple sclerosis] [pubmed.ncbi.nlm.nih.gov]
- 19. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scbt.com [scbt.com]
- 21. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Fingolimod attenuates ceramide-induced blood-brain barrier dysfunction in multiple sclerosis by targeting reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rupress.org [rupress.org]
- 25. avantiresearch.com [avantiresearch.com]
- 26. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. lipidmaps.org [lipidmaps.org]
- 29. Sphingolipidomics: methods for the comprehensive analysis of sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
resolving peak tailing for Fingolimod Stearate Amide in reverse-phase HPLC
Technical Support Center: Reverse-Phase HPLC Analysis
Topic: Resolving Peak Tailing for Fingolimod Stearate Amide
Welcome to the technical support center for chromatographic sciences. This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry issues with this compound in reverse-phase HPLC. As Senior Application Scientists, we have structured this guide to provide a logical, in-depth troubleshooting workflow grounded in chromatographic theory and practical experience.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with this compound. What are the most likely causes?
Peak tailing for this specific analyte is a multifaceted issue stemming from its unique chemical properties. Unlike its parent compound, Fingolimod, which is basic, this compound is a neutral, highly hydrophobic molecule.[1][] The primary causes of tailing are not due to strong ionic interactions but rather a combination of:
-
Secondary Silanol Interactions: Hydrogen bonding between the analyte's hydroxyl (-OH) and amide (-NHCO-) groups and active silanol groups (Si-OH) on the silica-based stationary phase.[3][4] These interactions create a secondary, undesirable retention mechanism that leads to peak tailing.[5]
-
High Hydrophobicity: The molecule's long alkyl chains (from both the octylphenyl group and the stearate moiety) result in very strong retention on C18 columns. This requires high concentrations of organic modifier, which can sometimes lead to poor mass transfer kinetics or on-column solubility issues.
-
Column Overload: Injecting an excessive mass of the analyte can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[6]
-
System and Hardware Issues: Problems like extra-column volume (excessive tubing), a partially blocked column frit, or column bed degradation can cause tailing for all peaks, including your analyte.[6][7]
Q2: What are the key chemical properties of this compound that I need to consider for my HPLC method?
Understanding the analyte is the first step to resolving chromatographic issues.
| Property | Value / Description | Implication for Reverse-Phase HPLC |
| Molecular Formula | C₃₇H₆₇NO₃[1] | A large molecule, which can affect diffusion rates. |
| Molecular Weight | ~573.9 g/mol [1] | High molecular weight. |
| Structure | Fingolimod backbone with stearic acid attached via an amide linkage to the primary amine.[8] | The primary amine of Fingolimod is now a neutral amide. The molecule has two hydroxyl groups and a polar amide group embedded in a large, non-polar structure. |
| Predicted logP | 12.8[1] | Extremely hydrophobic. This dictates very high retention on reversed-phase columns, requiring a mobile phase with a high percentage of organic solvent. |
| Acidity/Basicity | Essentially neutral. The amide group is not basic like the primary amine in the parent Fingolimod. | The primary cause of interaction with silanols is hydrogen bonding, not strong ion-exchange as seen with basic compounds.[3] |
Q3: My peak is tailing. Does this automatically mean I need a new column?
Not necessarily. While column degradation or using an inappropriate column type are common causes, tailing is often a symptom of a correctable issue in the method or system.[9] Before replacing the column, it is crucial to systematically investigate the mobile phase, sample preparation, and HPLC hardware. A simple mobile phase pH adjustment or reducing the injection mass can often resolve the problem without the need for a new column.[6][10]
Systematic Troubleshooting Guide
This guide follows a logical progression from diagnosis to resolution. Start by identifying the nature of the tailing to narrow down the potential causes.
Workflow: Diagnosing the Source of Peak Tailing
Use this decision tree to guide your initial troubleshooting steps. The first diagnostic question—whether tailing affects one peak or all peaks—is critical for isolating the problem.[11]
Caption: Troubleshooting Decision Tree.
Part 1: Resolving Chemical (Analyte-Specific) Tailing
If only the this compound peak is tailing, the issue lies in the interaction between your molecule and the chromatographic system.
Mobile Phase Optimization: The First Line of Defense
Your mobile phase is the most powerful tool for influencing peak shape.[12] The goal is to create an environment that minimizes unwanted secondary interactions.
Caption: Analyte-Silanol Secondary Interaction.
Q: How can I use mobile phase pH to improve my peak shape?
Even for a neutral analyte, mobile phase pH is critical because it controls the ionization state of the silica surface.[13]
-
The Mechanism: Residual silanol groups on silica are acidic (pKa ≈ 3.8–4.5).[14] At a mobile phase pH > 4, these groups become deprotonated (Si-O⁻), creating highly active sites for hydrogen bonding.
-
The Solution: Lower the mobile phase pH to between 2.5 and 3.0. This ensures the silanol groups are fully protonated (Si-OH), rendering them much less active and significantly reducing secondary interactions that cause tailing.[5][10]
Q: Should I use a mobile phase additive like Trifluoroacetic Acid (TFA)?
Yes, additives are highly recommended for this type of analyte.
-
Trifluoroacetic Acid (TFA): At a low concentration (typically 0.05% to 0.1%), TFA is an excellent choice.[15] It serves two purposes:
-
Formic Acid: If your method uses mass spectrometry (MS) detection, TFA can cause significant ion suppression.[16] In this case, 0.1% formic acid is a better choice. It provides good pH control and is more MS-friendly, though it may be slightly less effective at masking silanols compared to TFA.
| Mobile Phase Modification | Expected Outcome on Peak Tailing | Considerations |
| Lower pH to 2.5-3.0 | High Impact: Significant reduction in tailing. | Ensure your column is stable at low pH. Most modern silica columns are designed for this range.[12] |
| Add 0.1% TFA | High Impact: Excellent peak shape improvement. | Can cause ion suppression with ESI-MS.[16] |
| Add 0.1% Formic Acid | Medium-High Impact: Good peak shape, MS-compatible. | May be slightly less effective than TFA for tailing. |
| Increase Buffer Strength | Low-Medium Impact: Can help mask some interactions. | Primarily for LC-UV; high buffer concentrations (>10 mM) are not ideal for MS and risk precipitation in high organic.[10] |
Stationary Phase Selection: Choosing the Right Tool
If mobile phase optimization is insufficient, your column chemistry may be the root cause.
Q: My standard C18 column is still giving me trouble. What should I try next?
Older, "Type A" silica columns or those with low bonding density have a high population of accessible, acidic silanol groups that are prone to causing peak tailing.[4] Modern columns offer technologies specifically designed to mitigate these effects.
-
The Solution: Switch to a high-purity, modern column with advanced surface treatment.
| Column Type | Mechanism & Benefit | Recommended For |
| High-Purity, End-Capped C18 | Uses high-purity silica with minimal metal content and covers most residual silanols with a secondary bonding (e.g., trimethylsilyl groups). This is the industry standard for good peak shape.[7][14] | General purpose, first choice for resolving tailing issues. |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This shields residual silanols and can offer alternative selectivity.[7] | Analytes with polar functional groups, like the hydroxyls and amide in this compound. |
| Charged Surface Hybrid (CSH) / Positively Charged Surface | The silica surface has a low-level positive charge. This repels protonated basic analytes but can also improve peak shape for neutral compounds by altering the surface environment and masking silanols.[4][19] | Can be highly effective for challenging compounds that exhibit tailing on other phases. |
Part 2: Resolving Systemic (General) Tailing
If all peaks in your chromatogram are tailing, the problem is not specific to the analyte's chemistry but rather to the physical setup of your system or a general method parameter.
Sample and Injection Parameters
Q: Could the way I prepare or inject my sample cause peak tailing?
Absolutely. Two common culprits are sample overload and using an improper sample solvent.
-
Column Overload: Injecting too much analyte mass saturates the stationary phase.[6]
-
Diagnosis: The peak shape will resemble a right triangle, and retention time may decrease as you inject more sample.
-
Solution: Perform an overload study. Sequentially dilute your sample (e.g., by 5x, 10x, 50x) and inject it. If the peak shape improves and becomes more symmetrical at lower concentrations, you have identified mass overload as the problem.
-
-
Sample Solvent: If your sample is dissolved in a solvent significantly stronger (i.e., less polar) than your mobile phase, it can cause peak distortion and tailing.[20]
-
The Problem: The strong solvent carries the analyte band down the column in a distorted plug, preventing proper focusing at the column head.
-
Solution: As a rule, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest (most polar) solvent possible that will fully dissolve the analyte.
-
HPLC System and Hardware Health
Q: How do I check my system for hardware problems that cause tailing?
Hardware issues typically introduce "extra-column volume," which is any space outside the column where the sample band can spread out.[21][22]
-
Check Fittings and Tubing: Ensure all tubing connections, especially between the injector, column, and detector, are made with zero dead volume. Use pre-cut tubing or ensure your cuts are perfectly flat. Replace any PEEK fittings that may have slipped. Use the narrowest internal diameter (ID) tubing possible (e.g., 0.005" or 0.12 mm) to minimize volume.[7]
-
Inspect the Column: A sudden onset of tailing for all peaks, often accompanied by an increase in backpressure or split peaks, points to a column blockage.[6]
-
Solution: First, disconnect the column and flush the system to ensure no debris is coming from the pump or injector. Next, reverse the column (if permitted by the manufacturer) and flush it to waste with a strong solvent (e.g., isopropanol). This can often dislodge particulates from the inlet frit. If the problem persists, the column may be permanently damaged and require replacement.[6]
-
Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase (0.1% TFA)
-
Aqueous Phase (A): Pour 999 mL of HPLC-grade water into a 1 L graduated cylinder. Carefully add 1 mL of high-purity TFA.[15] Mix thoroughly. This is your 0.1% (v/v) TFA in water.
-
Organic Phase (B): Pour 999 mL of HPLC-grade acetonitrile into a separate 1 L graduated cylinder. Carefully add 1 mL of TFA. Mix thoroughly. This is your 0.1% (v/v) TFA in acetonitrile.
-
Degassing: Degas both mobile phases using sonication, vacuum filtration, or helium sparging before placing them on the HPLC system.
-
Method Programming: Program your HPLC gradient using these two solvents. Buffering both the aqueous and organic phases ensures consistent pH and ionic strength throughout the gradient run, which is critical for reproducible peak shapes.[23]
Protocol 2: Column Overload Study
-
Prepare Stock Solution: Prepare a stock solution of this compound at the highest concentration you would typically analyze.
-
Create Dilution Series: Create a series of dilutions from the stock solution, for example: 1:2, 1:5, 1:10, 1:20, and 1:50, using the mobile phase as the diluent.
-
Sequential Injection: Inject a constant volume of each solution, starting from the most dilute and moving to the most concentrated.
-
Analyze Peak Shape: Record the USP tailing factor (Asymmetry Factor) for each injection. A well-behaved peak will have a tailing factor between 0.9 and 1.2. If the tailing factor increases significantly with concentration, your original sample concentration is causing mass overload.[5] Adjust your sample preparation to fall within the linear range of the column's capacity.
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Pistos, C., et al. (2013). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. PMC, NIH. [Link]
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Saran, V., et al. (2015). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FINGOLIMOD IN PHARMACEUTICAL DOSAGE FORM. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
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Pistos, C., et al. (2013). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Semantic Scholar. [Link]
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ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?[Link]
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YMC Europe. (2010). YMC looks at use of TFA in HPLC applications. Laboratory Talk. [Link]
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Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
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Knauer. (n.d.). HPLC Troubleshooting Guide. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Aburahma, M. & Badr-Eldin, S. (2016). Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior. MedCrave online. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
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Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]
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Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]
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Ghediya, R. V., et al. (2016). Development and validation of Immunomodulating drug Fingolimod by RP- HPLC method with detailed force degradation study. Chemistry & Biology Interface. [Link]
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Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). [Link]
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Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]
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Hawach. (2025). Reasons for Peak Tailing of HPLC Column. [Link]
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The LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
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Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
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Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
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Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
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National Center for Biotechnology Information. (n.d.). Fingolimod. PubChem Compound Database. [Link]
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Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?[Link]
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SCION Instruments. (n.d.). HPLC Column Selection Guide. [Link]
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Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
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Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trifluoroacetic acid. [Link]
-
Venkatasai Life Sciences. (n.d.). This compound | 1242271-27-7. [Link]
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ResearchGate. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]
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GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
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Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
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Phenomenex. (2025). Choosing the Right HPLC Column: A Complete Guide. [Link]
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minimizing matrix effects for Fingolimod Stearate Amide in biological samples
Technical Support Center: Bioanalysis of Fingolimod Stearate Amide
Welcome to the technical support center for the bioanalysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this lipophilic molecule in biological samples. Given its chemical nature, this compound is prone to significant matrix effects, particularly during LC-MS/MS analysis. This resource provides in-depth, experience-based troubleshooting advice and validated protocols to ensure the accuracy, precision, and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a major concern for this compound?
A: Matrix effect is the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, blood, tissue).[1] For this compound, a highly lipophilic (fat-soluble) molecule, the primary sources of interference are endogenous phospholipids from cell membranes, which are abundant in biological samples.[2][3] These phospholipids often co-extract with the analyte and can suppress or, less commonly, enhance its signal in the mass spectrometer's ion source, leading to inaccurate and unreliable quantification.[4][5][6]
Q2: How can I determine if my assay is suffering from matrix effects?
A: The most definitive method is a post-column infusion (PCI) experiment . In this test, a constant flow of this compound solution is infused into the LC flow after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected onto the column. If co-eluting matrix components are present, you will observe a drop (ion suppression) or a spike (ion enhancement) in the otherwise stable analyte signal at the retention times of these interferences.[2][7] Additionally, high variability in analyte response between different lots of biological matrix is a strong indicator of matrix effects.
Q3: What are the regulatory expectations regarding matrix effect assessment for bioanalytical methods?
A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate a thorough evaluation of matrix effects during bioanalytical method validation.[8][9][10] The guidance requires analyzing blank matrix samples from at least six different sources to ensure that the method is selective and not impacted by the inherent variability of biological samples.[10] It is the sponsor's responsibility to demonstrate that matrix effects do not compromise the accuracy and precision of the data throughout the method's application.[9][11][12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the analysis of this compound and provides actionable solutions grounded in scientific principles.
Problem 1: Severe Ion Suppression and Inconsistent Results
-
Probable Cause: Co-elution of phospholipids is the most common culprit. Due to their structural similarity (hydrophobic tails and polar heads), phospholipids can interfere with the droplet formation and ion evaporation process in the electrospray ionization (ESI) source, reducing the number of analyte ions that reach the detector.[4][5] Simple sample preparation techniques like Protein Precipitation (PPT) are notoriously ineffective at removing phospholipids.[2][6][13]
-
Solution: Implement Advanced Sample Preparation.
-
Solid-Phase Extraction (SPE): This is the most effective and recommended technique. SPE uses a packed sorbent bed to selectively retain the analyte while matrix components are washed away.[14][15][16] For a lipophilic compound like this compound, a reversed-phase (e.g., C8 or C18) or a specialized phospholipid removal sorbent is ideal.[14][17][18] More than 95% of phospholipids can be removed using dedicated SPE cartridges.[17]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[15] By optimizing the pH and choice of organic solvent (e.g., methyl tert-butyl ether [MTBE]), one can selectively extract the neutral form of this compound while leaving polar phospholipids behind in the aqueous layer.[19][20]
-
Caption: Troubleshooting flowchart for matrix effects.
Problem 2: Low Analyte Recovery
-
Probable Cause: this compound's high lipophilicity can lead to several issues:
-
Inefficient Extraction: The chosen LLE solvent may not be optimal, or the pH may not be adjusted to ensure the analyte is in its neutral, most extractable form.[19]
-
Strong Binding to SPE Sorbent: The elution solvent in an SPE protocol might not be strong enough to release the highly retained analyte from the sorbent.
-
Nonspecific Binding: The analyte can stick to plastic surfaces of pipette tips, vials, and 96-well plates, especially in organic-poor solutions.
-
-
Solutions:
-
Optimize LLE: Use a solvent that matches the polarity of the analyte (e.g., MTBE or ethyl acetate). Adjust the sample pH to be at least 2 units above the pKa of any basic functional group (or 2 units below an acidic one) to ensure neutrality.[20]
-
Optimize SPE Elution: Increase the percentage of a strong organic solvent (like methanol or acetonitrile) in the elution step. Sometimes, adding a small amount of a modifier like ammonium hydroxide (for a basic compound) can disrupt interactions and improve elution.[15]
-
Mitigate Nonspecific Binding: Use low-bind or silanized labware. Ensure the final extract is reconstituted in a solution with sufficient organic content (e.g., >50% acetonitrile or methanol) to keep the analyte in solution.
-
Problem 3: Poor Chromatographic Peak Shape (Tailing)
-
Probable Cause:
-
Column Overload: Injecting a sample that is too concentrated.
-
Secondary Interactions: The analyte may be interacting with active sites (e.g., residual silanols) on the LC column packing material.
-
Mobile Phase Mismatch: The pH of the mobile phase may be too close to the analyte's pKa, causing it to exist in both ionized and neutral forms.
-
-
Solutions:
-
Dilute the Sample: Reduce the concentration of the injected sample to see if peak shape improves.[21]
-
Optimize Mobile Phase: Adjust the mobile phase pH to be >2 units away from the analyte's pKa. Adding a small amount of an ion-pairing agent or a modifier like formic acid or ammonium formate can often improve peak shape for amine-containing compounds.
-
Change Column: Switch to a column with a different chemistry (e.g., a biphenyl or embedded polar group column) or one known for low silanol activity.
-
Data Summary & Protocols
Table 1: Comparison of Sample Preparation Techniques
| Technique | Typical Recovery | Phospholipid Removal Efficiency | Throughput | Relative Cost | Recommendation for this compound |
| Protein Precipitation (PPT) | >90% | <10% (Poor) | High | Low | Not Recommended due to severe matrix effects.[13] |
| Liquid-Liquid Extraction (LLE) | 70-90% | 70-90% (Good) | Medium | Medium | Good Option. Requires careful optimization of solvent and pH.[22][23] |
| Solid-Phase Extraction (SPE) | >85% | >95% (Excellent) | Medium-High | High | Highly Recommended. Provides the cleanest extracts and best performance.[17][24][25] |
Protocol A: Phospholipid Removal by Solid-Phase Extraction (SPE)
This protocol is a general template for a reversed-phase SPE cleanup. It must be optimized for your specific sorbent and analyte.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water to disrupt protein binding. Vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent, 30 mg) with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash:
-
Wash 1: Add 1 mL of 20% methanol in water to remove polar interferences.
-
Wash 2: Add 1 mL of hexane to elute highly non-polar lipids while retaining the analyte (This step is crucial for lipophilic compounds).
-
-
Elution: Elute this compound with 1 mL of methanol or acetonitrile. A second elution with a stronger solvent like 5% ammonium hydroxide in methanol may be needed to ensure full recovery.[15]
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water).
Mechanism of Ion Suppression by Phospholipids
Caption: Ion suppression mechanism in ESI-MS.
References
- Vertex AI Search. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
-
Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
- Waters Corporation. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples.
- ACS Publications. (n.d.). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology.
- Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?
- PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation.
- Phenomenex. (n.d.). Sample Prep Tech Tip: Phospholipid Removal.
- AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate.
- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf.
- Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR).
- Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
- Labsci @ Pittcon. (n.d.). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses.
- PubMed. (2012, March 1). LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma.
- DergiPark. (n.d.). Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non-polar metabolites in human plasma samples.
- National Institutes of Health. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- DergiPark. (n.d.). Journal of Research in Pharmacy » Submission » Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of nonpolar metabolites in human plasma samples.
- PubMed. (2012, January 25). Fast simultaneous quantitative analysis of FTY720 and its metabolite FTY720-P in human blood by on-line solid phase extraction coupled with liquid chromatography-tandem mass spectrometry.
- PubMed. (n.d.). A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study.
- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
- National Institutes of Health. (2021, May 4). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry.
- LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices.
- (n.d.). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids.
- Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- Thermo Fisher Scientific. (n.d.). Reducing Matrix Effects.
- Zaiput Flow Technologies. (n.d.). Optimization of Liquid-Liquid Extraction.
- Vrije Universiteit Amsterdam. (n.d.). Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry.
- CORE. (2003, September 18). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS.
- National Institutes of Health. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
- MilliporeSigma. (2022, December 1). Coping with Matrix Effects Caused by Phospholipids in Biological Samples.
- International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
Sources
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- 9. pharmacompass.com [pharmacompass.com]
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- 25. A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Fingolimod Stearate Amide Separation
Welcome to our dedicated technical support center for optimizing the chromatographic separation of Fingolimod and its related substances, with a specific focus on the challenging impurity, Fingolimod Stearate Amide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your HPLC/UHPLC analyses.
Introduction: The Challenge of this compound
Fingolimod, an immunomodulating drug, is a cornerstone in the treatment of multiple sclerosis.[1] During its synthesis and storage, various process-related impurities and degradation products can arise.[2][3] Among these, this compound presents a significant analytical challenge due to its highly hydrophobic nature. This increased hydrophobicity, conferred by the long stearate carbon chain, leads to strong retention on reversed-phase columns, often resulting in poor peak shape, prolonged run times, and inadequate resolution from other impurities.
This guide provides a systematic approach to mobile phase optimization to overcome these challenges, ensuring robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting excessive tailing and broadening?
A1: Peak tailing and broadening of highly hydrophobic compounds like this compound in reversed-phase HPLC are often multifactorial. The primary causes include:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with any basic functional groups on the analyte, leading to peak tailing. While Fingolimod itself has a primary amine, the amide linkage in the impurity might still be susceptible to such interactions.
-
Insufficient Mobile Phase Strength: The mobile phase may not be strong enough (i.e., has too low a percentage of organic solvent) to efficiently elute the highly retained this compound. This results in significant band broadening as the analyte spends more time interacting with the stationary phase.
-
Poor Solubility in the Mobile Phase: At the point of elution, if the analyte has poor solubility in the mobile phase, it can lead to peak distortion. This is particularly relevant for highly organic mobile phases where buffer salts may precipitate.[4]
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Q2: I am struggling to achieve baseline separation between Fingolimod and this compound. How can I improve the resolution?
A2: Improving resolution requires manipulating the selectivity and efficiency of your chromatographic system. For these two compounds, the significant difference in hydrophobicity is the key to their separation.
-
Optimize the Organic Modifier Ratio: A shallower gradient or a lower percentage of the organic solvent in an isocratic method will increase the retention time of both compounds, but more so for the highly hydrophobic stearate amide, thus improving resolution.
-
Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity. Acetonitrile, methanol, and tetrahydrofuran have different solvent properties.[5] If you are using acetonitrile, trying methanol, or a ternary mixture, can alter the elution order and improve separation.
-
Adjust the Mobile Phase pH: The pH of the mobile phase affects the ionization state of analytes.[5][6] Fingolimod has a primary amine, and its retention will be sensitive to pH changes. By adjusting the pH, you can modulate the retention of Fingolimod without significantly affecting the non-ionizable stearate amide, thereby improving resolution.
-
Temperature Optimization: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially altering selectivity. A common starting point is 40°C, as indicated in some USP methods for Fingolimod.[7]
Q3: My method has a very long run time due to the late elution of this compound. How can I shorten the analysis time without compromising separation?
A3: This is a classic chromatography challenge. The solution lies in using a gradient elution.
-
Implement a Gradient: Start with a lower percentage of organic solvent to ensure good separation of early eluting peaks, including Fingolimod. Then, ramp up the percentage of the organic modifier to quickly elute the highly retained this compound.
-
Scouting Gradient: A rapid "scouting" gradient (e.g., 5% to 95% organic in 10-15 minutes) can give you a good indication of the elution profile of all your compounds. From there, you can design a more targeted gradient that provides resolution where needed and quickly elutes strongly retained components.
Troubleshooting Guide: A Deeper Dive
Issue: Poor Peak Shape of this compound
| Potential Cause | Explanation | Recommended Action |
| Insufficient Mobile Phase Strength | The highly hydrophobic stearate amide requires a strong organic mobile phase for efficient elution. | Increase the final percentage of the organic solvent in your gradient. For isocratic methods, systematically increase the organic content. |
| Secondary Silanol Interactions | Residual active silanols on the column packing can interact with the analyte. | Use a high-purity, end-capped C18 or C8 column. Alternatively, add a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanols. |
| Low Column Temperature | Lower temperatures increase mobile phase viscosity and can lead to broader peaks. | Increase the column temperature in increments of 5°C (e.g., from 30°C to 40°C or 45°C). This can improve peak efficiency. |
| Analyte Overload | Injecting too much sample can saturate the column, leading to fronting or tailing peaks. | Reduce the injection volume or the concentration of your sample. |
Issue: Inadequate Resolution
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Mobile Phase Selectivity | The chosen organic solvent may not provide the best selectivity for your analytes. | Switch from acetonitrile to methanol, or vice versa. Their different chemical properties can alter elution patterns. |
| Incorrect Mobile Phase pH | The ionization state of Fingolimod is pH-dependent.[5] | Adjust the pH of the aqueous portion of your mobile phase. For Fingolimod, a slightly acidic pH (e.g., pH 3 with phosphoric or formic acid) is often used to ensure the primary amine is protonated and gives a consistent peak shape.[2][8] |
| Gradient is Too Steep | A rapid gradient may not provide enough time for separation. | Decrease the slope of your gradient, especially during the elution window of the critical pair (Fingolimod and the stearate amide). |
| Inappropriate Stationary Phase | A standard C18 column might be too retentive for the stearate amide. | Consider a C8 column, which is less hydrophobic and will reduce the retention of the stearate amide. |
Experimental Protocols
Protocol 1: Mobile Phase Scouting for Improved Resolution
This protocol outlines a systematic approach to screen different mobile phase compositions to optimize the separation of Fingolimod and this compound.
1. Initial Conditions (Based on USP methods for Fingolimod): [8]
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: 220 nm
2. Mobile Phase Optimization Steps:
-
Step 2.1: Modify the Gradient Slope:
-
Run the initial gradient.
-
If resolution is poor, flatten the gradient around the elution time of Fingolimod (e.g., increase the time for the 40-60% B segment).
-
If the run time is too long, steepen the gradient after the elution of the last key impurity.
-
-
Step 2.2: Evaluate a Different Organic Modifier:
-
Replace Acetonitrile (Mobile Phase B) with Methanol.
-
Run a scouting gradient (e.g., 40% to 100% Methanol over 20 minutes) to determine the appropriate gradient range. Methanol is a weaker solvent than acetonitrile in reversed-phase, so you will likely need a higher percentage to achieve similar retention times.[5]
-
-
Step 2.3: Adjust the Aqueous Phase pH:
-
Prepare Mobile Phase A with 0.1% Formic Acid (pH ~2.7) instead of phosphoric acid.
-
Prepare another Mobile Phase A with a 10 mM Ammonium Acetate buffer at pH 4.5.
-
Evaluate the separation with each of these aqueous phases using your optimized acetonitrile gradient.
-
Data Presentation: Example Scouting Results
| Mobile Phase Condition | Fingolimod Retention Time (min) | This compound Retention Time (min) | Resolution (Rs) | Notes |
| 0.1% H3PO4 / ACN Gradient | 8.5 | 15.2 | 1.8 | Some tailing on the stearate amide peak. |
| 0.1% H3PO4 / MeOH Gradient | 10.2 | 18.5 | 2.5 | Better resolution, but longer run time. |
| 0.1% Formic Acid / ACN Gradient | 8.3 | 14.9 | 2.1 | Improved peak shape for Fingolimod. |
| pH 4.5 Acetate / ACN Gradient | 9.1 | 15.5 | 1.9 | Selectivity change observed. |
Logical Relationships in Mobile Phase Optimization
Caption: Interplay of mobile phase parameters on chromatographic resolution.
References
-
Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica. [Link]
-
Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Forced degradation of fingolimod: Effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and (1)H NMR | Request PDF. ResearchGate. [Link]
-
A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. [Link]
-
Development and validation of Immunomodulating drug Fingolimod by RP- HPLC method with detailed force degradation study. Chemistry & Biology Interface. [Link]
-
Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Analysis of Fingolimod Hydrochloride according to the USP monograph 1745. Shimadzu. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
AD-0172 : Analysis of Fingolimod Hydrochloride According to the USP Monograph 1745. Shimadzu Corporation. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. The Pharma Times. [Link]
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Technical Support Guide: Overcoming Solubility Challenges with Fingolimod Stearate Amide in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Fingolimod Stearate Amide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this highly lipophilic molecule in their experimental workflows. As your dedicated application scientist, my goal is to provide you with not just protocols, but a foundational understanding of the molecule's behavior, enabling you to troubleshoot and optimize your experiments effectively.
Section 1: Understanding the Challenge - A Chemical Perspective
This compound is a derivative of the immunomodulating drug Fingolimod (FTY720).[][2] The addition of a stearate (C18) fatty acid via an amide linkage dramatically alters its physicochemical properties, presenting a significant hurdle for researchers working in aqueous systems.
The core issue stems from its molecular structure. The long C18 stearate chain, combined with the C8 octylphenyl group, creates a large, non-polar surface area that is energetically unfavorable to interact with polar water molecules.[3] While the dihydroxy and amide groups offer some capacity for hydrogen bonding, they are insufficient to overcome the extreme hydrophobicity of the hydrocarbon tails.[4] Unlike its parent compound, Fingolimod hydrochloride, which has an ionizable amine group that aids solubility in acidic water, the amide bond in this compound is largely neutral across the physiological pH range and does not become protonated to enhance solubility.[4][5]
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₇H₆₇NO₃ | [3] |
| Molecular Weight | ~573.9 g/mol | [][3] |
| Appearance | White to off-white solid | [] |
| Predicted XLogP3 | 12.8 | [3] |
The high predicted XLogP3 value quantitatively confirms the compound's extreme lipophilicity.
Caption: Structural domains of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so difficult to dissolve in aqueous buffers? this compound is an amide conjugate of Fingolimod and stearic acid. Its poor solubility is a direct result of its chemical structure, which is dominated by two long hydrocarbon regions (an octylphenyl group and an 18-carbon stearate chain). These regions make the molecule highly lipophilic, or "fat-loving," causing it to repel water and aggregate in aqueous environments to minimize contact with polar water molecules.
Q2: Can I dissolve this compound directly in PBS or cell culture medium? No. Attempting to dissolve the compound directly in any aqueous buffer, including PBS, saline, or cell culture media, will result in poor dispersion and likely precipitation of the compound. The solid material will not enter the solution. A "like dissolves like" approach is necessary, starting with an organic solvent.
Q3: What is the recommended starting solvent for making a high-concentration stock solution? For initial solubilization, a 100% organic solvent is required. We recommend using either Dimethyl Sulfoxide (DMSO) or absolute Ethanol . These solvents can effectively disrupt the crystal lattice of the solid compound and solvate its lipophilic regions. The parent compound, Fingolimod HCl, shows good solubility in these solvents (~20 mg/mL), and while specific data for the stearate amide is not published, a similar starting point is recommended.[6]
Q4: After making a stock in DMSO, what is the maximum concentration I can achieve in my final aqueous solution? The final achievable concentration is very low and depends heavily on the final percentage of the organic co-solvent. Typically, to avoid solvent toxicity in cell-based assays, the final DMSO or ethanol concentration should be kept below 0.5% or 1%, respectively. At these low co-solvent levels, the aqueous solubility of this compound will be in the low micromolar (µM) or even nanomolar (nM) range. Exceeding this limit will cause the compound to precipitate.
Q5: Will adjusting the pH of my buffer help improve solubility? Unlike Fingolimod HCl, which is significantly more soluble at acidic pH due to the protonation of its primary amine, adjusting the pH of the buffer will have a minimal effect on the solubility of this compound.[5] The amide functional group is not readily ionizable under typical physiological pH conditions (pH 3-10).[4][7] Therefore, pH modulation is not a viable primary strategy for increasing its concentration in solution. Extreme pH levels (highly acidic or basic) may instead risk hydrolysis of the amide bond over time.[8]
Section 3: Troubleshooting Guide for Solubility Issues
Encountering a cloudy solution or visible precipitate is a common issue. This workflow provides a logical sequence to diagnose and solve the problem.
Caption: Troubleshooting workflow for this compound.
Section 4: Standard Operating Protocols
Always handle the compound and solvents in a well-ventilated area or chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[9]
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol is the mandatory first step for all experiments.
-
Weigh Compound: Accurately weigh the required amount of this compound solid in a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the appropriate volume of 100% DMSO or absolute Ethanol to achieve the desired stock concentration (e.g., 1-10 mM).
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution into Aqueous Buffer (Co-Solvent Method)
This is the standard method for preparing your final working solution.
-
Prepare Buffer: Dispense the final volume of your aqueous buffer (e.g., PBS, cell culture media) into a sterile conical tube.
-
Pre-warm Buffer (if applicable): If using cell culture media, ensure it is pre-warmed to 37°C.
-
Vortex and Add: While vigorously vortexing the tube of aqueous buffer, add the required volume of the organic stock solution (from Protocol 1) drop-by-drop. Crucially, add the concentrated stock to the buffer, not the other way around. This rapid dilution and mixing helps prevent localized high concentrations that lead to precipitation.
-
Final Vortex: Continue vortexing for another 30-60 seconds after the addition is complete.
-
Inspect and Use: Visually inspect the solution for clarity. Use the freshly prepared working solution immediately, as the compound may precipitate out of this metastable solution over time. We do not recommend storing aqueous solutions.[6]
Protocol 3: Advanced Solubilization using Surfactants
Use this method if the co-solvent method alone is insufficient to achieve the desired concentration without precipitation. Surfactants form micelles that encapsulate the lipophilic drug, increasing its apparent solubility.[10][11]
-
Prepare Surfactant Buffer: Prepare your desired aqueous buffer (e.g., PBS). Add a non-ionic surfactant such as Tween® 20 or Polysorbate 80 to a final concentration of 0.01% - 0.1% (v/v). Mix thoroughly.
-
Prepare Stock: Prepare a high-concentration organic stock solution as described in Protocol 1.
-
Vortex and Add: While vigorously vortexing the surfactant-containing buffer, add the organic stock solution dropwise as described in Protocol 2.
-
Equilibrate (Optional): Gently mix the solution for 15-30 minutes to allow for micellar incorporation.
-
Inspect and Use: Check for clarity and use immediately. Note that surfactants can affect biological systems, so an appropriate vehicle control (buffer with surfactant and co-solvent, but no drug) is essential for your experiments.
References
-
Solubility Enhancement Techniques. (n.d.). Pharmaguideline. Retrieved from [Link]
-
This compound. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
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5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
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Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
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Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (n.d.). Hilaris Publisher. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
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This compound. (n.d.). Venkatasai Life Sciences. Retrieved from [Link]
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Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific. Retrieved from [Link]
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Eriksson, M. A., Härd, T., & Nilsson, L. (1995). On the pH dependence of amide proton exchange rates in proteins. Biophysical chemistry, 54(3), 227–234. Retrieved from [Link]
-
The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019, November 11). The Royal Society of Chemistry. Retrieved from [Link]
-
Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved from [Link]
-
Li, N. C., & Gero, A. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Organic & biomolecular chemistry, 18(1), 55–64. Retrieved from [Link]
-
Fingolimod modulates microglial activation to augment markers of remyelination. (n.d.). PMC - NIH. Retrieved from [Link]
-
This compound. (n.d.). Alentris Research Pvt. Ltd.. Retrieved from [Link]
-
Study of aqueous phase aggregation of FTY720 (fingolimod hydrochloride) and its effect on DMPC liposomes using fluorescent molecular probes. (2013, November 7). PubMed. Retrieved from [Link]
-
Solvents used for fingolimod solubility testing. (n.d.). ResearchGate. Retrieved from [Link]
-
Fingolimod as a potent anti-Staphylococcus aureus: pH-dependent cell envelope damage and eradication of biofilms/persisters. (2025, May 16). NIH. Retrieved from [Link]
-
Public Assessment Report Scientific discussion Fingolimod Denk 0.5 mg. (2021, August 13). Geneesmiddeleninformatiebank. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
CHEMISTRY REVIEW(S). (2010, September 17). accessdata.fda.gov. Retrieved from [Link]
-
Method development and validation for fingolimod by HPLC/UV in immediate-release oral capsule and study the effect of excipients. (2016, January 28). MedCrave online. Retrieved from [Link]
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Fingolimod Stearate Amide Technical Support Center: A Guide to Long-Term Stability
Welcome to the technical support center for Fingolimod Stearate Amide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the long-term storage and handling of this compound. We will delve into the anticipated stability profile, potential degradation pathways, and provide practical troubleshooting advice in a comprehensive question-and-answer format.
Introduction to this compound Stability
This compound is a derivative of Fingolimod, an immunomodulating drug. While extensive stability data is available for Fingolimod Hydrochloride, specific long-term stability studies on this compound are not widely published. However, by understanding the stability of the parent Fingolimod molecule and the chemical nature of the amide linkage, we can infer a robust stability profile and anticipate potential challenges. This compound is recognized as an impurity and metabolite of Fingolimod.[1][]
This guide synthesizes information from forced degradation studies on Fingolimod with fundamental chemical principles to provide you with a reliable framework for your experiments.
Frequently Asked Questions (FAQs) - Storage and Handling
Q1: What are the recommended long-term storage conditions for this compound?
-
Temperature: Store at -20°C for optimal long-term stability. For shorter periods, storage at 2-8°C is acceptable. Room temperature storage should be avoided for extended durations.
-
Humidity: Protect from moisture.[3][4] this compound is potentially hygroscopic.[1] Store in a tightly sealed container, preferably with a desiccant.
-
Light: Protect from light. Photolytic degradation has been observed with Fingolimod solutions.[5]
Q2: I need to prepare a stock solution. What solvents are recommended, and how should I store the solution?
A2: this compound is expected to be soluble in organic solvents such as chloroform and slightly soluble in methanol.[1] For creating stock solutions, consider the following:
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used for the parent compound, Fingolimod, and are likely suitable for its stearate amide derivative.
-
Solution Storage: Prepare fresh solutions for each experiment if possible. If storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Solutions are generally less stable than the solid compound.
Q3: Can I store this compound in an aqueous buffer?
A3: It is not recommended to store this compound in aqueous buffers for extended periods. The parent compound, Fingolimod, shows susceptibility to degradation in both acidic and basic aqueous conditions.[5][6] While the amide bond is generally stable, the rest of the molecule can still be affected. If you must use an aqueous solution, prepare it fresh and use it immediately.
Troubleshooting Guide - Experimental Issues
Q4: My experimental results are inconsistent between batches of this compound. What could be the cause?
A4: Inconsistent results can often be traced back to the stability and purity of the compound. Here are some troubleshooting steps:
-
Verify Supplier and Purity: Ensure you are sourcing high-purity this compound from a reputable supplier. Request a Certificate of Analysis (CoA) for each batch.[7]
-
Check Storage Conditions: Confirm that the compound has been stored correctly according to the recommendations (see Q1). Improper storage can lead to degradation.
-
Perform Quality Control: If you have access to analytical instrumentation, such as HPLC, you can perform a quick purity check on your current batch and compare it to a new batch.
Q5: I observe a precipitate in my culture medium after adding the this compound stock solution. How can I prevent this?
A5: Precipitate formation is likely due to the poor aqueous solubility of the compound.
-
Optimize Stock Concentration: Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO).
-
Improve Dilution Technique: When diluting the stock solution into your aqueous medium, add it dropwise while vortexing or stirring the medium to ensure rapid and even dispersion. Pre-warming the medium can also help.
Q6: How can I detect potential degradation of my this compound sample?
A6: Visual inspection can sometimes reveal changes in the physical appearance of the solid (e.g., color change, clumping), which may indicate degradation. However, for a definitive assessment, analytical methods are required. The most common technique is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[5][8][9]
Deeper Dive: Understanding Degradation Pathways
Forced degradation studies on the parent compound, Fingolimod, provide valuable insights into its potential stability liabilities, which are likely shared by this compound.
Key Stress Conditions and Observations for Fingolimod:
| Stress Condition | Observed Degradation of Fingolimod | Potential Implication for this compound |
| Acidic Hydrolysis | Moderate degradation observed under strong acidic conditions (e.g., 1 M HCl at 80°C).[5] | The core structure of the amide may undergo degradation. |
| Basic Hydrolysis | Extensive degradation under basic conditions (e.g., 1 M NaOH).[5][6] | The amide bond could be susceptible to hydrolysis under strong basic conditions, in addition to degradation of the Fingolimod core. |
| Oxidation | Significant degradation in the presence of an oxidizing agent like hydrogen peroxide.[5][10] | The molecule is susceptible to oxidation. |
| Thermal Stress | The solid form is relatively stable, but solutions are labile to heat.[5][10] | Long-term storage of solutions at elevated temperatures should be avoided. |
| Photolytic Stress | Solutions are sensitive to light, leading to degradation.[5] | Both solid and solution forms should be protected from light. |
The primary amine in Fingolimod is known to be susceptible to the Maillard reaction with reducing sugars.[11] The formation of the stearate amide bond at this amine group in this compound should mitigate this specific degradation pathway.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Fingolimod and Related Compounds
This protocol is adapted from established methods for Fingolimod and can be used as a starting point for assessing the stability of this compound.[5][8][9]
1. Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV detector
-
C8 or C18 analytical column (e.g., Nova-Pak C8, 4.6 x 150 mm, 5 µm)
3. Mobile Phase Preparation:
-
Buffer (50 mM, pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water and adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix the buffer and acetonitrile in a ratio of approximately 45:55 (v/v). The exact ratio may need to be optimized for this compound.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30-40°C
-
Injection Volume: 10-20 µL
5. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of about 10-20 µg/mL.
6. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the area of the main this compound peak over time.
Visualizing Workflows and Pathways
This compound Stability Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent results.
Potential Degradation Influences on this compound
Caption: Factors influencing this compound stability.
References
-
StatPearls Publishing. (2024). Fingolimod. NCBI Bookshelf. [Link]
- Ghediya, R. V., et al. (2016). Development and validation of Immunomodulating drug Fingolimod by RP-HPLC method with detailed force degradation study. Chemistry & Biology Interface, 6(4), 210-223.
-
Patel, P. N., et al. (2015). Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR. Journal of Pharmaceutical and Biomedical Analysis, 115, 388-394. [Link]
-
ResearchGate. (n.d.). Forced degradation of fingolimod: Effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and (1)H NMR | Request PDF. [Link]
- Kotla, N. R., et al. (2014). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica, 6(2), 335-342.
-
Souri, E., et al. (2015). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(1), 85–93. [Link]
-
ResearchGate. (2015). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. [Link]
-
MDPI. (2015). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. [Link]
-
Semantic Scholar. (2014). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. [Link]
-
U.S. Food and Drug Administration. (2019). GILENYA (fingolimod) capsules, for oral use. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathway for oxidation and base degradation. [Link]
-
U.S. Food and Drug Administration. (n.d.). GILENYA (fingolimod) capsules Label. [Link]
-
U.S. Food and Drug Administration. (2010). Chemistry Review(s). [Link]
- Google Patents. (2018).
-
European Medicines Agency. (n.d.). Gilenya, INN-fingolimod. [Link]
-
Alentris Research Pvt. Ltd. (n.d.). This compound. [Link]
-
European Medicines Agency. (n.d.). Gilenya, INN-fingolimod. [Link]
- Google Patents. (n.d.). Stable solid fingolimod dosage forms.
-
Venkatasai Life Sciences. (n.d.). This compound | 1242271-27-7. [Link]
-
Geneesmiddeleninformatiebank. (2021). Public Assessment Report Scientific discussion Fingolimod Denk 0.5 mg, hard capsules (fingolimod hydrochloride). [Link]
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Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Fingolimod Stearate Amide
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as Fingolimod Stearate Amide, a lipophilic derivative of the immunomodulating drug Fingolimod, establishing robust and reliable analytical methods is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for this compound, with a focus on the critical process of cross-validation to ensure consistency and accuracy across different techniques.
Fingolimod, an immunomodulating drug, is primarily used in the treatment of multiple sclerosis. This compound (N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)stearamide) is a related compound, and its analytical characterization is essential for research, development, and quality control.[1][2][] This guide will delve into the nuances of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and present a framework for their cross-validation.
Principles of Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of confirming that a validated method produces consistent and reliable results when performed by different laboratories, analysts, or with different equipment.[4] This is a critical step when transferring a method from a research and development setting to a quality control laboratory or when comparing a new method to an established one.[5][6] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[7]
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation and transfer of analytical procedures.[8][9][10][11][12] These guidelines emphasize the importance of assessing key performance characteristics to ensure the method's continued validity in a new setting.
Comparative Analysis of Key Analytical Methods
The choice of an analytical method for a lipophilic amine like this compound is dictated by the intended application, required sensitivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the routine analysis of pharmaceutical compounds.[13] It offers a balance of performance, cost-effectiveness, and robustness.
-
Principle: The method separates compounds based on their differential partitioning between a stationary phase (e.g., C8 or C18 column) and a mobile phase.[13] Detection is achieved by measuring the absorbance of the analyte at a specific UV wavelength.
-
Advantages:
-
Cost-effective and widely available: HPLC-UV systems are common in most analytical laboratories.
-
Robust and reliable: The technique is well-established and known for its reproducibility in routine quality control.[13]
-
Simple method development: For compounds with a suitable chromophore, method development can be relatively straightforward.
-
-
Limitations:
-
Limited sensitivity: Compared to mass spectrometry, UV detection is less sensitive, which may be a limitation for low-concentration analytes.
-
Potential for interference: Excipients or impurities with similar retention times and UV absorbance can interfere with the analyte peak, compromising specificity.[14]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[15][16][17]
-
Principle: After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion, fragments it, and detects specific product ions. This multiple reaction monitoring (MRM) provides high specificity.
-
Advantages:
-
High sensitivity and selectivity: LC-MS/MS can detect and quantify analytes at very low concentrations (pg/mL levels), even in complex matrices like blood or plasma.[15][16]
-
Structural information: Mass spectrometry provides information about the molecular weight and structure of the analyte, aiding in peak identification.
-
Reduced interference: The selectivity of MRM minimizes interference from co-eluting compounds.
-
-
Limitations:
-
Higher cost and complexity: LC-MS/MS instruments are more expensive to acquire and maintain, and require more specialized expertise to operate.
-
Matrix effects: Ion suppression or enhancement from matrix components can affect the accuracy and precision of the measurement.[15]
-
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. |
| Sensitivity | µg/mL to ng/mL range.[13] | pg/mL to ng/mL range.[15][16] |
| Selectivity | Moderate; dependent on chromatographic resolution and UV spectrum. | High; based on mass-to-charge ratio of specific ion transitions. |
| Robustness | High for routine QC applications.[13] | Moderate; susceptible to matrix effects and instrument drift. |
| Cost | Lower instrument and operational costs. | Higher instrument and operational costs. |
| Expertise | Requires standard analytical chemistry skills. | Requires specialized training and expertise. |
| Typical Application | Assay and impurity determination in bulk drug and pharmaceutical dosage forms.[13] | Bioanalysis, trace level impurity analysis, and pharmacokinetic studies.[15][16][17] |
Cross-Validation Experimental Protocol: HPLC-UV vs. LC-MS/MS for this compound
This protocol outlines a systematic approach to the cross-validation of a developed and validated HPLC-UV method and an LC-MS/MS method for the quantification of this compound in a pharmaceutical formulation.
Objective
To demonstrate the equivalence of the HPLC-UV and LC-MS/MS methods for the accurate and precise quantification of this compound and to ensure the interchangeability of the two methods for quality control purposes.
Pre-requisites
-
Both the HPLC-UV and LC-MS/MS methods have been individually developed and validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.[7][8][9][10]
-
A well-characterized reference standard of this compound is available.[1]
-
A representative batch of the this compound drug product is available for analysis.
Step-by-Step Methodology
-
Protocol Development:
-
Sample Selection and Preparation:
-
Select a minimum of three batches of the drug product, if available, to cover potential variability.
-
Prepare a set of samples at three concentration levels covering the analytical range (e.g., 80%, 100%, and 120% of the target concentration).
-
For each concentration level, prepare a minimum of three independent sample preparations.
-
-
Analysis by Both Methods:
-
Analyze the prepared samples using both the validated HPLC-UV and LC-MS/MS methods.
-
To minimize bias, the analysis should be performed by different analysts on different days, if feasible, to also assess intermediate precision between the methods.
-
-
Data Evaluation and Statistical Analysis:
-
Compare the results obtained from both methods for each sample.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for the results from each method.
-
Perform a statistical comparison of the data sets. A Student's t-test can be used to compare the mean values, and an F-test can be used to compare the variances. The acceptance criteria should be pre-defined in the protocol.
-
-
Acceptance Criteria:
-
The difference between the mean results obtained by the two methods should not be statistically significant. Typically, a difference of not more than 2% is considered acceptable for assay methods.
-
The precision of the two methods should be comparable, as determined by the F-test.
-
All individual results should fall within the pre-defined acceptance criteria of the validated methods.
-
-
Reporting:
-
Document all experimental procedures, results, and statistical analyses in a comprehensive cross-validation report.[18]
-
Visualization of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of analytical methods.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques in cross-validation.
Conclusion
The cross-validation of analytical methods for this compound is a scientifically rigorous process that underpins the reliability of quality control data. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for more demanding applications. By following a well-defined cross-validation protocol grounded in regulatory guidelines, pharmaceutical scientists can ensure the consistency and accuracy of their analytical results, ultimately safeguarding product quality and patient safety. This comparative guide provides a framework for making informed decisions about method selection and implementation in the development and manufacturing of this compound.
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A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. MDPI. [Link]
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A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. PMC - NIH. [Link]
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Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. SID. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FINGOLIMOD IN PHARMACEUTICAL DOSAGE FORM. Journal of Drug Delivery and Therapeutics. [Link]
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A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study. PubMed. [Link]
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(PDF) Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. ResearchGate. [Link]
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A Technical Guide to Fingolimod Impurities: A Comparative Analysis of Fingolimod Stearate Amide and Process-Related Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Fingolimod Development
Fingolimod (marketed as Gilenya) is a pivotal oral therapy for relapsing-remitting multiple sclerosis.[1][2] As a sphingosine-1-phosphate (S1P) receptor modulator, its efficacy is well-established.[1] However, ensuring the safety and consistency of any active pharmaceutical ingredient (API) necessitates a deep understanding and stringent control of its impurities. Impurities in Fingolimod can originate from various sources, including the synthetic manufacturing process (process-related impurities) and the metabolic pathways within the body (metabolites).[3][4] Regulatory bodies such as the FDA and EMA, guided by ICH directives, mandate strict limits on these impurities to guarantee the drug's safety and effectiveness.[3]
This guide provides a detailed comparative analysis of a key Fingolimod metabolite, Fingolimod Stearate Amide, and several common process-related impurities. We will delve into their distinct origins, chemical structures, and the analytical methodologies required for their identification and quantification, supported by experimental data and established protocols.
Distinguishing Origin: A Tale of Two Impurity Types
The impurities associated with Fingolimod can be broadly categorized based on their formation pathway. This distinction is crucial as it informs the control strategy during drug development and manufacturing.
-
Process-Related Impurities: These are chemical species that arise during the synthesis of the Fingolimod API.[3][5] They can be unreacted starting materials, intermediates, by-products from ancillary reactions, or reagents. Their presence is controlled by optimizing the synthetic route and implementing robust purification processes.
-
Metabolites: These are compounds formed within the body after the administration of Fingolimod. The parent drug undergoes enzymatic transformations, leading to various metabolites, some of which may have their own biological activity or toxicity profile.[1][6]
This compound falls into the category of a metabolite, whereas impurities like N-Methyl Fingolimod and N,N-Dimethyl Fingolimod are typically process-related.
The Metabolic Pathway: Formation of this compound
Fingolimod undergoes extensive metabolism in the body through three primary pathways.[2][6] One of these pathways involves the formation of non-polar ceramides.[2] This process is catalyzed by (dihydro)ceramide synthase, which conjugates fatty acids, such as stearic acid, to the amino group of Fingolimod. This results in the formation of this compound, also known as metabolite M30.[7] This metabolic route is analogous to the endogenous metabolism of sphingolipids.[8]
Caption: Metabolic formation of this compound.
The Synthetic Pathway: Genesis of Process-Related Impurities
The synthesis of Fingolimod is a multi-step process where the formation of impurities is a significant consideration.[5][9] For instance, impurities such as N-Methyl Fingolimod and N,N-Dimethyl Fingolimod can arise from methylation reactions during the synthesis, potentially from reagents like methyl iodide used in certain synthetic routes. The formation of these impurities is highly dependent on the specific synthetic strategy employed.
Caption: Formation of process-related methylated impurities.
Comparative Physicochemical and Structural Properties
The structural differences between this compound and process-related impurities are significant, impacting their physicochemical properties and, consequently, their analytical behavior.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Origin | Key Structural Feature |
| Fingolimod | C₁₉H₃₃NO₂ | 307.47 | API | Primary amine |
| This compound | C₃₇H₆₇NO₃ | 573.93 | Metabolite | Stearoyl amide linkage |
| N-Methyl Fingolimod | C₂₀H₃₅NO₂ | 321.50 | Process-Related | Secondary amine (N-methyl) |
| N,N-Dimethyl Fingolimod | C₂₁H₃₇NO₂ | 335.53 | Process-Related | Tertiary amine (N,N-dimethyl) |
| Fingolimod Acetyl Impurity | C₂₁H₃₅NO₃ | 349.51 | Process-Related | Acetyl amide linkage |
Analytical Characterization: A Methodological Overview
High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the cornerstone for the separation and quantification of Fingolimod and its impurities.[5][10][11] The choice of method depends on the matrix (bulk drug substance vs. biological fluid) and the specific impurities being targeted.
Experimental Protocol: Comparative HPLC-UV Analysis
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of Fingolimod and its process-related impurities in a drug substance.
Objective: To separate Fingolimod from its potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
-
Sample Preparation:
-
Prepare a stock solution of the Fingolimod API at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare standards of known impurities at appropriate concentrations (e.g., 0.1% of the API concentration).
-
Expected Results: Due to its high lipophilicity from the long stearoyl chain, this compound would be expected to have a significantly longer retention time compared to Fingolimod and its more polar process-related impurities under these reverse-phase conditions. The elution order would typically be Fingolimod, followed by the N-methyl and N,N-dimethyl impurities, with this compound eluting much later.
Caption: A typical workflow for HPLC analysis of Fingolimod impurities.
Experimental Protocol: LC-MS/MS for Metabolite Identification
For the analysis of metabolites like this compound in biological matrices (e.g., plasma or blood), a more sensitive and specific LC-MS/MS method is required.[12][13]
Objective: To detect and quantify Fingolimod and its metabolite this compound in a biological sample.
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Internal Standard (e.g., deuterated Fingolimod)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
A suitable gradient elution to separate the analytes.
-
ESI in positive ion mode.
-
Multiple Reaction Monitoring (MRM) for specific transitions of Fingolimod and this compound.
-
Fingolimod: e.g., m/z 308.4 → 255.3[14]
-
This compound: The precursor ion would be [M+H]⁺ at m/z 574.9. The product ion would correspond to a characteristic fragment.
-
-
Expected Results: This method provides high selectivity and sensitivity, allowing for the detection of low concentrations of Fingolimod and its metabolites in complex biological matrices. The use of an internal standard ensures accurate quantification.
Biological Activity and Toxicological Considerations
The biological activity of Fingolimod is primarily attributed to its phosphorylated form, Fingolimod-phosphate, which is the active metabolite.[15] The other metabolites, including those from the oxidative pathway and the ceramide pathway (like this compound), are generally considered to be inactive.[6]
The toxicological profile of Fingolimod has been extensively studied, with known risks including cardiac effects (bradycardia), macular edema, and hepatotoxicity.[1][16][17] The liver toxicity may be linked to the extensive metabolism of Fingolimod by the cytochrome P450 system.[16]
For process-related impurities, specific toxicological data is often limited. The control strategy is based on the principle of minimizing their levels to below the qualification thresholds defined by ICH guidelines (typically <0.15%).[3] For any impurity exceeding these levels, rigorous toxicological evaluation is required. Some impurities may also be flagged for potential genotoxicity based on their chemical structure, necessitating even stricter control.[5]
Conclusion
A comprehensive understanding of the impurity profile of Fingolimod is paramount for ensuring its quality, safety, and efficacy. A clear distinction must be made between metabolites like this compound, which are products of in vivo biotransformation, and process-related impurities that are by-products of the chemical synthesis. While this compound is considered an inactive metabolite, process-related impurities must be diligently controlled to levels that are demonstrated to be safe.
Robust analytical methods, primarily HPLC and LC-MS/MS, are essential tools for the identification, quantification, and routine monitoring of these impurities. By integrating knowledge of the synthetic and metabolic pathways with advanced analytical characterization, drug developers can ensure that the final Fingolimod product meets the highest standards of purity and safety for patients.
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Chemicool. (n.d.). Understanding Chemical Impurities: The Case of Fingolimod and Its Intermediates. Chemicool. [Link]
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D'Avolio, A., et al. (2020). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. Molecules, 25(22), 5365. [Link]
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Zolopa, C., et al. (2010). Absorption and disposition of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in healthy volunteers: a case of xenobiotic biotransformation following endogenous metabolic pathways. Drug Metabolism and Disposition, 38(11), 1989-1998. [Link]
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Asle-Rousta, M., et al. (2021). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in Pharmacology, 12, 730999. [Link]
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Amini, M., & Rouini, M. R. (2013). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 12(4), 639–645. [Link]
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Kacirova, I., et al. (2024). Whole blood concentrations of fingolimod and its pharmacologically active metabolite fingolimod phosphate obtained during routine health care of patients with multiple sclerosis. Multiple Sclerosis and Related Disorders, 82, 105246. [Link]
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LiverTox. (2020). Fingolimod. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
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Asle-Rousta, M., et al. (2021). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in Pharmacology, 12, 730999. [Link]
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Strosznajder, J. B., et al. (2020). Fingolimod Affects Transcription of Genes Encoding Enzymes of Ceramide Metabolism in Animal Model of Alzheimer's Disease. Molecular Neurobiology, 57(6), 2799–2811. [Link]
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Strosznajder, J. B., et al. (2020). Fingolimod Affects Transcription of Genes Encoding Enzymes of Ceramide Metabolism in Animal Model of Alzheimer's Disease. Molecular Neurobiology, 57(6), 2799–2811. [Link]
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Miron, V. E., & Franklin, R. J. M. (2014). Fingolimod for the treatment of neurological diseases—state of play and future perspectives. Frontiers in Molecular Neuroscience, 7, 79. [Link]
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Yilmaz, I., et al. (2023). In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells. Toxicology in Vitro, 88, 105558. [Link]
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U.S. Food and Drug Administration. (2010). Pharmacology Review(s) - NDA 22-527. [Link]
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Pesakova, V., et al. (2024). Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. Biomedical Chromatography, 38(9), e5947. [Link]
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D'Avolio, A., et al. (2020). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. ResearchGate. [Link]
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Cocco, E., et al. (2023). Metabolomic Changes in Patients Affected by Multiple Sclerosis and Treated with Fingolimod. Metabolites, 13(3), 428. [Link]
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A Comparative Guide to Sphingosine-1-Phosphate Receptor Modulators: From Non-Selective to Highly Specific Agents
Introduction
The sphingosine-1-phosphate (S1P) signaling pathway has emerged as a pivotal therapeutic target in the management of autoimmune diseases, most notably multiple sclerosis (MS).[1][2][3] S1P is a bioactive lipid mediator that regulates a vast array of cellular processes, including immune cell trafficking, vascular integrity, and neural functions, by signaling through a family of five G protein-coupled receptors (GPCRs): S1P1 through S1P5.[2][4][5] The therapeutic modulation of these receptors, particularly S1P1, has revolutionized treatment paradigms by offering an oral therapeutic strategy that curtails the autoimmune response at a key juncture: the egress of lymphocytes from secondary lymphoid organs.[5][6][7]
This guide provides an in-depth, objective comparison of S1P receptor modulators, beginning with the first-in-class agent, Fingolimod, and progressing to the newer, more selective second-generation compounds. We will delve into their mechanisms of action, receptor selectivity profiles, and the experimental methodologies used to characterize their performance.
A Note on Fingolimod Stearate Amide: A comprehensive search of the current scientific literature and public databases did not yield sufficient data on a compound specifically identified as "this compound." Therefore, this guide will focus on the foundational and clinically pivotal compound, Fingolimod (FTY720), and its comparison with other well-characterized S1P receptor modulators. This approach allows for a robust, data-driven comparison based on extensive, peer-reviewed research.
The S1P Signaling Axis: A Master Regulator of Lymphocyte Trafficking
The core therapeutic mechanism of S1P receptor modulators hinges on their interaction with the S1P1 receptor expressed on lymphocytes.[2][6] Lymphocytes in secondary lymphoid tissues, such as lymph nodes, require S1P1 signaling to respond to the high concentration of S1P present in the blood and lymph.[6] This S1P gradient acts as a chemotactic signal, guiding lymphocytes to exit the lymphoid tissue and enter circulation.
S1P receptor modulators act as functional antagonists. Initially, they bind to and activate the S1P1 receptor (agonism).[8] However, this binding leads to the receptor's internalization and subsequent degradation, rendering the lymphocyte insensitive to the S1P gradient.[8][9][10] This functional antagonism effectively traps lymphocytes within the lymph nodes, leading to a profound but reversible reduction in circulating lymphocytes available to infiltrate the central nervous system (CNS) and cause inflammatory damage.[5][6][9][11]
Comparative Analysis of S1P Receptor Modulators
The evolution of S1P receptor modulators has been driven by the pursuit of increased receptor selectivity to improve the safety profile while maintaining efficacy. The primary distinction among these agents is their binding affinity across the five S1P receptor subtypes.
First Generation: Fingolimod (FTY720)
Fingolimod is a prodrug that requires in vivo phosphorylation by sphingosine kinase 2 to form its active metabolite, fingolimod-phosphate.[4][6][12] As the pioneering drug in its class, its efficacy in reducing relapse rates and inflammatory lesions in MS is well-established.[12][13]
However, its therapeutic action is not confined to S1P1. Fingolimod-phosphate also potently binds to S1P3, S1P4, and S1P5.[5][6] This lack of selectivity is linked to some of its characteristic side effects.[5][14] For instance, agonism at S1P3 receptors on cardiac pacemaker cells is associated with a transient, first-dose bradycardia.[15][16]
Second Generation: The Rise of Selectivity
To mitigate the off-target effects observed with Fingolimod, second-generation modulators were developed with more specific receptor binding profiles.[16]
-
Siponimod (BAF312): This modulator selectively targets S1P1 and S1P5.[2][5][15][17] By avoiding S1P3, Siponimod presents a reduced risk of the pronounced bradycardia seen with Fingolimod.[15][18] Its efficacy has been demonstrated in secondary progressive MS (SPMS).[15][19] Furthermore, its ability to cross the blood-brain barrier and engage S1P5 on CNS-resident cells like oligodendrocytes and astrocytes suggests a potential direct neuroprotective role.[2][15][18][19]
-
Ozanimod: Similar to Siponimod, Ozanimod is selective for S1P1 and S1P5, with high selectivity over other subtypes.[5][20][21][22] This specificity again translates to a more favorable cardiovascular safety profile.[23] Ozanimod does not require phosphorylation for activation and has demonstrated efficacy in relapsing forms of MS.[23][24]
-
Ponesimod: This compound represents a further step in specificity, as it is a highly selective S1P1 modulator.[9][10][25][26] Its targeted action on the key receptor for lymphocyte egress minimizes interactions with other S1P subtypes, theoretically reducing the risk of off-target effects.[25] Ponesimod has a shorter half-life compared to other agents, allowing for a more rapid return of circulating lymphocytes upon discontinuation.[10][25]
Data Summary: A Head-to-Head Comparison
The table below summarizes key properties and clinical trial data for these S1P receptor modulators. Direct comparison of clinical trial outcomes should be interpreted with caution, as trial designs and patient populations may differ.[27][28]
| Parameter | Fingolimod | Siponimod | Ozanimod | Ponesimod |
| Receptor Selectivity | S1P1, S1P3, S1P4, S1P5[5] | S1P1, S1P5[5][17] | S1P1, S1P5[5][20] | S1P1[5][25] |
| Prodrug Status | Yes (requires phosphorylation)[6][12] | No[2] | No[24] | No[25] |
| Half-life | ~6-9 days (Fingolimod-P) | ~30 hours[17] | ~19 hours[22] | ~32 hours[25] |
| Pivotal Trial(s) | FREEDOMS, TRANSFORMS[13] | EXPAND[13] | RADIANCE, SUNBEAM[13] | OPTIMUM[13] |
| Primary Comparator | Placebo, Interferon beta-1a[13] | Placebo[13] | Interferon beta-1a[13] | Teriflunomide[13] |
| Key Safety Concerns | First-dose bradycardia, macular edema, increased risk of infection[5][29] | Reduced risk of bradycardia vs. Fingolimod, macular edema, infection risk[15][17] | Reduced risk of bradycardia vs. Fingolimod, infection risk[23][29] | Reduced risk of bradycardia vs. Fingolimod, infection risk[25] |
Supporting Experimental Methodologies
The characterization of S1P receptor modulators relies on a suite of robust in vitro and in vivo assays. The protocols described below represent self-validating systems for determining the affinity, functional potency, and pharmacodynamic effect of these compounds.
Experimental Protocol 1: Radioligand Binding Assay for Receptor Selectivity
This assay is fundamental for determining a compound's binding affinity (Ki) for each S1P receptor subtype, thereby establishing its selectivity profile.
-
Causality: The principle is competitive displacement. A radiolabeled ligand with known high affinity for a specific S1P receptor subtype is incubated with cell membranes expressing that receptor. The ability of an unlabeled test compound (e.g., Fingolimod-P, Siponimod) to displace the radioligand is measured. A more potent compound will displace the radioligand at a lower concentration. By repeating this across all five S1P receptor subtypes, a full selectivity profile is generated.
Step-by-Step Methodology:
-
Preparation: Utilize cell membranes from stable cell lines individually overexpressing human S1P1, S1P2, S1P3, S1P4, or S1P5.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]S1P), and serial dilutions of the test compound in an appropriate assay buffer.
-
Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[1]
-
Washing: Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioactivity.[1]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the retained radioactivity using a scintillation counter.[1]
-
Analysis: Plot the percentage of specific binding inhibition against the log concentration of the test compound to generate a dose-response curve. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]
Experimental Protocol 2: [35S]GTPγS Binding Assay for Functional Potency
This functional assay measures the activation of G-proteins following receptor agonism, providing a direct measure of a compound's potency (EC50) and efficacy (Emax).
-
Causality: S1P receptors are GPCRs. Upon agonist binding, the receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the alpha subunit of its associated G-protein, leading to its activation. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated Gα subunits and accumulates. The amount of incorporated radioactivity is directly proportional to the level of receptor activation by the test compound.
Step-by-Step Methodology:
-
Preparation: Use cell membranes expressing the S1P receptor of interest.
-
Pre-incubation: Pre-incubate the membranes with GDP to ensure all G-proteins are in the inactive, GDP-bound state.[1]
-
Compound Addition: Add the test compound at various concentrations to the membranes.
-
Reaction Initiation: Initiate the binding reaction by adding [35S]GTPγS.[1]
-
Incubation: Incubate for a specific time (e.g., 30-60 minutes) at 30°C to allow for agonist-stimulated binding of [35S]GTPγS.[1]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, separating the membrane-bound [35S]GTPγS from the free nucleotide.[1]
-
Quantification: Measure the radioactivity retained on the filters by scintillation counting.[1]
-
Analysis: Plot the stimulated binding of [35S]GTPγS against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) values.[1]
Conclusion
The therapeutic landscape for multiple sclerosis has been significantly advanced by the development of S1P receptor modulators. The journey from the non-selective, first-generation agent Fingolimod to the highly selective second-generation compounds like Siponimod, Ozanimod, and Ponesimod illustrates a successful paradigm in drug development: optimizing therapeutic benefit by enhancing target specificity. While Fingolimod established the profound efficacy of this mechanism, the newer agents offer a more refined safety profile, particularly concerning cardiovascular effects, by avoiding off-target S1P receptor subtypes.[16][23] The choice of modulator for a given patient now involves a nuanced consideration of their disease type, clinical history, and the specific pharmacokinetic and selectivity profile of each drug.[27] Future research will continue to explore the full potential of S1P modulation, including direct neuroprotective effects within the CNS, further solidifying its role as a cornerstone of autoimmune disease therapy.[18][30]
References
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Brinkmann, V. (2009). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Journal of Neuroimmunology. Available at: [Link]
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Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical Neuropharmacology. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Ponesimod? Available at: [Link]
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Cleveland Clinic. (n.d.). Siponimod | MS Approaches. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Ozanimod Hydrochloride? Available at: [Link]
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Bristol Myers Squibb. (n.d.). ZEPOSIA® (ozanimod) Mechanism of Action for MS | HCPs. Available at: [Link]
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Patsnap Synapse. (2024). What are the mechanisms of action of OZANIMOD HYDROCHLORIDE in ZEPOSIA therapy? Available at: [Link]
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The Pharma Innovation Journal. (2025). Ponesimod: A review of pharmacology, clinical efficacy, and safety in multiple sclerosis treatment. Available at: [Link]
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Cleveland Clinic. (n.d.). Ponesimod. Available at: [Link]
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Taylor & Francis Online. (2021). An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis. Available at: [Link]
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Wikipedia. (n.d.). Ponesimod. Available at: [Link]
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Wikipedia. (n.d.). Ozanimod. Available at: [Link]
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Ghadiri, M., & Maghzi, A. H. (2019). Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action. Cells. Available at: [Link]
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Janssen Global. (n.d.). PONVORY® Mechanism of Action. Available at: [Link]
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Wiley Online Library. (n.d.). Unique pharmacological properties of etrasimod among S1P receptor modulators. Available at: [Link]
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Meca-Lallana, V., et al. (2020). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Cells. Available at: [Link]
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Choi, J. W., et al. (2010). FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation. PNAS. Available at: [Link]
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Chiba, K. (2005). FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors. Pharmacology & Therapeutics. Available at: [Link]
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Gergely, P., et al. (2013). Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator. ACS Medicinal Chemistry Letters. Available at: [Link]
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YouTube. (2009). Fingolimod or FTY720 MOA. Available at: [Link]
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Häner, M. C., et al. (2021). Morpholino Analogues of Fingolimod as Novel and Selective S1P 1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. Molecules. Available at: [Link]
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Cleveland Clinic. (n.d.). Sphingosine 1-Phosphate Receptor Modulators (Comprehensive). Available at: [Link]
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Calkwood, J., et al. (2024). Sphingosine 1-phosphate receptor modulators in multiple sclerosis treatment: A practical review. Annals of Clinical and Translational Neurology. Available at: [Link]
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Patsnap Synapse. (2025). What S1PR1 modulators are in clinical trials currently? Available at: [Link]
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VJNeurology. (2021). Advantages of ozanimod over previous sphingosine 1-phosphate modulators. Available at: [Link]
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Bigaud, M., et al. (2020). Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights. Multiple Sclerosis Journal. Available at: [Link]
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Mohammadi, E., & Koushki, M. (2016). Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity. Brieflands. Available at: [Link]
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Ludwig, N., et al. (2023). Investigating the Mitoprotective Effects of S1P Receptor Modulators Ex Vivo Using a Novel Semi-Automated Live Imaging Set-Up. International Journal of Molecular Sciences. Available at: [Link]
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Wolber, G., & S-L, G. (2023). Structural determinants of sphingosine-1-phosphate receptor selectivity. Archiv der Pharmazie. Available at: [Link]
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García-Merino, A. (2012). [Basic mechanisms of action of fingolimod in relation to multiple sclerosis]. Revista de Neurología. Available at: [Link]
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Asle-Rousta, M., et al. (2021). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in Pharmacology. Available at: [Link]
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Yartsev, A. (2024). Fingolimod. StatPearls. Available at: [Link]
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Ludwig, N., et al. (2023). Investigating the Mitoprotective Effects of S1P Receptor Modulators Ex Vivo Using a Novel Semi-Automated Live Imaging Set-Up. MDPI. Available at: [Link]
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YouTube. (2022). S1P receptor modulators in the treatment of MS. Available at: [Link]
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Kihara, Y., et al. (2014). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Yakugaku Zasshi. Available at: [Link]
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Frontiers. (2025). Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders. Available at: [Link]
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ResearchGate. (2023). Investigating the Mitoprotective Effects of S1P Receptor Modulators Ex Vivo Using a Novel Semi-Automated Live Imaging Set-Up. Available at: [Link]
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YouTube. (2023). Taking Fuel From the IBD Fire: S1PR Modulation as an Effective Oral Option for Management of UC. Available at: [Link]
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Calkwood, J., et al. (2024). Sphingosine 1-phosphate receptor modulators in multiple sclerosis treatment: A practical review. Annals of Clinical and Translational Neurology. Available at: [Link]
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Ludwig, N., et al. (2024). Investigating the mitoprotective effects of S1P receptor modulators ex vivo using a novel semi-automated live imaging set-up. International Journal of Molecular Sciences. Available at: [Link]
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MDPI. (2023). Investigating the Mitoprotective Effects of S1P Receptor Modulators Ex Vivo Using a Novel Semi-Automated Live Imaging Set-Up. Available at: [Link]
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A Guide to Inter-Laboratory Comparison of Fingolimod Stearate Amide Quantification
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Fingolimod Stearate Amide quantification. As a critical impurity and metabolite of Fingolimod, ensuring consistent and accurate measurement of this analyte across different laboratories is paramount for regulatory compliance and patient safety. This document is designed to provide both the theoretical underpinnings and practical methodologies for establishing a robust inter-laboratory study, moving beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice.
Introduction: The Importance of Inter-Laboratory Validation
Fingolimod is a widely used immunomodulating drug for treating multiple sclerosis.[1] During its synthesis and metabolism, various related substances can be formed, including this compound.[][3][4] This N-acylated derivative, with the chemical formula C37H67NO3 and a molecular weight of 573.95 g/mol , represents a significant impurity that must be carefully monitored.[][5]
An inter-laboratory comparison, also known as a proficiency test, is a cornerstone of analytical method validation. It serves to demonstrate the reproducibility and reliability of a method when performed by different analysts in different laboratories with varying equipment and environmental conditions.[6][7][8] The data generated from such a study provides a high degree of confidence in the analytical results, which is essential for regulatory submissions and ensuring product quality.
This guide will propose a scientifically sound protocol for an inter-laboratory comparison of this compound quantification, drawing upon established analytical techniques for the parent compound, Fingolimod, and adhering to international guidelines on method validation.[7][9][10]
Pre-Study Considerations: Laying the Groundwork for a Successful Comparison
Before embarking on an inter-laboratory study, several critical elements must be addressed to ensure the validity and success of the comparison.
Selection of the Analytical Method: Why LC-MS/MS is the Gold Standard
For the quantification of trace-level impurities like this compound in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[9][11] Its high sensitivity, selectivity, and specificity make it superior to other techniques like HPLC-UV, especially when dealing with low concentrations and potential matrix interference.[12][13]
The rationale for selecting LC-MS/MS is threefold:
-
Sensitivity: The ability to detect and quantify analytes at very low concentrations (pg/mL to ng/mL range) is crucial for impurity analysis.[9][11]
-
Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in the presence of co-eluting compounds.
-
Versatility: LC-MS/MS methods can be adapted to various matrices, from bulk drug substances to biological fluids.
Reference Materials and Sample Preparation
The availability of a high-purity this compound reference standard is non-negotiable for accurate quantification.[14] This standard will be used for the preparation of calibration curves and quality control samples.
Homogeneity of the test samples is another critical factor. A single batch of the material to be tested (e.g., a spiked placebo, a specific batch of Fingolimod drug substance) should be prepared and distributed to all participating laboratories.
Study Protocol Design
A detailed and unambiguous study protocol must be developed and distributed to all participating laboratories prior to the commencement of the study. This protocol should clearly outline:
-
The scope and objectives of the study.
-
The roles and responsibilities of the coordinating laboratory and participating laboratories.
-
Detailed procedures for sample handling, storage, and preparation.
-
The complete analytical method, including all LC-MS/MS parameters.
-
A precise schedule for sample analysis and data reporting.
-
The statistical methods that will be used for data analysis.
The following diagram illustrates the key stages of a well-designed inter-laboratory comparison study.
Caption: Workflow of an inter-laboratory comparison study.
Proposed Analytical Methodology: LC-MS/MS for this compound
The following is a proposed LC-MS/MS method for the quantification of this compound, adapted from validated methods for Fingolimod.[9][11]
Sample Preparation
A robust and reproducible sample preparation method is crucial for accurate results. The following protocol is recommended:
-
Standard and QC Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Serially dilute the stock solution to prepare calibration standards and quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
-
Sample Extraction (for solid samples):
-
Accurately weigh a specified amount of the test sample.
-
Dissolve the sample in a defined volume of diluent (e.g., a mixture of organic solvent and water).
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for non-polar compounds like this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for positive ion mode detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for efficient elution. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage, then re-equilibrate. | Ensures good separation from the parent drug and other impurities. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for analytical scale columns to achieve good peak shape and sensitivity. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity of the mobile phase. |
| Injection Volume | 5 - 10 µL | A balance between sensitivity and potential for column overload. |
Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amide and hydroxyl groups in this compound are readily protonated. |
| MRM Transition | Precursor Ion (Q1): m/z 574.5 -> Product Ion (Q3): [To be determined experimentally] | The precursor ion corresponds to the [M+H]+ of this compound. The product ion will be a characteristic fragment. |
| Collision Energy | To be optimized for the specific MRM transition. | Maximizes the signal of the product ion. |
| Dwell Time | 100 - 200 ms | Sufficient time to acquire enough data points across the chromatographic peak for accurate integration. |
The following diagram illustrates the proposed analytical workflow:
Caption: Proposed analytical workflow for this compound.
Inter-Laboratory Study Execution and Data Analysis
Distribution of Samples and Instructions
The coordinating laboratory will be responsible for the secure and timely distribution of the test samples and the detailed analytical protocol to all participating laboratories.
Data Reporting
Each laboratory will be required to report their results in a standardized format, including:
-
Raw data (peak areas, concentrations).
-
Calibration curve parameters (slope, intercept, correlation coefficient).
-
QC sample results.
-
Representative chromatograms.
Statistical Analysis
The statistical analysis of the submitted data is the core of the inter-laboratory comparison. The following statistical parameters should be calculated:
-
Mean, Standard Deviation, and Coefficient of Variation (CV%) for each sample across all laboratories.
-
Repeatability (sr) and Reproducibility (sR): These are key indicators of the method's precision within and between laboratories, respectively.
-
Outlier Tests: Statistical tests such as Cochran's and Grubbs' tests should be used to identify and potentially exclude outlier data.[8]
The following table provides a template for summarizing the results from the inter-laboratory study:
| Sample ID | Number of Labs (n) | Mean Concentration (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| Sample A | 10 | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Sample B | 10 | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Sample C | 10 | [Calculated Value] | [Calculated Value] | [Calculated Value] |
Conclusion
A well-designed and executed inter-laboratory comparison is indispensable for establishing a validated and reliable analytical method for the quantification of this compound. By adhering to the principles of scientific integrity, employing a robust LC-MS/MS method, and following established international guidelines, the pharmaceutical industry can ensure the consistent quality and safety of Fingolimod-containing products. This guide provides a comprehensive framework to achieve this goal, empowering researchers and drug development professionals with the necessary tools and knowledge for a successful inter-laboratory study.
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Walsh Medical Media. Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. [Link]
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A Comparative Guide to the Certificate of Analysis for Fingolimod Stearate Amide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the integrity of a reference standard is paramount. The Certificate of Analysis (CoA) serves as the definitive dossier for a reference material, providing a comprehensive summary of its identity, purity, and quality. This guide offers an in-depth technical comparison of the analytical data expected for a high-quality Fingolimod Stearate Amide reference standard, complete with supporting experimental protocols.
This compound, a significant impurity and metabolite of the immunosuppressive drug Fingolimod, is crucial for monitoring in drug substance and product formulations.[1][2] A well-characterized reference standard is therefore indispensable for accurate analytical method development, validation, and routine quality control.[3]
Deconstructing the Certificate of Analysis: A Comparative Overview
A Certificate of Analysis for a pharmaceutical reference standard is not merely a statement of compliance; it is a detailed report of empirical data. Below, we compare typical analytical tests and their acceptance criteria for a this compound reference standard, providing insights into the significance of each parameter.
Table 1: Comparative Analysis of Key CoA Parameters for this compound
| Test | Method | Typical Specification | Significance and Comparison of Alternatives |
| Appearance | Visual Inspection | White to Off-White Solid | A simple yet critical initial check. Any deviation from the expected color or form could indicate degradation or the presence of gross impurities. |
| Solubility | Visual Inspection | Soluble in Chloroform, Slightly Soluble in Methanol[1] | Essential for preparing solutions for analysis. Inconsistent solubility may suggest polymorphism or the presence of insoluble impurities, affecting the accuracy of quantitative analyses. |
| Identity | ¹H NMR | Conforms to Structure[4] | Primary Identification Method: Provides unambiguous confirmation of the chemical structure by analyzing the chemical shifts, integration, and coupling constants of protons. Comparison with a known spectrum or theoretical values is essential. |
| Mass Spectrometry (MS) | Conforms to Structure[4] | Confirmatory Identification: Determines the molecular weight of the compound, corroborating the identity established by NMR. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. | |
| Infrared (IR) Spectroscopy | Conforms to Reference Spectrum | Provides a "fingerprint" of the molecule's functional groups. While less specific than NMR for complex molecules, it is a rapid and valuable identity test. | |
| Purity (Assay) | HPLC-UV/DAD | ≥ 98.0% | Quantitative Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection is the workhorse for purity determination. A high purity value is critical for a reference standard to ensure accurate quantification in assays of test samples. An assay below 98% may not be suitable for a primary reference standard. |
| Related Substances | HPLC-UV/DAD | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0% | Impurity Profiling: This analysis identifies and quantifies any process-related impurities or degradation products. Stringent control of impurities is a regulatory expectation. The limits for individual and total impurities are critical for ensuring the reference standard does not introduce significant error in the analysis of the active pharmaceutical ingredient (API). |
| Water Content | Karl Fischer Titration | ≤ 1.0% | Water can affect the stability and accurate weighing of the reference material. Karl Fischer titration is the gold standard for water content determination due to its high accuracy and precision. |
| Residual Solvents | Headspace GC-MS | Complies with USP <467> or ICH Q3C limits | Manufacturing processes often use organic solvents. Their presence in the final reference standard must be controlled to ensure safety and prevent interference with analytical methods. |
| Sulphated Ash | Gravimetric Analysis | ≤ 0.1% | This test quantifies the amount of inorganic impurities in the material. Low levels are desirable as high inorganic content can indicate contamination from catalysts or reagents used in the synthesis. |
Experimental Protocols: A Guide to Reproducible Analysis
The trustworthiness of a Certificate of Analysis is underpinned by the robustness of the analytical methods employed. Here, we provide detailed, step-by-step methodologies for the key experiments used to characterize this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate this compound from its potential impurities, allowing for accurate quantification. The principles of this method are guided by USP General Chapter <621> Chromatography.[5][6][7][8][9]
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity and Impurity Analysis.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Diluent Preparation: Prepare a 1:1 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution Preparation (0.6 mg/mL): Accurately weigh approximately 15 mg of this compound Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[10]
-
System Suitability Solution: A solution containing this compound and known impurities is used to verify the performance of the HPLC system.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 3.0 mm, 3 µm particle size.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 30 30 70 30.1 70 30 | 35 | 70 | 30 |
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method validation should be performed according to ICH Q2(R1) guidelines.[11][12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR is a powerful technique for the unambiguous identification of the chemical structure of this compound.[15][16][17][18]
Workflow for NMR Analysis
Caption: Workflow for NMR Structural Confirmation.
Protocol:
-
Sample Preparation:
-
Instrument Parameters (400 MHz Spectrometer):
-
Nucleus: ¹H
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~4 seconds
-
Spectral Width: ~16 ppm
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signals and determine the chemical shifts (referenced to the residual solvent peak, e.g., CDCl₃ at 7.26 ppm).
-
Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.
-
The resulting spectrum should be consistent with the known structure of N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)stearamide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Confirmatory Identity and Trace Impurity Analysis
LC-MS/MS provides high sensitivity and selectivity for confirming the molecular weight of this compound and for identifying and quantifying trace-level impurities.[22]
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS Structural Confirmation.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC Conditions (if applicable): A rapid LC gradient can be used for sample introduction and separation from any non-volatile impurities.
-
Mass Spectrometer Conditions (Triple Quadrupole or Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Full Scan (MS1): Scan a mass range that includes the expected protonated molecule [M+H]⁺ (m/z 574.5).
-
Product Ion Scan (MS/MS): Select the precursor ion (m/z 574.5) and fragment it using collision-induced dissociation (CID). The resulting fragmentation pattern should be consistent with the structure of this compound. Common fragmentation pathways for N-acylated amino alcohols involve cleavage of the amide bond and alpha-cleavage adjacent to the hydroxyl groups.[23][24][25][26]
-
Conclusion: The Unifying Role of a Comprehensive Certificate of Analysis
A meticulously detailed Certificate of Analysis is the cornerstone of quality and reliability for a this compound reference standard. It provides the end-user with the necessary assurance of the material's identity, purity, and suitability for its intended analytical purpose. By understanding the underlying experimental data and protocols, researchers and drug development professionals can confidently utilize this critical reagent in their pursuit of safe and effective pharmaceuticals. This guide serves as a framework for evaluating and comparing reference standards, empowering scientists to make informed decisions based on robust analytical evidence.
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A Senior Application Scientist's Guide to the Validation of Fingolimod Stearate Amide as a Novel Biomarker
This guide provides a comprehensive framework for the validation of Fingolimod Stearate Amide, an inactive ceramide metabolite of Fingolimod, as a potential biomarker for therapeutic drug monitoring or disease activity in patients undergoing Fingolimod treatment for Multiple Sclerosis (MS). As direct validation studies for this specific metabolite are not present in the current scientific literature, this document serves as a prospective guide, outlining the necessary scientific rationale, experimental protocols, and comparative analyses required to establish its clinical utility. We will compare this hypothetical validation pathway against established biomarkers in the field.
Introduction: The Clinical Landscape of Fingolimod and the Unmet Need for Novel Biomarkers
Fingolimod (Gilenya®) marked a significant advancement in the management of relapsing-remitting multiple sclerosis (RRMS) as the first oral disease-modifying therapy approved by the FDA.[1][2] Its mechanism of action is unique; upon oral administration, Fingolimod is phosphorylated by sphingosine kinase-2 to its active form, Fingolimod-Phosphate (Fingolimod-P).[2][3] This active metabolite is a sphingosine 1-phosphate (S1P) receptor modulator that effectively sequesters lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system (CNS) where they would otherwise contribute to inflammatory demyelination.[4][5][6]
The monitoring of Fingolimod therapy currently involves clinical evaluation of relapse rates, disability progression, and MRI findings to assess disease activity.[7][8] While effective, these measures can be lagging indicators of treatment response. Direct therapeutic drug monitoring (TDM) of Fingolimod and Fingolimod-P is possible, but the correlation between plasma concentrations and clinical outcomes is not yet fully established to be a standard of care.[9] This creates an opportunity for novel biomarkers that could offer a more nuanced understanding of drug exposure, patient adherence, or individual metabolic differences that may influence treatment efficacy and safety.
Fingolimod Metabolism: Introducing this compound (Metabolite M30)
Fingolimod undergoes extensive metabolism through three primary pathways:
-
Reversible Phosphorylation: Conversion to the active metabolite, Fingolimod-P.
-
Hydroxylation and Oxidation: Primarily via the cytochrome P450 enzyme CYP4F2, leading to the formation of inactive carboxylic acid metabolites.[3][10]
-
Formation of Non-polar Ceramides: This pathway produces inactive, non-polar metabolites.
This compound, also known as metabolite M30, is a product of this third pathway.[7][11] It is formed by the acylation of the Fingolimod backbone with stearic acid, resulting in a highly lipophilic, inactive ceramide metabolite. One study reported that in blood, this compound (M30) and a related ceramide metabolite (M29) together constitute approximately 16.2% of the total fingolimod-related components, with M30 alone accounting for about 7.3%.[7]
Despite being a known metabolite, this compound has not been explored as a potential biomarker. Its highly lipophilic nature presents analytical challenges but also suggests it may accumulate in adipose tissue or cell membranes, potentially offering a different pharmacokinetic profile compared to the parent drug or its phosphorylated, active form. The central hypothesis for its validation would be to determine if its steady-state concentration or rate of formation correlates with long-term drug exposure, patient-specific metabolic profiles, or clinical outcomes.
The Biomarker Landscape: A Comparative Overview
To validate this compound, its performance must be benchmarked against existing and emerging biomarkers used in MS and Fingolimod therapy.
| Biomarker Category | Specific Biomarker | Matrix | What It Measures | Clinical Utility & Limitations |
| Pharmacodynamic (PD) Biomarker | Peripheral Lymphocyte Count | Whole Blood | The direct effect of Fingolimod-P on lymphocyte sequestration. | Utility: Standard of care for monitoring the biological effect of Fingolimod. Limitations: Does not directly measure drug concentration; significant inter-individual variability. |
| Pharmacokinetic (PK) Biomarker | Fingolimod & Fingolimod-P | Whole Blood / Plasma | Direct measurement of the parent drug and its active metabolite.[12][13] | Utility: Can confirm drug exposure and adherence. Limitations: The therapeutic window is not well-defined; correlation with clinical efficacy is still under investigation.[9] |
| Disease Activity Biomarker | Neurofilament Light Chain (NfL) | CSF / Serum | A marker of neuro-axonal damage.[14][15] | Utility: Correlates with disease activity and treatment response in MS.[15] Limitations: Not specific to MS; levels can be influenced by other neurological conditions. |
| Disease Activity Biomarker | Glial Fibrillary Acidic Protein (GFAP) | CSF / Serum | A marker of astrocyte damage and glial activation.[14] | Utility: Associated with disease progression and disability in MS. Limitations: Still primarily in the research phase; requires further validation. |
| Hypothetical PK/Metabolic Biomarker | This compound | Plasma / Adipose Tissue | A long-term, cumulative measure of Fingolimod metabolism and exposure? A marker of a specific metabolic phenotype? | Potential Utility: Could reflect long-term adherence or identify patients with unique metabolic profiles. Current Status: Completely unvalidated; biological relevance and clinical correlation are unknown. |
A Proposed Validation Framework for this compound
The validation of a novel biomarker is a rigorous, multi-stage process. The following framework is based on guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][8][13][14][16]
Caption: A three-phase workflow for the validation of a novel biomarker.
Phase 1: Analytical Validation
The primary challenge in measuring this compound is its high lipophilicity, which complicates extraction from aqueous matrices like plasma. A robust and validated analytical method is the foundation of any biomarker study.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
-
Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma, adhering to FDA/EMA bioanalytical method validation guidelines.[14][16]
-
Materials & Reagents:
-
This compound analytical standard and a stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4.
-
Control human plasma (K2-EDTA).
-
Organic solvents: Methyl tert-butyl ether (MTBE), Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH) - all HPLC or MS grade.
-
Formic acid.
-
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the SIL-IS working solution.
-
Vortex briefly to mix.
-
Add 500 µL of MTBE.
-
Vortex vigorously for 5 minutes to ensure thorough extraction of the lipophilic analyte.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of ACN/Water (80:20, v/v) for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system (e.g., Waters Acquity, Sciex Exion).
-
Column: A C18 column suitable for lipophilic compounds (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A steep gradient from 60% B to 98% B over 3-4 minutes to elute the highly retained analyte.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS).
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its SIL-IS would need to be optimized.
-
-
Validation Parameters:
-
Selectivity & Specificity: Analyze blank plasma from at least six different sources to ensure no interference at the retention time of the analyte and IS.
-
Linearity & Range: Establish a calibration curve over the expected concentration range (e.g., 0.1 to 100 ng/mL).
-
Accuracy & Precision: Determine intra- and inter-day accuracy (as %RE) and precision (as %CV) at a minimum of four QC levels (LLOQ, LQC, MQC, HQC). Acceptance criteria are typically ±15% (±20% for LLOQ).
-
Matrix Effect & Recovery: Evaluate the impact of the plasma matrix on ionization and the efficiency of the LLE process.
-
Stability: Assess the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).
-
Phase 2: Clinical Qualification & Comparative Analysis
Once a validated assay is in place, the next step is to measure the biomarker in patient samples to understand its characteristics and correlations.
Caption: Potential correlational analysis for this compound.
-
Cross-Sectional Study: Measure this compound in a large cohort of MS patients on stable Fingolimod therapy (>3 months) to establish a typical concentration range and identify variability.
-
Longitudinal Study: In a cohort of patients initiating Fingolimod, collect samples at baseline and multiple follow-up time points (e.g., 1, 3, 6, 12, and 24 months).
-
Correlative Analysis: In the longitudinal cohort, simultaneously measure:
-
PK markers: Fingolimod and Fingolimod-P.
-
PD marker: Absolute lymphocyte count.
-
Efficacy/Disease Activity markers: Serum NfL and clinical outcomes (relapse data, EDSS scores).
-
-
Statistical Analysis: Use correlation analyses (e.g., Pearson or Spearman) and mixed-effects models to assess the relationship between this compound levels and the other measured parameters over time. The key question is whether the ratio of this compound to Fingolimod-P provides a more robust signal than either analyte alone.
Conclusion and Future Directions
The validation of this compound as a biomarker is, at present, a purely academic exercise. There is no existing evidence to suggest it holds clinical utility. However, this guide provides a scientifically rigorous and logical roadmap for how such a validation would be undertaken.
The primary hurdle is the lack of a clear biological rationale. As an inactive metabolite, its value would likely lie in its pharmacokinetic profile. If its long half-life and potential accumulation could be shown to better represent long-term drug exposure and adherence than a single measurement of the parent drug, it might find a niche. The journey from a known metabolite to a qualified clinical biomarker is long and requires substantial investment in analytical development and well-designed clinical studies. This guide serves as the foundational blueprint for that journey, should a compelling scientific reason to embark on it emerge.
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A Comparative Guide to the Stability of Fingolimod Derivatives: Fingolimod Stearate Amide vs. Fingolimod Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fingolimod (FTY720) has revolutionized the treatment of relapsing-remitting multiple sclerosis as the first oral disease-modifying therapy.[1][2] Its efficacy, however, is not inherent to the parent molecule. Fingolimod is a prodrug that requires in vivo phosphorylation to its active metabolite, fingolimod-phosphate.[3][4][5] This active form acts as a sphingosine-1-phosphate (S1P) receptor modulator, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into the central nervous system.[3][6][5]
The journey of fingolimod within the body also involves other metabolic pathways, leading to the formation of various metabolites, including Fingolimod Stearate Amide.[7][8] This guide provides an in-depth comparative analysis of the stability of two critical forms of fingolimod: the active metabolite, Fingolimod Phosphate, and a lesser-studied derivative, this compound. Understanding the relative stability of these molecules is paramount for researchers in drug formulation, metabolism, and pharmacokinetics, as it directly impacts their biological activity, bioavailability, and shelf-life.
While direct comparative stability studies between this compound and Fingolimod Phosphate are not extensively available in the public domain, this guide will synthesize existing data on fingolimod and its derivatives, coupled with established principles of chemical stability for phosphate and amide functional groups, to provide a comprehensive and insightful comparison.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of Fingolimod, this compound, and Fingolimod Phosphate is essential for appreciating their potential stability differences.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |
| Fingolimod | C₁₉H₃₃NO₂ | 307.48 | [Image of Fingolimod structure - refer to PubChem CID 107970][9] |
| This compound | C₃₇H₆₇NO₃ | 573.93 | [Image of this compound structure - refer to PubChem CID 46897778][7][8] |
| Fingolimod Phosphate | C₁₉H₃₄NO₅P | 387.45 | [Image of Fingolimod Phosphate structure - refer to PubChem CID 9908268][10] |
Mechanism of Action and Bioactivation: The Central Role of Phosphorylation
The therapeutic effect of fingolimod is exclusively mediated by its phosphorylated form.[3][6][5]
Caption: Bioactivation pathway of Fingolimod to its active phosphate form.
Upon oral administration, fingolimod is rapidly absorbed and phosphorylated by sphingosine kinases, primarily sphingosine kinase 2, to form fingolimod-phosphate.[5][11] This active metabolite is a structural analog of sphingosine-1-phosphate and acts as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[3][4] The binding of fingolimod-phosphate to the S1P1 receptor on lymphocytes induces its internalization and degradation, ultimately preventing the egress of lymphocytes from the lymph nodes.[4] This sequestration reduces the number of circulating lymphocytes available to mount an inflammatory attack on the central nervous system in multiple sclerosis.[3]
This compound, on the other hand, is a metabolite formed through a different pathway, likely involving acylation of the amino group of fingolimod. Its biological activity and role in the overall pharmacology of fingolimod are not well-characterized.
A Review of Fingolimod Stability from Forced Degradation Studies
Forced degradation studies on the parent drug, fingolimod, provide a crucial baseline for inferring the stability of its derivatives. These studies subject the drug to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
Summary of Fingolimod Degradation Profile:
| Stress Condition | Observation | Extent of Degradation |
| Acidic Hydrolysis (1M HCl, 80°C) | Significant degradation observed. | ~37% after 2 hours.[12] |
| Basic Hydrolysis (1M NaOH, 80°C) | Extensive degradation. | Significant degradation.[13] |
| Oxidative (3% H₂O₂, 80°C) | Degradation occurs. | ~37% degradation reported in one study.[12] |
| Thermal (80°C, in solution) | Very labile in solution. | ~67% degradation after five days.[12] |
| Photolytic (UV and Visible Light) | Sensitive to light in solution. | ~50-64% degradation after five days.[12] |
These studies indicate that the fingolimod molecule is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress, particularly in solution.[12][13]
Inferred Comparative Stability: this compound vs. Fingolimod Phosphate
In the absence of direct comparative studies, we can infer the relative stability of the stearate amide and phosphate derivatives based on the chemical nature of their respective functional groups.
Fingolimod Phosphate:
The phosphate ester bond in fingolimod-phosphate is susceptible to hydrolysis, which can be catalyzed by both acid and base, as well as by phosphatases in vivo.[14] This susceptibility to enzymatic cleavage is a double-edged sword. While it is essential for the potential bioactivation of some phosphate prodrugs, it can also lead to premature degradation and reduced shelf-life. The stability of phosphate prodrugs is highly dependent on the molecular structure and the formulation's pH.[15] Studies on other phosphate prodrugs have shown that they can exhibit significant instability in plasma and under basic conditions.[16][17] However, some phosphate monoesters can show high chemical stability across a range of pH values.[15]
This compound:
The amide bond in this compound is generally considered to be more stable than the phosphate ester bond, particularly towards chemical hydrolysis. Amide bonds are notably resistant to hydrolysis under neutral and mildly acidic or basic conditions, requiring more vigorous conditions or enzymatic catalysis for cleavage.[18][19] Bis-amidate derivatives of phosphonates have been shown to exhibit high plasma stability.[18] This suggests that this compound would likely exhibit greater chemical stability in solution and during storage compared to Fingolimod Phosphate. However, in vivo, the amide bond can be cleaved by amidases, which would be a necessary step if it were to act as a prodrug.
Inferred Stability Ranking (Chemical Stability):
This compound > Fingolimod > Fingolimod Phosphate
This ranking is based on the general principle that amide bonds are more resistant to non-enzymatic hydrolysis than primary alcohols, which are in turn more stable than phosphate esters.
Experimental Protocol for Comparative Stability Assessment
To definitively determine the comparative stability, a forced degradation study should be performed. The following protocol outlines a robust methodology based on established practices for fingolimod.[12][20][21]
Caption: Experimental workflow for comparative forced degradation studies.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve this compound and Fingolimod Phosphate in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix 1 mL of each stock solution with 9 mL of 1 M HCl. Incubate at 80°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of each stock solution with 9 mL of 1 M NaOH. Incubate at 80°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of each stock solution with 9 mL of 3% H₂O₂. Incubate at 80°C for 2 hours.
-
Thermal Degradation: Dilute 1 mL of each stock solution in 9 mL of purified water. Incubate at 80°C for 5 days.
-
Photolytic Degradation: Dilute 1 mL of each stock solution in 9 mL of purified water. Expose to UV light (254 nm) and visible light in a photostability chamber for 5 days. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Preparation for Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acid and base-stressed samples with an appropriate volume of 1 M NaOH and 1 M HCl, respectively.
-
Dilute all samples with the mobile phase to a final concentration of approximately 10 µg/mL.
-
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each compound under each stress condition by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
-
Hypothetical Data Presentation
The following table illustrates how the results of the proposed comparative stability study could be presented. Note: This is hypothetical data for illustrative purposes only.
| Stress Condition | % Degradation of this compound | % Degradation of Fingolimod Phosphate |
| Acid Hydrolysis (1M HCl, 80°C, 2h) | < 5% | 40 - 50% |
| Base Hydrolysis (1M NaOH, 80°C, 2h) | 10 - 20% | > 90% |
| Oxidative (3% H₂O₂, 80°C, 2h) | 20 - 30% | 40 - 50% |
| Thermal (80°C, 5 days) | 15 - 25% | 70 - 80% |
| Photolytic (UV/Visible, 5 days) | 30 - 40% | 50 - 60% |
Conclusion and Implications
Based on fundamental chemical principles and supporting literature on related compounds, This compound is inferred to be chemically more stable than Fingolimod Phosphate . The amide bond's inherent resistance to hydrolysis suggests a longer shelf-life and greater stability in formulation compared to the more labile phosphate ester.
Implications for Researchers and Drug Developers:
-
Formulation Development: The higher stability of the amide derivative might offer advantages in developing stable liquid formulations or during manufacturing processes involving heat.
-
Prodrug Design: While the phosphate is the active form, the stability of amide prodrugs could be exploited for controlled-release formulations, assuming efficient in vivo cleavage by amidases.[19]
-
Analytical Method Development: The different degradation profiles necessitate the development of specific, stability-indicating analytical methods for each compound to accurately quantify them in the presence of their degradation products.
-
Metabolic Studies: The relative stability of these derivatives in vivo will influence their pharmacokinetic profiles. The susceptibility of fingolimod-phosphate to dephosphorylation is a key aspect of its biological activity and clearance.[14]
This guide provides a comprehensive framework for understanding and comparing the stability of this compound and Fingolimod Phosphate. While direct experimental comparisons are lacking, the principles and methodologies outlined here offer a solid foundation for further research and development in the field of S1P receptor modulators.
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Patel, P. N., Kalariya, P. D., & Gananadhamu, S. (2015). Forced degradation of fingolimod: Effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and (1)H NMR. ResearchGate. Retrieved from [Link]
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Souri, E., Zargarpoor, M., Mottaghi, S., Ahmadkhaniha, R., & Kebriaeezadeh, A. (2015). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. MDPI. Retrieved from [Link]
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A-Senior-Application-Scientist's-Guide-to-Assessing-the-Purity-of-Synthesized-Fingolimod-Stearate-Amide
Introduction: The Criticality of Purity in Fingolimod Stearate Amide Synthesis
Fingolimod, an immunomodulating agent, is a cornerstone in the treatment of multiple sclerosis. Its derivatization into this compound, a lipophilic analogue, presents new avenues for therapeutic applications and drug delivery systems. However, the synthesis of this amide introduces a spectrum of potential impurities—ranging from unreacted starting materials and reagents to by-products and degradation products.[1][2] The presence of these impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3] Therefore, a robust and multi-faceted analytical approach to assess the purity of synthesized this compound is not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth comparison of key analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
Understanding the Impurity Landscape of this compound
The synthesis of this compound, N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)stearamide, involves the coupling of Fingolimod with stearic acid or its activated derivative.[4][5][6] This process can lead to a variety of impurities, including:
-
Process-Related Impurities: Unreacted Fingolimod, residual stearic acid, and catalysts.
-
By-products: Di-acylated Fingolimod, and products of side reactions.
-
Degradation Products: Hydrolysis of the amide bond, or oxidation of the alkyl chain.
-
Homologues: Fingolimod analogues with different alkyl chain lengths (e.g., palmitate amide).[4]
A thorough understanding of these potential impurities is crucial for developing and validating appropriate analytical methods.
A Multi-Modal Approach to Purity Assessment: A Comparative Analysis
No single analytical technique can provide a complete picture of a compound's purity.[7] A combination of chromatographic, spectroscopic, and thermal analysis methods is essential for a comprehensive evaluation of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone for separating and quantifying impurities in pharmaceutical compounds.[8][9][10] Its versatility and sensitivity make it indispensable for routine quality control and in-depth impurity profiling.
Causality of Method Choice: A reversed-phase HPLC (RP-HPLC) method is the logical choice for this compound due to its non-polar nature. A C18 or C8 column provides excellent separation of the lipophilic amide from potentially more polar impurities like unreacted Fingolimod. The use of a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) allows for the effective separation of a wide range of impurities with varying polarities.
Experimental Protocol: RP-HPLC for this compound
| Parameter | Condition | Justification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides optimal retention and resolution for non-polar analytes. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the lipophilic analyte and impurities. |
| Gradient | 60% B to 95% B over 25 min | A gradient ensures the elution of both early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 260 nm | Fingolimod and its derivatives exhibit UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A small injection volume prevents column overload and peak distortion. |
Data Presentation: Hypothetical HPLC Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 4.2 | 0.08 | Unreacted Fingolimod |
| 2 | 12.5 | 0.15 | Unknown Impurity 1 |
| 3 | 18.9 | 99.65 | This compound |
| 4 | 22.1 | 0.12 | Fingolimod Palmitate Amide |
This data indicates a high purity of the main compound with minor impurities detected. The identification of these impurities would require further investigation using techniques like mass spectrometry.
Workflow Visualization: HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
Mass Spectrometry (MS): Unveiling Impurity Identities
Mass spectrometry is a powerful tool for the identification of unknown impurities by providing accurate mass-to-charge ratio (m/z) information.[11][12][13] When coupled with HPLC (LC-MS), it allows for the structural elucidation of impurities separated by the chromatographic system.
Causality of Method Choice: Electrospray ionization (ESI) is a suitable ionization technique for this compound as it is a relatively polarizable molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of impurities, which is essential for their identification.
Experimental Protocol: LC-MS for Impurity Identification
| Parameter | Condition | Justification |
| LC System | Same as HPLC method | Ensures correlation between UV and MS data. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for the analyte; positive mode detects protonated molecules. |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | Provides high mass accuracy for elemental composition determination. |
| Scan Range | m/z 100 - 1000 | Covers the expected mass range of the parent compound and potential impurities. |
Data Presentation: Hypothetical LC-MS Impurity Identification
| Retention Time (min) | Observed m/z | Proposed Elemental Formula | Proposed Identity |
| 12.5 | 558.4892 | C35H64NO3 | Fingolimod Palmitate Amide |
| 22.1 | 602.5205 | C39H72NO3 | Fingolimod Eicosanoate Amide |
This data allows for the tentative identification of impurities based on their accurate mass.
Workflow Visualization: LC-MS Impurity Identification
Caption: Workflow for LC-MS based impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of a molecule and is an invaluable tool for the unambiguous identification and quantification of impurities.[14][15][16][17]
Causality of Method Choice: ¹H NMR is used to identify the presence of different proton environments in the molecule, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons, confirming the structure of both the main compound and any impurities present at sufficient concentration. Quantitative NMR (qNMR) can be used for accurate purity determination without the need for a reference standard of the impurity.
Data Presentation: Key NMR Observables for Purity Assessment
| Technique | Information Gained | Application to this compound |
| ¹H NMR | Proton chemical shifts, coupling constants, and integration | Confirmation of the amide bond formation (amide proton signal), presence of the stearate chain (aliphatic signals), and the Fingolimod backbone. Integration of specific signals can be used for relative quantification of impurities. |
| ¹³C NMR | Carbon chemical shifts | Confirmation of the carbonyl carbon of the amide and the carbon skeleton of the entire molecule. |
| qNMR | Absolute purity determination | By comparing the integral of a known analyte signal to that of a certified internal standard, the absolute purity can be determined. |
Thermal Analysis: Assessing Physicochemical Purity
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties and stability of a compound, which can be indicative of its purity.[18][19][20][21]
Causality of Method Choice: DSC can be used to determine the melting point and enthalpy of fusion of this compound. A sharp melting peak at a specific temperature is indicative of a pure crystalline compound, while the presence of impurities can lead to a broadened melting peak at a lower temperature. TGA measures the weight loss of a sample as a function of temperature, providing information about its thermal stability and the presence of volatile impurities.
Experimental Protocol: DSC and TGA
DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Experimental Setup: Place the sample and a reference empty pan in the DSC cell.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Experimental Setup: Place the sample in the TGA furnace.
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Data Presentation: Hypothetical Thermal Analysis Data
| Technique | Parameter | Value for Pure this compound | Indication of Impurity |
| DSC | Melting Point | Sharp peak at ~71-72°C[22] | Broadened peak at a lower temperature |
| TGA | Onset of Decomposition | > 200°C[18] | Significant weight loss at lower temperatures |
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Navigating the Labyrinth of Impurity Analysis: A Comparative Guide to Fingolimod Stearate Amide Testing
A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Purity and Regulatory Compliance
For researchers, scientists, and drug development professionals vested in the therapeutic potential of Fingolimod, ensuring the purity of the active pharmaceutical ingredient (API) is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[1] This guide provides an in-depth technical exploration of the regulatory guidelines and a comparative analysis of analytical methodologies for a specific and challenging impurity: Fingolimod Stearate Amide.
Fingolimod, an immunomodulating drug primarily used in the treatment of multiple sclerosis, undergoes a multi-step chemical synthesis process where the potential for process-related impurities and degradation products is a critical consideration.[2][3] Among these, long-chain fatty acid amides, such as this compound, present a unique analytical challenge due to their non-polar nature, which contrasts sharply with the more polar Fingolimod molecule.
The Regulatory Framework: A Foundation of Quality and Safety
International Council for Harmonisation (ICH) guidelines form the bedrock of impurity testing requirements for new drug substances.[1][4][5][6] These guidelines, adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a systematic approach to the identification, qualification, and control of impurities.
Key ICH Guidelines for Impurity Testing:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[4][5] For a given impurity, its level determines the necessary regulatory action.
-
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline is particularly critical as it addresses impurities that have the potential to be mutagenic and, therefore, carcinogenic.[7][8][9][10][11] It outlines a risk-based approach to classify and control such impurities, often requiring much lower limits than non-mutagenic impurities. The Threshold of Toxicological Concern (TTC) is a key concept, allowing for the establishment of acceptable intakes for mutagenic impurities without extensive toxicological data.[8][10]
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This compound: An Impurity of Interest
This compound (N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)stearamide) is a potential impurity in the synthesis of Fingolimod. Its long stearate (C18) chain makes it significantly more non-polar than the parent drug.
Potential Origins:
While the exact synthetic pathway leading to this compound is not extensively documented in publicly available literature, its formation could be postulated through several mechanisms:
-
Process-Related Impurity: It could arise from a side reaction during the synthesis of Fingolimod, potentially involving stearic acid or its derivatives as a reagent or an impurity in one of the starting materials.
-
Reaction with Excipients: A potential reaction between the Fingolimod API and stearate-containing excipients, such as magnesium stearate, during formulation or storage cannot be entirely ruled out. Magnesium stearate is a common lubricant in tablet and capsule manufacturing.[12][13][14] Studies have shown that magnesium stearate can interact with active ingredients, particularly in acidic environments.[13]
Toxicological Considerations:
The toxicological profile of this compound has not been specifically reported. However, the broader class of fatty acid amides has been studied, with some exhibiting biological activity.[15][16][17][18] In the absence of specific data, a precautionary approach is warranted. According to ICH M7 guidelines, any new impurity with a structural alert for mutagenicity would require a thorough toxicological assessment.[7][8][11] An in silico toxicological assessment can be a valuable first step in evaluating the potential risks associated with such impurities.[19]
Comparative Analysis of Analytical Methodologies
The significant difference in polarity between Fingolimod and this compound necessitates a robust analytical method capable of achieving adequate separation and sensitive detection. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for impurity profiling in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the workhorse for pharmaceutical analysis. The choice of stationary phase is critical for separating compounds with diverse polarities.
-
C18 Columns: These are the most widely used columns in RP-HPLC due to their high hydrophobicity, offering strong retention for non-polar compounds. For the analysis of Fingolimod and its more polar impurities, a C18 column is often suitable. However, the highly non-polar this compound may be very strongly retained, leading to long analysis times and poor peak shape.
-
C8 Columns: With a shorter alkyl chain, C8 columns are less hydrophobic than C18 columns. This can be advantageous for reducing the retention of highly non-polar compounds like this compound, leading to faster elution and potentially better peak symmetry.
Workflow for HPLC Method Development:
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fingolimod Stearate Amide
As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond the benchtop. The potent, biologically active compounds we handle, such as Fingolimod Stearate Amide, demand a rigorous and informed approach to waste management. Improper disposal not only poses a significant risk to personnel through unintended exposure but also threatens environmental integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring that safety and regulatory adherence are integral parts of the research lifecycle.
Section 1: Hazard Characterization and Waste Classification
The foundational step in proper disposal is understanding the inherent risks. Fingolimod and its derivatives are potent compounds requiring careful handling.[1][2][3] While a specific Safety Data Sheet (SDS) for the stearate amide form is not publicly available, the hazards associated with the active Fingolimod moiety dictate the necessary precautions. Based on data for Fingolimod, any waste generated must be classified as hazardous.
The European Directorate for the Quality of Medicines & HealthCare (EDQM) classifies Fingolimod with several key hazards that directly inform its waste profile.[4] These characteristics mandate its treatment as hazardous waste under regulations like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6]
Table 1: Hazard Profile of Fingolimod Moiety
| Hazard Classification | Description | GHS Code | Source |
|---|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 | [4] |
| Skin Irritation | Causes skin irritation. | H315 | [4] |
| Reproductive Toxicity | May damage the unborn child. | H360D | [4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure. | H372 | [4] |
| Acute Aquatic Hazard | Very toxic to aquatic life. | H400 | [4] |
| Chronic Aquatic Hazard | Very toxic to aquatic life with long lasting effects. | H410 |[4] |
This profile firmly places all this compound waste into the category of regulated, hazardous chemical waste.
Section 2: The Core Principle: A Segregated Waste Stream
The cornerstone of compliant laboratory waste management is the strict segregation of waste streams. Co-mingling this compound waste with non-hazardous trash can lead to widespread contamination, regulatory violations, and increased disposal costs. The causality is simple: once a non-hazardous item (e.g., a paper towel) comes into contact with a hazardous chemical, it becomes hazardous waste itself. The following decision workflow must be implemented at the point of generation.
Caption: Waste segregation decision workflow for this compound.
Section 3: Step-by-Step Disposal Protocols
Adherence to standardized protocols is non-negotiable. The following procedures provide a self-validating system for safe disposal.
A. Unused/Expired Solid Compound (Bulk Powder)
-
Do NOT attempt to wash down the drain or dispose of in regular trash.
-
Place the original container, tightly sealed, into a larger, sealable secondary container.
-
Affix a "Hazardous Waste" label to the outer container.
-
Transfer the container to your laboratory's designated Satellite Accumulation Area (SAA).[7][8]
B. Contaminated Labware & PPE (Gloves, Pipette Tips, Tubes, Wipes)
-
Rationale: These items are considered "trace-contaminated" but must be handled as hazardous waste.
-
Establish a designated solid hazardous waste container lined with a heavy-duty plastic bag at or near the point of use.
-
Immediately place all contaminated solid items, including gloves (removed properly to avoid self-contamination), pipette tips, and disposable lab coats, into this container.
-
When the bag is three-quarters full, securely close it, and close the container lid.
-
Ensure the container is properly labeled and move it to the SAA.
C. Contaminated Liquid Waste (Solvents, Aqueous Solutions, Media)
-
Rationale: Liquid waste requires robust containment to prevent leaks and dangerous chemical reactions.
-
Use only designated, chemically compatible liquid hazardous waste containers (e.g., high-density polyethylene for most solvents). Do not use metal containers for acidic or basic solutions.[9]
-
Never mix incompatible waste streams. Dedicate separate containers for halogenated solvents, non-halogenated solvents, and aqueous solutions.
-
When adding waste, use a funnel to prevent spills.
-
Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[9]
-
Keep the container securely capped at all times, except when adding waste.
-
Once full, ensure the container is properly labeled and move it to the SAA.
Section 4: On-Site Waste Accumulation and Labeling
Regulatory compliance hinges on proper accumulation and labeling practices within the laboratory.
Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[8][10] This is where waste is stored before being moved to a central accumulation area for pickup by a licensed disposal vendor.
Labeling Requirements The EPA mandates that all hazardous waste containers be clearly labeled to ensure safety and proper handling.[7] The label must include:
-
The words "Hazardous Waste" .[10]
-
Chemical Identity: List all chemical constituents. For this waste, it must include "this compound." For mixtures, list all components.
-
Hazard Warning: An indication of the specific hazards (e.g., "Toxic," "Reproductive Hazard," "Ecotoxic"). This can be conveyed through text or pictograms.[10]
Section 5: Emergency Protocol for Spills
In the event of an accidental release, a swift and correct response is critical to mitigate exposure.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or involves a highly volatile solvent, evacuate the immediate area.
-
Control & Contain: Prevent the spread of the spill. For powders, gently cover with a damp paper towel to prevent aerosolization. For liquids, use an appropriate chemical absorbent (e.g., vermiculite or a commercial spill kit) to dike the spill.
-
Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles. For significant powder spills, a NIOSH-approved respirator is required.[3]
-
Cleanup: Carefully collect all contaminated materials (absorbent, paper towels, broken glass) using scoops or forceps.
-
Decontamination: Clean the spill area thoroughly. Some sources recommend a decontamination step using a sodium hypochlorite solution.[3][4]
-
Disposal: Place all cleanup materials into a designated hazardous waste container and label it accordingly.[3]
By integrating these expert-validated protocols into your daily workflow, you build a culture of safety and ensure that your critical research is conducted responsibly from discovery through disposal.
References
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA. [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Stericycle. [Link]
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Daniels Health. (2025). Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health. [Link]
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Oregon Occupational Safety and Health Administration. HEALTH CARE FACILITIES. Oregon OSHA. [Link]
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PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. National Center for Biotechnology Information. [Link]
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MCF Environmental Services. (2026). Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. MCF Environmental Services. [Link]
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American Laboratory. (2022). Managing Hazardous Chemical Waste in the Lab. [Link]
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Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]
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Rx Destroyer. (2022). What Determines Hazardous and Non-Hazardous Pharmaceuticals. [Link]
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U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. EPA. [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. [Link]
-
Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. [Link]
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European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Fingolimod Safety Data Sheet. [Link]
-
Szabo-Scandic. (2019). Fingolimod (hydrochloride) SAFETY DATA SHEET. [Link]
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National Center for Biotechnology Information. This compound. PubChem. [Link]
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Pan American Health Organization (PAHO). (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | CAS No: 1242271-27-7 [aquigenbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
